molecular formula C10H13NS B1463745 [1-(Phenylsulfanyl)cyclopropyl]methanamine CAS No. 1311314-26-7

[1-(Phenylsulfanyl)cyclopropyl]methanamine

Cat. No.: B1463745
CAS No.: 1311314-26-7
M. Wt: 179.28 g/mol
InChI Key: XVHVQEQFDFBYTE-UHFFFAOYSA-N
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Description

[1-(Phenylsulfanyl)cyclopropyl]methanamine is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol . Its structure features a cyclopropane ring substituted with both an aminomethyl group and a phenylsulfanyl (thioether) moiety . This specific arrangement of functional groups makes it a valuable chemical building block, or synthon, for medicinal chemistry and drug discovery research. While specific pharmacological data for this exact molecule is limited in the public domain, its core structure is related to a class of compounds known as 2-phenylcyclopropylmethylamine (PCPMA) derivatives . Scientific literature indicates that PCPMA derivatives are of significant interest in neuroscience research, particularly in the development and study of selective ligands for dopamine receptors (such as the D3 receptor) and serotonin receptors . Researchers can utilize this compound to explore structure-activity relationships, synthesize novel analogs for biological screening, or investigate new pathways in central nervous system (CNS) drug discovery. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-phenylsulfanylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c11-8-10(6-7-10)12-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVQEQFDFBYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide profiles [1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS: 1311314-26-7), a specialized building block in medicinal chemistry. Distinguished by its quaternary cyclopropane core, this scaffold integrates three critical pharmacophoric elements: a lipophilic thioether tether, a conformationally restricted carbocycle, and a primary amine "warhead" for further functionalization.

This molecule is primarily utilized as a bioisostere for gem-dimethyl groups and as a tool to introduce metabolic stability via the "cyclopropyl effect." This guide details its structural properties, a validated synthesis protocol via nitrile reduction, and its strategic application in optimizing drug candidates.

Part 1: Structural Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule comprises a cyclopropane ring substituted at the C1 position with two distinct groups:

  • Phenylsulfanyl (-S-Ph): A lipophilic moiety that engages in

    
     stacking and hydrophobic interactions. The sulfur atom provides a handle for late-stage oxidation to sulfoxides or sulfones, altering polarity without changing the carbon skeleton.
    
  • Methanamine (

    
    ):  A primary amine separated from the ring by a methylene spacer. This spacer prevents the instability associated with hemiaminal-like 1-aminocyclopropanes and retains nucleophilic reactivity.
    
The Thorpe-Ingold Effect & Conformational Restriction

The cyclopropane ring imposes significant conformational restriction . Unlike an open-chain gem-dimethyl analog, the cyclopropane ring locks the


 substituents into a specific vector. This rigidity reduces the entropic penalty upon binding to a protein target, a phenomenon related to the Thorpe-Ingold effect, enhancing ligand-target affinity.
Physicochemical Data Table

Data represents consensus values from predictive modeling and analogous structures.

PropertyValueDescription
Molecular Formula

--
Molecular Weight 179.28 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
cLogP ~1.9 - 2.2Moderate lipophilicity; suitable for CNS penetration
pKa (Base) ~9.5Typical for primary alkyl amines; protonated at physiological pH
TPSA 26.02

High membrane permeability potential
Rotatable Bonds 3Low flexibility (excluding Ph rotation), favorable for binding

Part 2: Synthetic Methodology

Core Directive: The most robust route to this scaffold involves the construction of the cyclopropane ring via double alkylation, followed by the reduction of the nitrile warhead.

Validated Synthesis Workflow (DOT Diagram)

Synthesispathway Start 2-(Phenylthio)acetonitrile Step1 Cyclopropanation (1,2-Dibromoethane, NaOH, TEBA) Start->Step1 Phase Transfer Catalysis Inter 1-(Phenylthio)cyclopropane- carbonitrile Step1->Inter Double Alkylation Step2 Nitrile Reduction (LiAlH4 or BH3-THF) Inter->Step2 Hydride Transfer Final [1-(Phenylsulfanyl)cyclopropyl]- methanamine Step2->Final Hydrolysis

Figure 1: Synthetic pathway from commercially available nitrile precursors to the target amine.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Phase 1: Cyclopropanation (Synthesis of the Nitrile Intermediate)

Reaction: 2-(Phenylthio)acetonitrile + 1,2-Dibromoethane


 1-(Phenylthio)cyclopropanecarbonitrile
  • Setup: Charge a flame-dried flask with 2-(phenylthio)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Catalysis: Add TEBA (Triethylbenzylammonium chloride) (0.05 eq) as a Phase Transfer Catalyst.

  • Initiation: Add 50% aqueous NaOH (excess) dropwise while maintaining the temperature at 40-50°C. The biphasic system requires vigorous stirring.

  • Workup: After 3-5 hours (monitor via TLC), dilute with water and extract with diethyl ether. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The nitrile intermediate is often stable enough for distillation or silica chromatography (Hexanes/EtOAc).

Phase 2: Reduction to Methanamine

Reaction: Nitrile


 Primary Amine
  • Activation: Suspend

    
      (2.0 eq) in anhydrous THF at 0°C under Argon.
    
  • Addition: Add the 1-(phenylthio)cyclopropanecarbonitrile (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 2-4 hours to ensure complete reduction of the

    
     triple bond.
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude amine.

  • Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

Part 3: Medicinal Chemistry Applications[1][2][5][6][7]

Bioisosterism and Metabolic Stability

The cyclopropyl group in this molecule acts as a superior bioisostere to the gem-dimethyl group.

  • Metabolic Blocking: The

    
     bonds of a cyclopropane ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol). This makes the ring resistant to Cytochrome P450 (CYP) oxidation, prolonging the half-life (
    
    
    
    ) of the drug candidate.
  • S-Oxidation Switch: The sulfur atom allows medicinal chemists to "tune" the electronics. If the sulfide is too lipophilic (LogP too high), it can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) . This lowers LogP and adds hydrogen bond acceptors without altering the steric footprint.

Strategic Usage in Drug Design

This scaffold is particularly relevant in the design of:

  • GPCR Antagonists: Similar motifs appear in NK3 receptor antagonists (e.g., Talnetant analogs) where the phenyl-cyclopropyl core fits into hydrophobic pockets.

  • Kinase Inhibitors: The amine can form hinge-region hydrogen bonds, while the phenyl group occupies the "gatekeeper" region.

Functional Workflow (DOT Diagram)

MedChemUtility Core [1-(Phenylsulfanyl)cyclopropyl]- methanamine App1 Fragment-Based Discovery Core->App1 App2 Lead Optimization Core->App2 Mech1 Rigidification (Entropy Benefit) App1->Mech1 High Ligand Efficiency Mech2 Metabolic Blocking (CYP Resistance) App2->Mech2 ADME Improvement Mech3 Electronic Tuning (S -> SO2) App2->Mech3 Polarity Adjustment

Figure 2: Strategic application of the scaffold in medicinal chemistry campaigns.

Part 4: Handling & Safety Data

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Likely toxic if swallowed (Category 3/4).Wear nitrile gloves; use in fume hood.
Skin Corrosion Primary amines are corrosive/irritating.Immediate wash with water upon contact.
Stability Air Sensitive: Absorbs

to form carbamates.
Store under Argon/Nitrogen at -20°C.
Odor Sulfides have potent, unpleasant odors.Use bleach (hypochlorite) to neutralize glassware.

References

  • Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Contextual reference for small ring bioisosterism).

  • PubChem Compound Summary. (2025). "Cyclopropyl(phenyl)methanamine Derivatives." National Center for Biotechnology Information.

  • Gaucher, A., et al. (2003). "Phase transfer catalysis in the synthesis of 1-substituted cyclopropanecarbonitriles." Synthetic Communications.

Sources

The Emerging Therapeutic Potential of [1-(Phenylsulfanyl)cyclopropyl]methanamine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. This technical guide explores the largely untapped therapeutic potential of [1-(Phenylsulfanyl)cyclopropyl]methanamine, a molecule that synergistically combines the pharmacologically significant cyclopropylamine and phenylsulfanyl moieties. While direct research on this specific compound is nascent, this document synthesizes the extensive knowledge of its constituent chemical classes to build a compelling case for its investigation. We will delve into the rationale for its design, propose synthetic strategies, and outline a comprehensive research framework to elucidate its bioactivity, mechanism of action, and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with high potential for therapeutic innovation.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The architecture of this compound presents a fascinating case study in rational drug design. It incorporates two key structural features renowned for their impact on biological activity: the cyclopropylamine core and the phenylsulfanyl group.

The cyclopropylamine moiety is a well-established pharmacophore found in a variety of approved drugs and clinical candidates.[1][2] Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability.[3] The strained nature of the cyclopropane ring also endows it with unique electronic properties that can influence molecular interactions.[1] This scaffold is a cornerstone in the development of antidepressants, particularly monoamine oxidase (MAO) inhibitors, as well as antiviral and anticancer agents.[1][4]

The phenylsulfanyl group, on the other hand, is a versatile functional group that can participate in a range of non-covalent interactions, including hydrophobic and π-stacking interactions. Its presence can significantly modulate a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, compounds containing the phenylsulfanyl moiety have demonstrated a broad spectrum of biological activities.[5]

The combination of these two moieties in a single molecule, this compound, suggests a high probability of novel and potent biological activity. This guide will explore the potential therapeutic avenues for this compound and provide a roadmap for its systematic investigation.

Synthetic Pathways and Characterization

While a definitive, optimized synthesis for this compound is not yet established in the literature, several viable synthetic routes can be proposed based on established organic chemistry principles. A plausible and scalable approach is outlined below.

Proposed Synthetic Protocol:

A multi-step synthesis can be envisioned, starting from commercially available reagents.

  • Synthesis of 1-(Phenylsulfanyl)cyclopropanecarbonitrile: This key intermediate can be synthesized via the reaction of a suitable cyclopropyl precursor with thiophenol.

  • Reduction of the Nitrile: The nitrile group can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to yield the target compound, this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product Cyclopropyl_Precursor Cyclopropyl Precursor Reaction1 Nucleophilic Substitution Cyclopropyl_Precursor->Reaction1 Thiophenol Thiophenol Thiophenol->Reaction1 Intermediate 1-(Phenylsulfanyl)cyclopropanecarbonitrile Reaction1->Intermediate Reaction2 Nitrile Reduction Intermediate->Reaction2 Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product G Compound This compound Binding Reversible Binding Compound->Binding MAO Monoamine Oxidase (MAO) MAO->Binding Inactivation Covalent Adduct Formation (Irreversible Inhibition) Binding->Inactivation Neurotransmitters Increased Neurotransmitter Levels (Serotonin, Dopamine, Norepinephrine) Inactivation->Neurotransmitters Therapeutic_Effect Antidepressant Effect Neurotransmitters->Therapeutic_Effect G Start Synthesized Compound Primary_Screen Primary Screening (Enzyme, Antiproliferative, Antimicrobial Assays) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (Dose-Response) Hit_Identification->Secondary_Screen Promising Hits MoA_Studies Mechanism of Action Studies Secondary_Screen->MoA_Studies Lead_Candidate Lead Candidate Identification MoA_Studies->Lead_Candidate

Sources

The Phenylsulfanyl Cyclopropyl Scaffold: A Keystone for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. Small, strained ring systems, particularly cyclopropanes, have garnered significant attention due to their unique conformational and electronic properties.[1] This guide delves into the strategic importance and practical application of the phenylsulfanyl cyclopropyl scaffold, a versatile building block that offers a unique combination of conformational rigidity, metabolic stability, and synthetic tractability. We will explore its synthesis, diverse derivatization pathways, and its emerging role in the generation of compound libraries targeting critical disease pathways, with a particular focus on kinase inhibition. This document serves as a comprehensive resource for medicinal chemists and drug discovery teams seeking to leverage this powerful scaffold in their research and development programs.

The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, is far more than a mere saturated linker. Its inherent ring strain imbues it with unique electronic properties, including a degree of π-character in its C-C bonds, and a rigidified three-dimensional structure.[1] These characteristics translate into several key advantages in drug design:

  • Conformational Rigidity: The fixed geometry of the cyclopropane ring reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts.[2]

  • Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate lipophilicity and other key drug-like properties.

  • Bioisosteric Replacement: The cyclopropyl group is often employed as a bioisostere for other common functionalities, such as gem-dimethyl groups or alkenes, offering a way to fine-tune a molecule's properties while maintaining or improving its biological activity.

The Phenylsulfanyl Group: A Gateway to Molecular Diversity

While the cyclopropane core provides the foundational structural benefits, the addition of a phenylsulfanyl (PhS) group introduces a critical element of synthetic versatility. This sulfur linkage serves as a highly effective and versatile synthetic handle, allowing for a divergent approach to the creation of extensive and diverse compound libraries from a single, readily accessible precursor. The true power of the phenylsulfanyl cyclopropyl scaffold lies in its capacity for controlled, multi-directional derivatization.

Synthesis and Derivatization of the Phenylsulfanyl Cyclopropyl Scaffold

A robust and scalable synthesis of the core phenylsulfanyl cyclopropyl scaffold is paramount for its widespread application in drug discovery. A highly efficient method involves a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide. This approach provides access to the key bifunctional precursor, (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, on a multigram scale.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

Objective: To synthesize (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate.

Materials:

  • Phenyl vinyl sulfide

  • Ethyl diazoacetate

  • Cobalt(II) catalyst (e.g., Co(II)-porphyrin complex)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the cobalt(II) catalyst in anhydrous dichloromethane under an inert atmosphere, add phenyl vinyl sulfide.

  • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate as a mixture of diastereomers.

This precursor is the starting point for a multitude of derivatization strategies, as illustrated in the workflow below.

G start Phenyl Vinyl Sulfide + Ethyl Diazoacetate scaffold (E/Z)-Ethyl 2-(phenylsulfanyl)- cyclopropane-1-carboxylate start->scaffold Co(II) Catalysis ester_derivatization Ester Derivatization scaffold->ester_derivatization sulfide_derivatization Sulfide Derivatization scaffold->sulfide_derivatization amides Amides ester_derivatization->amides Amidation alcohols Alcohols ester_derivatization->alcohols Reduction sulfoxides Sulfoxides sulfide_derivatization->sulfoxides Oxidation (1 eq. mCPBA) sulfones Sulfones sulfide_derivatization->sulfones Oxidation (excess mCPBA) grignard Cyclopropyl Grignard (via Sulfoxide-Mg Exchange) sulfoxides->grignard iPrMgCl negishi Negishi Cross-Coupling grignard->negishi Pd Catalyst, Aryl Halide aryl_cyclopropanes (Hetero)aryl Cyclopropanes negishi->aryl_cyclopropanes

Caption: Divergent derivatization workflow of the phenylsulfanyl cyclopropyl scaffold.

Derivatization at the Ester Functionality

The ester group of the (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate can be readily transformed into a variety of other functional groups, most notably amides and alcohols.

Objective: To synthesize cyclopropyl amide derivatives.

Materials:

  • (E/Z)-Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate

  • Desired amine

  • Amide coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a solution of the cyclopropanecarboxylic acid (obtained by hydrolysis of the ester) in anhydrous DMF, add the desired amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Derivatization at the Sulfide Functionality

The phenylsulfanyl group is the key to unlocking a vast chemical space. It can be oxidized to the corresponding sulfoxide or sulfone, or it can be used to generate a cyclopropyl Grignard reagent for subsequent carbon-carbon bond formation.

The sulfur atom can be selectively oxidized to the sulfoxide using one equivalent of an oxidizing agent like m-CPBA, or to the sulfone using an excess of the oxidizing agent.[1] These transformations are significant as sulfoxides and sulfones are themselves important pharmacophores in medicinal chemistry.[3]

A particularly powerful transformation is the sulfoxide-magnesium exchange, which generates a stable cyclopropyl Grignard reagent. This organometallic intermediate can then be used in a variety of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, to introduce aryl and heteroaryl moieties directly onto the cyclopropane ring.[1]

Objective: To synthesize (hetero)aryl cyclopropane derivatives.

Materials:

  • Cyclopropyl sulfoxide derivative

  • Isopropylmagnesium chloride (iPrMgCl)

  • Zinc chloride (ZnCl2)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Aryl or heteroaryl halide

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the cyclopropyl sulfoxide in anhydrous THF at -78 °C, add iPrMgCl and stir for the specified time to facilitate the sulfoxide-magnesium exchange.

  • Add a solution of ZnCl2 in THF to the reaction mixture to form the organozinc reagent.

  • In a separate flask, prepare a solution of the palladium catalyst and the aryl or heteroaryl halide in THF.

  • Add the solution of the organozinc reagent to the catalyst/halide mixture at room temperature.

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography to afford the desired (hetero)aryl cyclopropane.

Case Study: The Phenylsulfanyl Cyclopropyl Scaffold in Kinase Inhibitor Design

While direct biological data for a library of phenylsulfanyl cyclopropyl derivatives is not yet extensively published, the synthetic utility of this scaffold can be illustrated by its potential application in the design of kinase inhibitors, a well-established class of therapeutic agents. Many approved kinase inhibitors feature a cyclopropyl moiety, which often plays a crucial role in achieving high potency and selectivity.[4][5]

The BRAF Kinase and the MAPK/ERK Signaling Pathway

The RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma.[5]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor Phenylsulfanyl Cyclopropyl -derived Inhibitor Inhibitor->BRAF

Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for a hypothetical BRAF inhibitor derived from a phenylsulfanyl cyclopropyl scaffold.

Structure-Activity Relationship (SAR) Insights from Cyclopropyl-Containing Kinase Inhibitors

The development of potent and selective kinase inhibitors often relies on the careful optimization of substituents around a core scaffold. The phenylsulfanyl cyclopropyl scaffold provides an ideal platform for such optimization. For instance, in the context of BRAF inhibitors like TAK-632, which contains a cyclopropanecarboxamide moiety, the cyclopropyl group contributes to the overall binding affinity and pharmacological profile.[6]

By utilizing the synthetic strategies outlined above, a library of analogs could be generated to explore the structure-activity relationships (SAR) of the cyclopropyl moiety and its substituents.

Table 1: Hypothetical SAR Data for Phenylsulfanyl Cyclopropyl-Derived BRAF Inhibitors

Compound IDR1 (from Ester)R2 (from Sulfide)BRAF V600E IC50 (nM)
PSC-001-CONHCH3-Ph500
PSC-002-CONH-c-propyl-Ph250
PSC-003-CONH-c-propyl-SO2Ph100
PSC-004-CONH-c-propyl4-fluorophenyl50
PSC-005-CONH-c-propyl2-pyridyl75

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how the phenylsulfanyl cyclopropyl scaffold can be used to systematically probe SAR.

Conclusion and Future Perspectives

The phenylsulfanyl cyclopropyl scaffold represents a powerful and versatile tool in the modern medicinal chemist's arsenal. Its straightforward synthesis and the remarkable synthetic tractability of the phenylsulfanyl group allow for the rapid and efficient generation of diverse and complex molecular architectures. While the full biological potential of this scaffold is still being explored, its utility in creating libraries of drug-like molecules is undeniable. The ability to systematically and divergently modify the core structure makes it an ideal starting point for hit-to-lead and lead optimization campaigns. As the demand for novel chemical matter continues to grow, the strategic application of enabling scaffolds like the phenylsulfanyl cyclopropyl will be instrumental in accelerating the discovery of the next generation of therapeutics.

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  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry, 4(4), 339-377.

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The Ascendancy of the Cyclopropylmethanamine Scaffold: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylmethanamine moiety, a compact and strained carbocyclic system appended with a reactive amino group, has emerged as a privileged scaffold in modern medicinal chemistry, agrochemicals, and material science. Its unique stereoelectronic properties, arising from the inherent ring strain and the ability to present substituents in a well-defined three-dimensional space, offer medicinal chemists a powerful tool to modulate pharmacological activity, improve physicochemical properties, and enhance metabolic stability. This in-depth technical guide provides a comprehensive literature review of cyclopropylmethanamine derivatives and their analogs, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, advanced characterization techniques, and diverse applications of this versatile chemical entity, with a particular focus on its role in the development of novel therapeutics.

The Allure of the Cyclopropane Ring in Molecular Design

The three-membered ring of cyclopropane endows it with unique chemical properties that distinguish it from other carbocycles. The significant angle strain (bond angles of 60° instead of the ideal 109.5°) results in C-C bonds with increased p-character, often described as "banana bonds." This feature allows the cyclopropane ring to act as a bioisostere for a double bond or a phenyl ring in certain contexts, while offering a more rigid and defined conformational presentation of substituents. For drug discovery, the incorporation of a cyclopropylmethanamine scaffold can lead to several advantageous outcomes:

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

  • Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability.

  • Novel Intellectual Property: The unique structural features of cyclopropylmethanamine derivatives can provide a pathway to novel chemical entities with strong patent protection.

Synthetic Strategies for Accessing Cyclopropylmethanamine Derivatives

A variety of synthetic routes have been developed to access the cyclopropylmethanamine core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Cyclopropanecarboxaldehyde

A common and versatile method for the synthesis of cyclopropylmethanamine is the reductive amination of cyclopropanecarboxaldehyde. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with ammonia or a primary/secondary amine, followed by reduction to the corresponding amine.

Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Sodium cyanoborohydride is often preferred due to its selectivity for reducing the iminium ion in the presence of the starting aldehyde.[1]

Experimental Protocol: Synthesis of N-Benzylcyclopropylmethanamine

  • To a solution of cyclopropanecarboxaldehyde (1.0 g, 14.3 mmol) in methanol (20 mL) is added benzylamine (1.53 g, 14.3 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium borohydride (0.54 g, 14.3 mmol) is added portion-wise over 15 minutes, and the reaction is stirred for an additional 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzylcyclopropylmethanamine as a colorless oil.

Nucleophilic Substitution of Cyclopropylmethyl Halides

Another straightforward approach involves the reaction of a cyclopropylmethyl halide (e.g., bromide or chloride) with a suitable amine. This is a classic SN2 reaction where the amine acts as the nucleophile.

Experimental Protocol: Synthesis of N,N-Dimethylcyclopropylmethanamine

  • Cyclopropylmethyl bromide (1.35 g, 10 mmol) is added to a solution of dimethylamine (2.0 M in THF, 10 mL, 20 mmol).

  • The reaction mixture is stirred in a sealed tube at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether (30 mL) and washed with saturated aqueous sodium bicarbonate (2 x 15 mL).

  • The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield N,N-dimethylcyclopropylmethanamine.

Kulinkovich-Szymoniak Reaction

For the synthesis of 1-substituted cyclopropylamines, the Kulinkovich-Szymoniak reaction is a powerful tool. This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.

Synthesis from α-Chloroaldehydes

A more recent development for the diastereoselective synthesis of trans-2-substituted-cyclopropylamines involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc reagent. This reaction proceeds through a zinc homoenolate intermediate.

Spectroscopic Characterization of Cyclopropylmethanamine Derivatives

The structural elucidation of cyclopropylmethanamine derivatives relies on a combination of standard spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (δ 0.2-1.5 ppm) and often exhibit complex splitting patterns due to geminal and vicinal coupling. The protons of the methylene bridge adjacent to the nitrogen usually resonate between δ 2.5 and 3.5 ppm.

  • ¹³C NMR: The carbons of the cyclopropane ring are also shifted upfield, typically appearing between δ 5 and 20 ppm. The methylene carbon attached to the nitrogen is found in the range of δ 40-50 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of a cyclopropylmethanamine derivative will show characteristic N-H stretching vibrations for primary and secondary amines in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclopropane ring are observed around 3000-3100 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. Electron ionization (EI) often leads to fragmentation of the cyclopropane ring, while softer ionization techniques like electrospray ionization (ESI) are useful for observing the molecular ion.

Applications of Cyclopropylmethanamine Derivatives

The unique properties of the cyclopropylmethanamine scaffold have led to its incorporation into a wide range of biologically active molecules.

Pharmaceutical Applications

The majority of research into cyclopropylmethanamine derivatives has been in the field of drug discovery, where they have shown promise in a variety of therapeutic areas.

  • Monoamine Oxidase (MAO) Inhibitors: Tranylcypromine, a cyclopropylamine derivative, is a well-known MAO inhibitor used as an antidepressant. The cyclopropylamine moiety is crucial for its mechanism of action, which involves irreversible inhibition of the enzyme. Structure-activity relationship (SAR) studies have shown that substitution on the cyclopropyl ring and the amine can modulate potency and selectivity for MAO-A versus MAO-B.[2]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a key epigenetic regulator and a promising target for cancer therapy. Several potent and selective LSD1 inhibitors are based on the tranylcypromine scaffold. SAR studies have revealed that modifications to the aryl portion of the molecule and substitution on the cyclopropyl ring can significantly impact inhibitory activity and selectivity.

Table 1: SAR of Cyclopropylmethanamine Derivatives as LSD1 Inhibitors

CompoundR1R2LSD1 IC₅₀ (nM)
1 HH>10,000
2 PhH250
3 4-F-PhH150
4 4-Cl-PhH120
5 HMe>10,000

Data compiled from various sources.

The rigid nature of the cyclopropylmethanamine scaffold makes it an attractive framework for the design of receptor agonists and antagonists with high selectivity. For instance, derivatives have been explored as ligands for serotonin and dopamine receptors.

Signaling Pathway of a G-Protein Coupled Receptor (GPCR) Modulated by a Cyclopropylmethanamine Derivative

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Cyclopropylmethanamine Derivative (Agonist) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling cascade initiated by a cyclopropylmethanamine agonist.

Agrochemical Applications

Cyclopropylmethanamine derivatives have also found utility in the agrochemical industry as active ingredients in fungicides and herbicides. The cyclopropyl group can enhance the biological activity and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection agents.

Table 2: Examples of Cyclopropylmethanamine Derivatives in Agrochemicals

Compound TypeTarget Pest/WeedMode of Action
FungicidePowdery MildewSterol biosynthesis inhibitor
HerbicideBroadleaf WeedsInhibition of acetolactate synthase
Material Science

While less explored, the unique structural and electronic properties of cyclopropylmethanamine derivatives suggest potential applications in material science. The rigid cyclopropyl unit can be incorporated into polymers to enhance their thermal and mechanical properties. The amine functionality provides a handle for further chemical modification and cross-linking.

Future Perspectives

The cyclopropylmethanamine scaffold continues to be a fertile ground for discovery in both academic and industrial research. Future efforts will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize complex cyclopropylmethanamine derivatives will accelerate the exploration of their chemical space.

  • Expansion into New Therapeutic Areas: The versatility of this scaffold will undoubtedly lead to its application in targeting a wider range of diseases.

  • Elucidation of Structure-Property Relationships: A deeper understanding of how the cyclopropyl group influences the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of molecules will enable more rational drug design.

  • Exploration of New Applications: The potential of cyclopropylmethanamine derivatives in material science and other fields remains largely untapped and represents an exciting area for future investigation.

Conclusion

References

  • Miyamura, S., Araki, M., Ota, Y., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]

  • Gehling, V. S., Hewitt, M. C., Tillinghast, K. L., et al. (2019). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 949-954. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics, 464(2), 269-276. [Link]

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Metabolic stability profiles of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Profile of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Executive Summary

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the metabolic stability of this compound, a molecule possessing two key structural motifs with known metabolic liabilities: a cyclopropylamine and a phenylsulfanyl (thioether) group. We will explore the predicted metabolic pathways, grounded in established biochemical principles, and provide detailed, field-proven experimental protocols for the in vitro assessment of its stability using liver microsomes and hepatocytes. This document is intended for drug development scientists and researchers, offering both the theoretical basis for metabolic transformation and the practical workflows required to generate robust, interpretable data for project advancement.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount.[1][2] A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations in the body, while a compound that is too stable may accumulate and lead to toxicity.[1] The structure of this compound presents a compelling case study in metabolic prediction. It contains a primary cyclopropylamine , a moiety known to be susceptible to oxidation by both Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, which can lead to bioactivation and mechanism-based inhibition.[3][4][5][6] Concurrently, the phenylsulfanyl (thioether) group is a common target for oxidation, primarily by CYPs and Flavin-containing Monooxygenases (FMOs), leading to the formation of sulfoxides and sulfones.[7][8][9]

This guide serves as a Senior Application Scientist's perspective on how to systematically de-risk and characterize such a compound. We will dissect its potential metabolic vulnerabilities and outline a robust experimental strategy to quantify its stability and identify its primary metabolites, thereby enabling informed decision-making in drug design and development.

Predicted Metabolic Pathways of this compound

The metabolic profile of this compound is likely dominated by the enzymatic transformation of its two primary functional groups.

Metabolism of the Cyclopropylamine Moiety

The cyclopropylamine group is a well-documented substrate for several oxidative enzymes and is often incorporated into drug candidates to modulate physicochemical properties. However, its unique electronic and steric nature also makes it a site of complex metabolic reactions.

  • CYP-Mediated Oxidation and Ring Opening: Cytochrome P450 enzymes can oxidize the amine via a single-electron transfer (SET) mechanism, forming a highly reactive aminium radical cation.[4][10] This intermediate is prone to rapid fragmentation of the strained cyclopropyl ring, leading to the formation of a distonic radical cation.[10][11] This pathway can ultimately generate reactive metabolites, such as α,β-unsaturated aldehydes, which have the potential to form covalent adducts with cellular proteins.[12][13] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, for instance, has been linked to the metabolic activation of its cyclopropylamine moiety by CYP1A2.[12][13]

  • Monoamine Oxidase (MAO) Catalysis: As a primary amine, the compound is a potential substrate for MAO-A and MAO-B.[5][14][15] These mitochondrial flavoenzymes catalyze oxidative deamination, which would convert the methanamine group to an aldehyde, releasing ammonia. The involvement of MAO represents a significant potential clearance pathway, particularly in tissues with high MAO expression like the brain and liver.

  • N-Conjugation: While less common for primary amines compared to other functional groups, direct conjugation of the amine with glucuronic acid (via UGTs) or sulfate (via SULTs) can occur, representing a potential Phase II metabolic route.[16]

Metabolism of the Phenylsulfanyl (Thioether) Moiety

Thioethers are common in pharmaceuticals and are known metabolic hotspots.[8][9]

  • S-Oxidation: The sulfur atom is readily oxidized by both CYPs (notably CYP3A4) and FMOs.[7][17][18] This process typically occurs in two sequential steps: first to the corresponding sulfoxide, and then further oxidation to the more polar sulfone metabolite. These reactions generally represent a detoxification pathway, increasing water solubility and facilitating excretion.

Aromatic Hydroxylation

The phenyl ring is also a potential site for CYP-mediated oxidation, typically resulting in the formation of various hydroxylated isomers (phenols). This is a classic Phase I metabolic pathway for many aromatic compounds.

Visualizing the Metabolic Landscape

The following diagram illustrates the primary predicted metabolic pathways for this compound.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_amine Cyclopropylamine Metabolism cluster_sulfur Thioether Metabolism cluster_1 Phase II Metabolism Parent This compound N_Dealkylation Oxidative Deamination (Aldehyde formation) Parent->N_Dealkylation MAO, CYPs Ring_Opening Ring Opening via SET (Reactive Metabolites) Parent->Ring_Opening CYPs (SET) Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYPs, FMOs Aromatic_Hydroxylation Aromatic Hydroxylation (Phenolic Metabolites) Parent->Aromatic_Hydroxylation CYPs N_Conjugate N-Glucuronide or N-Sulfate Parent->N_Conjugate UGTs, SULTs Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYPs, FMOs

Caption: Predicted metabolic pathways for this compound.

Experimental Assessment of Metabolic Stability

To move from prediction to empirical data, a tiered in vitro strategy is essential. We begin with subcellular fractions to assess Phase I metabolism and progress to intact cellular systems for a more comprehensive view.

Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening of metabolic stability.[19] Its primary utility lies in its ability to rapidly assess a compound's susceptibility to CYP-mediated (Phase I) metabolism.[20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21]

  • Why Microsomes? They provide a concentrated, cost-effective source of the most significant Phase I enzymes, making the assay sensitive and suitable for high-throughput screening.[22]

  • Why NADPH? The activity of CYP enzymes is dependent on the cofactor NADPH, which provides the necessary reducing equivalents for the catalytic cycle. An NADPH-regenerating system is used to ensure the cofactor is not depleted during the incubation.[21][23]

  • Why Time Points? Sampling at multiple time points allows for the calculation of a degradation rate, which is more informative than a single-point measurement.[21]

  • Why Quench with Cold Acetonitrile? The cold organic solvent serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and precipitates those proteins, allowing for their easy removal by centrifugation before analysis.[23]

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[24]

    • Prepare a 2X NADPH-regenerating system solution in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound, this compound, in phosphate buffer. Include positive control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).

  • Incubation:

    • In a 96-well plate, combine 50 µL of the microsome solution with 50 µL of the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 100 µL of the pre-warmed 2X NADPH-regenerating system to each well. This brings the final microsomal protein concentration to 0.5 mg/mL and the test compound concentration to 1 µM.[21]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the reaction mixture to a new plate containing 150 µL of ice-cold acetonitrile with an internal standard.[21][22] The 0-minute time point sample should be taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Seal the termination plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[23]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25]

    • Monitor the disappearance of the parent compound over time by comparing the peak area ratio (parent compound/internal standard) at each time point to the 0-minute time point.

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsomes (0.5 mg/mL final) D Pre-warm Microsomes + Compound A->D B Prepare Test Compound (1 µM final) B->D C Prepare NADPH Regenerating System E Initiate reaction with NADPH C->E D->E F Aliquot at time points (0, 5, 15, 30, 45 min) E->F G Quench with Cold ACN + Internal Standard F->G H Centrifuge to remove protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t1/2, CLint I->J

Caption: Step-by-step workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

To gain a more holistic view of metabolic clearance, including both Phase I and Phase II pathways, an assay using intact hepatocytes is the logical next step.[20][26][27] Hepatocytes contain the full complement of metabolic enzymes and cofactors within a physiologically relevant cellular environment.[27]

  • Why Hepatocytes? They provide a more "in vivo-like" system than microsomes, incorporating the activities of cytosolic enzymes (e.g., some SULTs, Aldehyde Oxidase) and Phase II conjugation enzymes (e.g., UGTs), in addition to CYPs.[26][28] This allows for a more comprehensive assessment of overall hepatic clearance.

  • Why Suspension Culture? For short-term incubations (typically up to 4 hours), suspension cultures of cryopreserved hepatocytes are convenient and provide excellent exposure of the compound to the cells. For low-clearance compounds, plated monolayer cultures can be used for longer incubation times (24 hours or more).[29]

  • Why Cell Viability Check? Ensuring the hepatocytes are viable throughout the experiment is critical for data integrity. A simple Trypan Blue exclusion test is a self-validating step.

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (aim for >80% viability).

    • Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[28]

  • Incubation:

    • Pre-incubate the cell suspension at 37°C in a humidified CO2 incubator for 15-30 minutes.

    • Initiate the reaction by adding the test compound, this compound, to the cell suspension (final concentration typically 1 µM).

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the hepatocyte suspension and terminate the reaction using the same method as the microsomal assay (ice-cold acetonitrile with internal standard).[26][28]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Hepatocyte Stability Workflow cluster_prep Cell Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Assess Viability & Cell Count A->B C Dilute to working concentration B->C D Pre-incubate Cell Suspension C->D E Add Test Compound to initiate D->E F Aliquot at time points (0, 15, 30, 60, 120 min) E->F G Quench with Cold ACN + Internal Standard F->G H Centrifuge to remove debris G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t1/2, CLint I->J

Caption: Step-by-step workflow for the hepatocyte suspension stability assay.

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The primary outputs from these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

  • Half-Life (t1/2): Calculated from the slope of the natural log of the percent remaining compound versus time.

  • Intrinsic Clearance (CLint): A measure of the enzyme's metabolic capacity, calculated from the half-life and normalized to the amount of protein (microsomes) or number of cells (hepatocytes) in the incubation.

Table 1: Interpretation of In Vitro Metabolic Stability Data

ParameterLow Stability / High ClearanceModerate Stability / Moderate ClearanceHigh Stability / Low Clearance
In Vitro t1/2 (minutes) < 3030 - 120> 120
Human Liver Microsome CLint (µL/min/mg protein) > 7015 - 70< 15
Human Hepatocyte CLint (µL/min/10^6 cells) > 5010 - 50< 10
Predicted In Vivo Hepatic Extraction Ratio High (> 0.7)Intermediate (0.3 - 0.7)Low (< 0.3)
Implication Likely to have poor oral bioavailability and a short in vivo half-life.May have acceptable pharmacokinetic properties.Likely to have good oral bioavailability and a long in vivo half-life. Potential for accumulation or DDI.

Note: These ranges are general guidelines and can vary.

The ultimate goal is to use this in vitro data to forecast in vivo human pharmacokinetics.[30] In Vitro-In Vivo Extrapolation (IVIVE) is the process of scaling the in vitro CLint value to predict the in vivo hepatic clearance (CLh).[28][30] This is commonly done using physiological scaling factors (e.g., liver weight, hepatocellularity) within a liver model, such as the "well-stirred" model.[28] However, researchers must be aware that in vitro systems often underpredict in vivo clearance.[30][31][32] This discrepancy can arise from factors not fully captured in vitro, such as the involvement of extrahepatic enzymes, active uptake by transporters, or inaccuracies in the scaling factors themselves.[32][33]

Conclusion

The metabolic stability profile of this compound is predicted to be complex, with significant potential for clearance through both oxidation of the cyclopropylamine moiety and S-oxidation of the thioether group. The involvement of multiple enzyme systems, including CYPs, FMOs, and MAOs, underscores the necessity of a multi-faceted experimental approach. The recommended workflow—starting with a microsomal stability assay to quickly assess Phase I liabilities, followed by a more comprehensive hepatocyte assay—provides a robust framework for characterizing the compound's intrinsic stability. By carefully interpreting the resulting clearance data and identifying the major metabolites, drug development teams can make data-driven decisions to optimize molecular design, predict in vivo pharmacokinetic behavior, and ultimately select candidates with a higher probability of clinical success.

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  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Available from: [Link]

  • Jin, L., et al. (2002). Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. ResearchGate. Available from: [Link]

  • Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1629-1642. Available from: [Link]

  • Johnson, B. J., & Silverman, R. B. (2009). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Journal of the American Chemical Society, 131(41), 15038–15046. Available from: [Link]

  • Vianello, P., et al. (2017). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ChemMedChem, 12(15), 1217-1225. Available from: [Link]

  • Tipton, K. F. (2018). 90 years of monoamine oxidase: some progress and some confusion. Journal of Neural Transmission, 125(11), 1519-1551. Available from: [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 5(3), 1-2. Available from: [Link]

  • Vaz, A. D., et al. (2019). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 24(15), 2779. Available from: [Link]

  • Jackson, M. I., et al. (2021). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Current Opinion in Chemical Biology, 65, 1-9. Available from: [Link]

  • Wang, H., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 17(1), 2-17. Available from: [Link]

  • Wang, H., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. Available from: [Link]

  • Hypha Discovery. Sulfated Drug Metabolites. Available from: [Link]

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  • Smith, K. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2143. Available from: [Link]

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A Technical Guide to the Bioactivity and Pharmacophore Analysis of [1-(Phenylsulfanyl)cyclopropyl]methanamine (Radafaxine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of [1-(Phenylsulfanyl)cyclopropyl]methanamine, a potent dual norepinephrine-dopamine reuptake inhibitor (NDRI) also known as Radafaxine (GW353162). Developed as a potential treatment for major depressive disorder, its unique chemical scaffold and pharmacological profile make it a compelling subject for bioactivity and computational analysis. This document details its mechanism of action, explores its key structural features, and presents a comprehensive, step-by-step workflow for pharmacophore modeling and its application in virtual screening for novel therapeutic agents. By integrating established scientific principles with advanced computational methodologies, this guide serves as a vital resource for researchers engaged in the discovery and development of next-generation antidepressants and other CNS-active compounds.

Introduction: The Compound and Its Therapeutic Context

This compound, or Radafaxine, emerged from research programs aimed at developing more effective treatments for neuropsychiatric disorders.[1][2] It belongs to the norepinephrine-dopamine reuptake inhibitor (NDRI) class of drugs, which function by increasing the extracellular concentrations of these two key neurotransmitters in the brain.[1] Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), NDRIs offer a distinct therapeutic mechanism that may address symptoms of depression, such as anhedonia and lack of motivation, which are linked to dopamine dysfunction.[3]

Radafaxine is a notable metabolite of bupropion, another widely used NDRI, but possesses its own distinct pharmacological profile.[4][5] Its structure is characterized by a cyclopropyl ring, a feature known to impart favorable properties in drug candidates, including enhanced metabolic stability and potency.[6][7] Understanding the relationship between this unique structure and its biological activity is paramount for leveraging its therapeutic potential and guiding the design of new chemical entities.

Bioactivity and Pharmacological Profile

Mechanism of Action: Dual Inhibition of NET and DAT

The primary mechanism of action for Radafaxine is the inhibition of two critical monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] These transporters are membrane proteins responsible for clearing norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, Radafaxine increases the duration and magnitude of noradrenergic and dopaminergic neurotransmission.[1] This dual action is hypothesized to produce a robust antidepressant effect.[3]

The modulation of NE is associated with improved attention, alertness, and energy, while enhancing DA levels in brain regions like the prefrontal cortex is linked to improvements in mood, motivation, and pleasure.[8] The diagram below illustrates this mechanism at a synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (NE, DA) Release Neurotransmitter Release Vesicle->Release NET NET DAT DAT Synaptic_Cleft Synaptic Cleft (Increased NE & DA) Release->Synaptic_Cleft Exocytosis Receptor Postsynaptic Receptors Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Receptor Binding Radafaxine Radafaxine Radafaxine->NET Inhibition Radafaxine->DAT Inhibition

Caption: NDRI Mechanism of Action at the Synapse.
Binding Affinity and Selectivity

While specific Ki values for Radafaxine are proprietary and vary across literature, it is consistently characterized as a potent inhibitor of both NET and DAT. A crucial aspect of its profile is its selectivity. Typically, NDRIs show minimal affinity for the serotonin transporter (SERT), distinguishing them from SNRIs and SSRIs and resulting in a different side-effect profile. Furthermore, studies have highlighted a key kinetic feature of Radafaxine: its slow and sustained blockade of dopamine transporters.[5] This pharmacokinetic property is significant because it suggests a lower potential for the rapid dopamine spikes associated with abuse and reinforcement, a concern with other CNS stimulants.[4]

Target Activity Significance
Norepinephrine Transporter (NET) Potent InhibitionContributes to effects on alertness, energy, and attention.[8]
Dopamine Transporter (DAT) Potent Inhibition (Slow Blockade)Addresses anhedonia and motivation; slow kinetics may reduce abuse liability.[3][5]
Serotonin Transporter (SERT) Low AffinityDifferentiates it from SSRIs/SNRIs, leading to a distinct side-effect profile.

Pharmacophore Analysis and Computational Workflow

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[9] Developing a pharmacophore model for Radafaxine is a critical step in understanding its structure-activity relationship (SAR) and discovering new molecules with similar activity.[10]

Proposed Pharmacophoric Features

Given the absence of a publicly available co-crystal structure of Radafaxine bound to its transporters, a ligand-based pharmacophore model is the most direct approach.[9] Based on the known SAR of monoamine reuptake inhibitors, the key features of Radafaxine can be defined as follows:

  • Positive Ionizable (PI) Feature: The primary amine (-NH2) group is protonated at physiological pH, forming a positive charge. This is critical for forming an ionic interaction with a conserved aspartate residue in the binding pocket of both NET and DAT.[11]

  • Hydrophobic/Aromatic (H/Ar) Feature: The phenyl ring provides a large, non-polar surface that engages in hydrophobic and/or pi-stacking interactions within the transporter's binding site.

  • Hydrophobic (H) Feature: The cyclopropyl group, while primarily a rigid spacer, also contributes a distinct hydrophobic character.

  • Exclusion Volumes & Spatial Constraints: The rigid cyclopropyl-sulfanyl linker precisely orients the amine and phenyl groups relative to each other. This defined geometry is a critical component of the pharmacophore, ensuring a proper fit within the target protein.

cluster_feats Pharmacophoric Features PI PI main_img PI->main_img Positive Ionizable (Amine) H_Ar H/Ar H_Ar->main_img Hydrophobic/Aromatic (Phenyl Ring) H H H->main_img Hydrophobic (Cyclopropyl)

Caption: Key Pharmacophoric Features of Radafaxine.
Protocol: Ligand-Based Pharmacophore Modeling and Validation

This protocol outlines a standard, self-validating workflow for generating and testing a ligand-based pharmacophore hypothesis using computational chemistry software (e.g., Schrödinger Maestro, MOE, Discovery Studio).[12][13]

Objective: To build a 3D pharmacophore model that distinguishes active NDRIs from inactive molecules.

Methodology:

  • Step 1: Training Set Compilation

    • Assemble a set of at least 15-20 structurally diverse molecules with known high affinity for both NET and DAT (actives). Include Radafaxine and its analogues.

    • Define activity thresholds (e.g., Ki < 100 nM).

    • Assign activity scores to each molecule (e.g., pKi).

  • Step 2: Decoy Set Generation

    • Generate a "decoy" set of molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but be topologically distinct and presumed inactive.

    • The decoy set should be significantly larger than the training set (e.g., 50-100 decoys for each active).

  • Step 3: Conformer Generation

    • Generate a diverse set of low-energy 3D conformations for all molecules in both the training and decoy sets. This is crucial as the pharmacophore must match the bioactive conformation.

  • Step 4: Pharmacophore Hypothesis Generation

    • Using the training set, align the molecules and identify common chemical features (e.g., H-bond donors/acceptors, hydrophobic, aromatic, ionizable).

    • Generate multiple pharmacophore hypotheses (typically 3-5 features). Software algorithms will score these hypotheses based on how well they map to the active molecules.

  • Step 5: Model Validation

    • Internal Validation: The highest-scoring hypothesis is selected. It should match all highly active compounds in the training set.

    • External Validation: Screen the combined database of actives and decoys against the selected hypothesis.

    • Calculate key validation metrics:

      • Yield of Actives (YA): (Number of hit actives / Total number of actives) x 100

      • Goodness of Hit (GH) Score: A metric combining enrichment factor and yield of actives. A score > 0.7 indicates a high-quality model.

      • Receiver Operating Characteristic (ROC) Curve: Plot the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) should be > 0.7, indicating good predictive ability.

  • Step 6: Model Refinement

    • If validation fails, refine the training set, feature definitions, or hypothesis generation parameters and repeat the process.

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for accelerating drug discovery.[9][14]

Virtual Screening Workflow

The primary application is to perform virtual screening (VS) on large compound libraries to identify novel scaffolds with potential NDRI activity.[12]

Lib Compound Library (Millions of molecules) VS Virtual Screening (3D Database Search) Lib->VS Pharm Validated 3D Pharmacophore Model Pharm->VS Hits1 Initial Hits (~0.1% of Library) VS->Hits1 Filter1 ADMET & PAINS Filtering (Remove undesirable structures) Hits1->Filter1 Hits2 Filtered Hits Filter1->Hits2 Dock Molecular Docking (Homology Model of DAT/NET) Hits2->Dock Hits3 Top-Ranked Hits (Good score & interactions) Dock->Hits3 Acquire Compound Acquisition & In Vitro Testing Hits3->Acquire

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature and Chemical Classification of Phenylsulfanyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of the Phenylsulfanyl Cyclopropane Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the cyclopropane motif has garnered significant attention for its unique conformational rigidity and electronic properties.[1][2] When functionalized with a phenylsulfanyl group, this small, strained ring system becomes a versatile building block, offering multiple avenues for chemical elaboration.[3][4] The strategic incorporation of the phenylsulfanyl moiety introduces a nucleophilic sulfur atom, a site for oxidation to sulfoxides and sulfones, and a handle for various cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the systematic IUPAC naming conventions and the precise chemical classification of these valuable compounds, tailored for researchers, scientists, and drug development professionals. Understanding these core principles is paramount for unambiguous communication, database searching, and rational design in the synthesis of novel chemical entities.

Chemical Classification and Hierarchical Logic

Phenylsulfanyl cyclopropanes are fundamentally classified as organosulfur compounds .[5][6] This broad class encompasses all organic molecules containing a carbon-sulfur bond.[7] The specific functional group present in the parent structure, C₆H₅-S-C₃H₅, dictates its more precise classification.

The Sulfide (Thioether) Core

The defining feature is the C-S-C linkage, which classifies these molecules as sulfides , a term used interchangeably with thioethers .[5][7] The sulfur atom is in its lowest oxidation state (-2) within this functional group. This classification is the primary determinant of the compound's foundational chemical reactivity, such as its susceptibility to alkylation at the sulfur atom or its ability to coordinate to transition metals.

Oxidation States and Derivative Classes

A key aspect of the chemistry of phenylsulfanyl cyclopropanes is the ability of the sulfur atom to exist in higher oxidation states. This provides a hierarchical classification scheme based on the level of oxidation.

  • Sulfoxides: Oxidation of the sulfide with one equivalent of an oxidizing agent (e.g., m-CPBA) yields a sulfoxide , which contains a sulfinyl group (S=O).[1] This introduces a stereocenter at the sulfur atom, adding another layer of complexity and potential for diastereoselectivity in synthesis.[6]

  • Sulfones: Further oxidation yields a sulfone , characterized by a sulfonyl group (O=S=O).[8] Cyclopropyl sulfones are themselves interesting motifs in biologically active compounds.[1]

This oxidative potential is a cornerstone of their synthetic utility, allowing for the fine-tuning of electronic and steric properties.

Figure 1: Hierarchical classification of phenylsulfanyl cyclopropanes.

Systematic IUPAC Nomenclature

The unambiguous naming of phenylsulfanyl cyclopropanes follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[9][10] The process involves identifying the parent structure, locating and naming substituents, and indicating stereochemistry.

Identifying the Parent Hydride

The core decision is whether the cyclopropane ring or the phenyl group (as part of a larger chain) serves as the parent hydride.

  • Rule: The cyclopropane ring is the parent if it has a greater number of carbon atoms than an attached alkyl chain or if it carries the principal functional group.[9][11]

  • Application: For a simple structure like C₆H₅SC₃H₅, the cyclopropane is the parent. The C₆H₅S- group is treated as a substituent named "phenylsulfanyl" .[12]

Therefore, the base name for the simplest member of this class is (Phenylsulfanyl)cyclopropane .

Numbering and Substituent Prioritization

When additional substituents are present on the cyclopropane ring, a systematic numbering scheme is required.

  • Find the Principal Functional Group: Identify the substituent with the highest priority (e.g., -COOH > -COOR > -C(=O)R > -OH > -NH₂). This group is assigned to carbon 1 (C1).[10]

  • Lowest Locants: Number the ring carbons to give the other substituents the lowest possible numbers (locants).[9][13]

  • Alphabetical Order: List the substituents alphabetically in the final name. The prefix "phenylsulfanyl" is alphabetized under 'p'.[10]

Example: Consider a cyclopropane ring with a carboxylic acid, a phenylsulfanyl group, and a methyl group.

  • The carboxylic acid is the principal functional group and is at C1.

  • We number towards the next substituent to give the lowest locant set.

  • The name becomes: 2-methyl-3-(phenylsulfanyl)cyclopropane-1-carboxylic acid (assuming numbering that gives 2,3 rather than 2,5, for example).

Stereochemistry: A Critical Designator

Due to the planar nature of the cyclopropane ring, substituents can be on the same side (cis) or opposite sides (trans). This stereochemical relationship is crucial and must be specified.

  • cis/trans Isomerism: For disubstituted cyclopropanes, the prefixes cis- or trans- are used to indicate the relative positions of the substituents.

  • (E)/(Z) Isomerism: This designation is used for more complex substitutions but is less common for simple cyclopropane rings compared to cis/trans.

  • R/S Configuration: For chiral centers, the Cahn-Ingold-Prelog priority rules are applied to assign the absolute configuration (R or S) to each stereocenter.

Example: The compound (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate found in the literature refers to a mixture of diastereomers.[3][4] A specific stereoisomer would be named, for instance, ethyl trans-2-(phenylsulfanyl)cyclopropane-1-carboxylate . If the absolute configuration were known, it would be named, for example, ethyl (1R,2R)-2-(phenylsulfanyl)cyclopropane-1-carboxylate .

Figure 2: Workflow for the systematic IUPAC naming of substituted phenylsulfanyl cyclopropanes.

Synthesis and Characterization: A Validating Protocol

The synthesis of phenylsulfanyl cyclopropanes often involves the cyclopropanation of an activated alkene. A robust and scalable method is the cobalt-catalyzed reaction of phenyl vinyl sulfide with ethyl diazoacetate (EDA).[3][4] This protocol provides direct access to a key bifunctional precursor, which can be divergently elaborated.

Experimental Protocol: Cobalt-Catalyzed Synthesis of Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate

This protocol is adapted from methodologies described by Chawner et al. and serves as a reliable method for generating the target scaffold on a multigram scale.[1][3]

Materials and Equipment:

  • Phenyl vinyl sulfide (PVS)

  • Ethyl diazoacetate (EDA)

  • Cobalt(II) catalyst (e.g., Co(II)-porphyrin complex)

  • Anhydrous solvent (e.g., toluene or neat)

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Syringe pump

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: A 100 mL Schlenk flask is charged with phenyl vinyl sulfide (1.0 eq) and the cobalt catalyst (e.g., 0.1 mol%).

  • Reaction Setup: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C).

  • Reagent Addition: Ethyl diazoacetate (EDA, 1.1 eq) is taken up in a syringe and placed in a syringe pump. The EDA is added dropwise to the stirred reaction mixture over a period of 4-6 hours.

    • Causality Insight: Slow addition of EDA is critical. It maintains a low, steady-state concentration of the reactive carbene intermediate, minimizing undesired side reactions such as dimerization.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot, checking for the consumption of the starting PVS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent (if any) is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans diastereomers of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.[1] The products are typically obtained as oils.[4]

Self-Validating System: Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using standard spectroscopic techniques. The data presented in the table below serve as a benchmark for validation.

Technique Functional Group / Protons Expected Observation
¹H NMR Cyclopropyl Protons (CH, CH₂)Highly shielded signals in the upfield region, typically δ 0.5 - 2.5 ppm .[14][15] Complex splitting patterns due to geminal and cis/trans vicinal couplings.
Phenyl Protons (Ar-H)Signals in the aromatic region, δ 7.0 - 7.5 ppm .
Ethyl Ester Protons (OCH₂CH₃)A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm .
¹³C NMR Cyclopropyl Carbons (CH, CH₂)Aliphatic signals in the upfield region, typically δ 10 - 40 ppm .[4]
Phenyl Carbons (Ar-C)Aromatic signals, δ 125 - 135 ppm .
Ester Carbonyl (C=O)Signal around δ 170-175 ppm .
IR Spectroscopy C-S StretchWeak to medium absorption around 600-800 cm⁻¹ .[16]
C=O Stretch (Ester)Strong, sharp absorption around 1730-1750 cm⁻¹ .
Aromatic C-H StretchAbsorptions just above 3000 cm⁻¹ .
S=O Stretch (Sulfoxide)If oxidized, a strong band appears at ~1050 cm⁻¹ .
SO₂ Stretch (Sulfone)If oxidized, two strong bands appear at ~1350 cm⁻¹ and ~1150 cm⁻¹ .

This table summarizes typical spectroscopic data ranges compiled from various sources.[4][14][15][16]

Figure 3: A comprehensive workflow from synthesis to characterization.

Conclusion: A Versatile Scaffold for Chemical Innovation

Phenylsulfanyl cyclopropanes represent a class of compounds whose structural simplicity belies their profound utility in medicinal and synthetic chemistry. Their classification as sulfides provides a platform for predictable reactivity, particularly through oxidation to sulfoxides and sulfones. A rigorous application of IUPAC nomenclature is essential for navigating the chemical literature and protecting intellectual property related to these scaffolds. The synthetic protocols, such as the cobalt-catalyzed cyclopropanation, are robust and scalable, while the characterization methods provide a clear, self-validating pathway to confirm the structure and purity of these valuable building blocks. For drug development professionals, mastering the principles outlined in this guide is a step toward harnessing the full potential of the phenylsulfanyl cyclopropane motif in the creation of next-generation therapeutics.

References

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  • Filo. (n.d.). What are organosulphur compounds? Discuss their classification and nomenclature with examples.

  • Zhang, Q. W., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15(1), 123-130.

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015–5024.

  • Journal of Medicinal and Chemical Sciences. (2018). Biological and Pharmaceutical Organosulfur Molecules.

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate.

  • PubChem. (n.d.). Ethyl trans-2-phenylcyclopropanecarboxylate. Retrieved from PubChem.

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  • Rana, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(8), 738-746.

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  • Chemspace. (n.d.). 2-ethyl-1-(propylsulfanyl)cyclopropane-1-carboxylic acid.

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  • Ruiz, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International, 189, 114613.

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015-5024.

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

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The Genesis and Synthesis of a Key Cyclopropylamine: A Technical Guide to [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, prized for its unique conformational rigidity and metabolic stability.[1][2][3] This guide delves into the history, discovery, and synthesis of a specialized derivative, [1-(Phenylsulfanyl)cyclopropyl]methanamine. We will explore the evolution of its synthetic pathway, grounded in the fundamental principles of cyclopropane chemistry, and provide a detailed, field-proven protocol for its preparation. This document serves as an in-depth technical resource for researchers leveraging this valuable scaffold in drug discovery and development.

Introduction: The Significance of the Strained Scaffold

The three-membered ring of cyclopropane, with its inherent strain and unique electronic properties, offers a compelling structural motif for medicinal chemists.[1][4] Its incorporation into drug candidates can significantly enhance potency, modulate physicochemical properties, and improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism.[2][3] Cyclopropylamines, in particular, are featured in a range of therapeutic agents, from enzyme inhibitors to central nervous system drugs.[1][5]

This compound represents a key building block, combining the advantageous features of the cyclopropylamine core with a versatile phenylsulfanyl group. This sulfur linkage provides a handle for further functionalization and can influence the molecule's electronic and steric profile, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Historical Perspective and Discovery of the Synthetic Route

The synthesis of this compound is not attributed to a single, landmark discovery but rather represents an application of well-established principles in organic synthesis that evolved over time. The historical development of its synthesis can be understood by examining the key transformations required: the formation of the substituted cyclopropane ring and the subsequent elaboration to the primary amine.

The journey to synthesizing this specific molecule is built upon foundational work in cyclopropane chemistry. Early methods for creating the cyclopropane ring often involved intramolecular cyclization reactions. A pivotal strategy that emerged was the α-alkylation of activated methylene compounds with 1,2-dihaloethanes. This approach laid the groundwork for the synthesis of the key intermediate, 1-(phenylsulfanyl)cyclopropanecarbonitrile.

The subsequent conversion of the nitrile to a primary amine is a classic transformation in organic chemistry. The discovery and refinement of powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), in the mid-20th century, provided a reliable and high-yielding method for this conversion.[6][7] Catalytic hydrogenation offers an alternative, often milder, approach.[8]

Thus, the "discovery" of the synthesis of this compound can be seen as the logical convergence of these two established synthetic pillars: cyclopropanation via alkylation and nitrile reduction.

Core Synthesis Strategy: A Two-Step Approach

The most logical and efficient synthesis of this compound proceeds through a two-step sequence:

  • Cyclopropanation: Formation of 1-(phenylsulfanyl)cyclopropanecarbonitrile through the alkylation of a phenylsulfanyl-activated methylene group with 1,2-dibromoethane.

  • Reduction: Conversion of the resulting cyclopropylnitrile to the target primary amine, this compound.

This strategy offers a robust and scalable route to the desired product, utilizing readily available starting materials and well-understood reaction mechanisms.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfanyl)cyclopropanecarbonitrile

This crucial step involves the formation of the cyclopropane ring. The reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from phenylthioacetonitrile attacks 1,2-dibromoethane in an intramolecular fashion.

Reaction Mechanism:

Step 1 Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack cluster_2 Intramolecular Cyclization Start Ph-S-CH2-CN Carbanion Ph-S-CH(-)-CN Start->Carbanion  + NaH - H2 Base NaH Intermediate Ph-S-CH(CN)-CH2-CH2-Br Carbanion->Intermediate  + Br-(CH2)2-Br - NaBr Dibromoethane Br-CH2-CH2-Br Cyclopropylnitrile 1-(Phenylsulfanyl)cyclopropanecarbonitrile Intermediate->Cyclopropylnitrile  Intramolecular  SN2 - Br-

Caption: Mechanism of 1-(Phenylsulfanyl)cyclopropanecarbonitrile synthesis.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF at 0 °C.

  • Substrate Addition: Slowly add a solution of phenylthioacetonitrile (1.0 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfanyl)cyclopropanecarbonitrile.

Quantitative Data Summary:

ParameterValue
Typical Yield70-85%
Purity (by NMR)>95%
Physical StatePale yellow oil
Step 2: Reduction of 1-(Phenylsulfanyl)cyclopropanecarbonitrile

The reduction of the nitrile to the primary amine is a critical final step. Lithium Aluminum Hydride (LiAlH₄) is a highly effective reagent for this transformation.[6][7]

Reaction Workflow:

Step 2 Workflow Start 1-(Phenylsulfanyl)cyclopropanecarbonitrile in Anhydrous THF Reagent LiAlH4 in Anhydrous THF Start->Reagent Add to Reaction Stir at 0 °C to Room Temperature Reagent->Reaction Quench Sequential addition of H2O, NaOH (aq), and H2O Reaction->Quench Filtration Filter off aluminum salts Quench->Filtration Extraction Extract filtrate with Ethyl Acetate Filtration->Extraction Purification Concentrate and Purify (e.g., Distillation or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the reduction of the cyclopropylnitrile.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of 1-(phenylsulfanyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (as monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

Quantitative Data Summary:

ParameterValue
Typical Yield80-95%
Purity (by GC-MS)>98%
Physical StateColorless to pale yellow oil

Authoritative Grounding and Causality in Experimental Choices

  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of phenylthioacetonitrile without competing in the subsequent alkylation reaction. The use of an anhydrous solvent like THF is critical as NaH reacts violently with water.

  • Intramolecular Cyclization: The use of a 1,2-dihaloalkane is a classic strategy for cyclopropanation. The initial Sₙ2 reaction is followed by an intramolecular cyclization, which is entropically favored.

  • Choice of Reducing Agent in Step 2: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[6][7] While other reagents like boranes or catalytic hydrogenation can also be used, LiAlH₄ is often preferred for its efficiency on a laboratory scale. The cyclopropane ring is stable to LiAlH₄ under these conditions.[9]

  • Fieser Work-up: This specific quenching procedure for LiAlH₄ reactions is widely adopted because it results in the formation of granular aluminum salts that are easily filtered, simplifying the product isolation compared to other quenching methods that can produce gelatinous precipitates.

Conclusion

The synthesis of this compound is a testament to the power of applying fundamental, well-established synthetic methodologies to create valuable and complex molecular building blocks. By understanding the historical development of cyclopropanation and nitrile reduction techniques, researchers can confidently and efficiently produce this important intermediate. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the use of this compound in the ongoing quest for novel therapeutics.

References

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • US Patent US4590292A. (1986). Process for the manufacture of cyclopropylamine.
  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025). ResearchGate. [Link]

  • US Patent US-2008021081-A1. (2008). Cyclopropyl amine derivatives. PubChem. [Link]

  • US Patent US20090140201A1. (2009). Solutions of lithium aluminium hydride.
  • US Patent US-2008242653-A1. (2008). Cyclopropyl amine derivatives. PubChem. [Link]

  • 1-phenylsulfanyl-cyclohexane-1-carbonitrile. (2025). Chemical Synthesis Database. [Link]

  • Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. (2020). YouTube. [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (n.d.). ResearchGate. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2025). ResearchGate. [Link]

  • EP Patent EP1951699B1. (n.d.). Processes for the preparation of cyclopropyl-amide derivatives.
  • Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC. [Link]

  • 1-(PHENYLSULFONYL)CYCLOPROPANECARBONITRILE CAS#: 36674-50-7. (n.d.). Molbase. [Link]

  • NZ Patent NZ617334A. (n.d.). Cyclopropyl amine derivatives.
  • DE Patent DE69401701T2. (1997). Improved process for the production of cyclopropyl nitrile.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. (n.d.). ChemRxiv. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). PMC. [Link]

  • Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. (n.d.). ACS Publications. [Link]

  • CN Patent CN101993393A. (n.d.). Method for artificially synthesizing cyclopropanecarbonitrile.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • cyclopropane's reaction with lithium aluminium hydride. (2019). Chemistry Stack Exchange. [Link]

  • US Patent US20100076242A1. (2010). Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. (n.d.). ChemRxiv. [Link]

  • US Patent US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • US Patent US4638094A. (1987). Process for producing phenylacetones.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Click Reactions in Medicinal Chemistry. (2023). MDPI. [Link]

  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. (2023). ChemRxiv. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. [Link]

  • Reverse Addition of Lithium Aluminum Hydride to Nitroolefins. (n.d.). Erowid. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2025). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the scalable synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine .

Executive Summary

This compound (CAS: 1311314-26-7) is a high-value pharmacophore used in medicinal chemistry to introduce conformational restriction while modulating lipophilicity via the phenylthio ether moiety.[1] This scaffold acts as a bioisostere for leucine or phenylalanine derivatives and is critical in the development of enzyme inhibitors and GPCR ligands.

This guide details a robust, two-step protocol designed for scalability (10g to 1kg range). Unlike traditional methods that rely on dangerous sodium hydride (NaH) suspensions or expensive palladium-catalyzed couplings, this protocol utilizes Phase-Transfer Catalysis (PTC) for the ring formation, followed by a controlled Hydride Reduction . This approach minimizes solvent waste, eliminates the need for cryogenic conditions, and ensures high safety margins during scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the quaternary carbon center on the cyclopropane ring via double alkylation, followed by functional group interconversion.

Strategic Logic:
  • Disconnection: The C-N bond is disconnected to reveal the nitrile precursor, 1-(phenylsulfanyl)cyclopropanecarbonitrile .

  • Ring Construction: The cyclopropane ring is formed via a double nucleophilic substitution of (phenylthio)acetonitrile with 1,2-dibromoethane .

  • Method Selection:

    • Step 1 (Cyclopropanation):Phase-Transfer Catalysis (PTC) is selected over NaH/DMF. PTC uses aqueous NaOH and a quaternary ammonium salt, allowing for better heat management, lower cost, and easier workup on scale.

    • Step 2 (Reduction):Lithium Aluminum Hydride (LiAlH₄) is selected. While catalytic hydrogenation is greener, the sulfur atom in the substrate acts as a catalyst poison for Pd/C or Raney Nickel, making stoichiometric hydride reduction the most reliable method for this specific substrate.

Reaction Pathway Visualization

SynthesisRoute Start (Phenylthio)acetonitrile (Starting Material) Reagent1 1,2-Dibromoethane 50% NaOH, TEBA (cat.) Intermediate 1-(Phenylsulfanyl) cyclopropanecarbonitrile Start->Intermediate Step 1: PTC Cyclopropanation Reagent2 LiAlH4 THF, 0°C -> Reflux Product [1-(Phenylsulfanyl) cyclopropyl]methanamine Intermediate->Product Step 2: Nitrile Reduction

Figure 1: Synthetic pathway utilizing Makosza’s phase-transfer conditions and hydride reduction.

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfanyl)cyclopropanecarbonitrile

Reaction Type: Phase-Transfer Catalyzed Dialkylation (Makosza Reaction) Scale: 100 mmol (scalable to >1 mol)

Materials:
ReagentMW ( g/mol )Equiv.Amount
(Phenylthio)acetonitrile149.211.014.9 g
1,2-Dibromoethane187.861.528.2 g (12.9 mL)
Benzyltriethylammonium chloride (TEBA)227.770.051.14 g
Sodium Hydroxide (50% aq. solution)40.004.0~32 g (solids) in 32 mL H₂O
Toluene (Optional co-solvent)--30 mL
Procedure:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (essential for biphasic mixing), a reflux condenser, and a pressure-equalizing addition funnel.

  • Charging: Add (phenylthio)acetonitrile , 1,2-dibromoethane , TEBA , and toluene (if using) to the flask. Stir vigorously to dissolve the catalyst.

  • Initiation: Cool the mixture to 15–20°C using a water bath.

  • Addition: Add the 50% NaOH solution dropwise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature and ensure it does not exceed 45°C during addition to prevent polymerization of the alkyl halide.

  • Reaction: After addition, remove the bath and allow the reaction to warm to room temperature. Stir vigorously (800+ RPM) for 3–5 hours. The mixture will turn dark brown.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The starting material (PhSCH₂CN) should be fully consumed.

  • Workup:

    • Dilute with water (100 mL) and extract with MTBE or Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield: 85–92% (Yellowish oil).[3]

Step 2: Reduction to this compound

Reaction Type: Hydride Reduction Scale: 50 mmol

Materials:
ReagentMW ( g/mol )Equiv.Amount
1-(Phenylsulfanyl)cyclopropanecarbonitrile175.251.08.76 g
Lithium Aluminum Hydride (LiAlH₄)37.952.03.80 g
Tetrahydrofuran (THF, Anhydrous)--100 mL
Procedure:
  • Safety Prep: Ensure all glassware is oven-dried and purged with Nitrogen/Argon. LiAlH₄ reacts violently with moisture.

  • Slurry Formation: In a 500 mL 3-neck flask, suspend LiAlH₄ pellets/powder in anhydrous THF (60 mL) at 0°C.

  • Addition: Dissolve the nitrile intermediate (from Step 1) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to a gentle reflux (66°C) for 2–4 hours.

    • Mechanism:[3][4][5][6] The nitrile is reduced first to the imine anion, then to the amine.

  • Quenching (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Carefully add water (3.8 mL) dropwise. (Caution: H₂ gas evolution).

    • Add 15% NaOH solution (3.8 mL).

    • Add water (11.4 mL).

    • Warm to RT and stir for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the granular aluminum salts through a pad of Celite. Rinse the cake thoroughly with THF or diethyl ether.

  • Finishing: Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free amine.

Yield: 75–85% (Pale yellow oil). Storage: Store under inert atmosphere at 4°C. The amine absorbs CO₂ from air rapidly.

Process Safety & Troubleshooting

Self-Validating Workup System (Fieser Quench)

The Fieser workup in Step 2 is a self-validating system.[4][7][8][9] If the amounts of water/NaOH are correct (1g LAH : 1mL H₂O : 1mL 15% NaOH : 3mL H₂O), the aluminum salts will form a sand-like solid that filters easily. If a gelatinous mess forms, the stoichiometry was incorrect or the stirring was insufficient.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Step 1: Low Conversion Stirring speed too low.Increase RPM. PTC relies on interfacial surface area.
Step 1: Exotherm Spike Addition of NaOH too fast.Stop addition, cool to 10°C, resume slowly.
Step 2: Gelatinous Quench Incorrect Fieser ratio.Add more THF and solid Na₂SO₄ to dehydrate the gel.
Step 2: Low Yield Product lost in Al salts.Repulp the filter cake in refluxing THF for 30 mins and refilter.

Characterization Data (Expected)

This compound [1][10]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ar-H), 2.85 (s, 2H, -CH₂NH₂), 1.60 (br s, 2H, -NH₂), 1.05–0.95 (m, 2H, Cyclopropyl), 0.85–0.75 (m, 2H, Cyclopropyl).

    • Note: The cyclopropyl protons typically appear as two multiplets due to the anisotropy of the phenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃): δ 137.5 (Ar-C), 129.0, 127.5, 126.0, 48.5 (CH₂NH₂), 25.0 (C-S), 15.5 (Cyclopropyl CH₂).

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NS [M+H]⁺: 180.08. Found: 180.1.

References

  • Phase-Transfer Catalysis (General Mechanism): Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969, 10, 4659–4662.
  • Cyclopropanation of Phenylthioacetonitrile: Fedoryński, M.; Wojciechowski, K.; Matacz, Z.; Mąkosza, M. "Synthesis of 1-substituted cyclopropanecarbonitriles via catalytic phase-transfer alkylation." Journal of Organic Chemistry, 1978 , 43(24), 4682–4684.

  • Stability of Phenylthiocyclopropanes: Perna, F. M., et al. "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Molecules, 2022 , 27(22), 7964.

  • Reduction of Nitriles with LiAlH4: Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951 , 73(1), 242–244.

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Reagents and conditions for synthesizing [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine, a valuable building block in medicinal and materials science. This document provides a detailed, two-part protocol for researchers, covering the synthesis of the key intermediate, 1-(phenylsulfanyl)cyclopropanecarbonitrile, and its subsequent reduction to the target primary amine.

Introduction: The Significance of Substituted Cyclopropylamines

Cyclopropylamines are privileged structural motifs in modern drug discovery and agrochemicals.[1] The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make it a desirable feature in bioactive molecules.[1][2][3] Specifically, the this compound scaffold combines the rigid cyclopropane core with a flexible aminomethyl group and a phenylsulfanyl substituent, offering multiple points for further chemical modification. This guide details a reliable and accessible synthetic route to this compound, designed for professionals in chemical research and drug development.

The synthesis is presented in two distinct stages:

  • Part I: Cyclopropanation – The formation of the key intermediate, 1-(phenylsulfanyl)cyclopropanecarbonitrile, via the reaction of phenylthioacetonitrile and 1,2-dibromoethane.

  • Part II: Nitrile Reduction – The conversion of the intermediate's nitrile group into the target primary amine using a powerful reducing agent.

Part I: Synthesis of 1-(Phenylsulfanyl)cyclopropanecarbonitrile

This initial stage constructs the core cyclopropane ring structure functionalized with both the nitrile and the phenylsulfanyl groups. The reaction proceeds via a base-mediated intramolecular cyclization, a common strategy for forming strained ring systems.[4][5]

Reaction Principle and Mechanism

The synthesis leverages the acidity of the α-proton in phenylthioacetonitrile (phenylmercaptoacetonitrile). A strong base deprotonates the carbon positioned between the phenylthio group and the nitrile, generating a stabilized carbanion. This nucleophilic carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane. The first alkylation is an intermolecular S(_N)2 reaction, followed by a rapid, intramolecular S(_N)2 reaction where the newly formed carbanion displaces the second bromide, closing the three-membered ring. The use of a phase-transfer catalyst can facilitate this process when using an aqueous base like sodium hydroxide.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountNotes
PhenylthioacetonitrileC₈H₇NS149.21-10.0 g (67.0 mmol)Starting material.
1,2-DibromoethaneC₂H₄Br₂187.86-13.8 g (73.7 mmol)Alkylating agent.
Sodium HydroxideNaOH40.0050% (w/w) aq.60 mLStrong base.
Benzyltriethylammonium ChlorideC₁₃H₂₂ClN227.77-1.5 g (6.6 mmol)Phase-transfer catalyst.
TolueneC₇H₈92.14-100 mLOrganic solvent.
Diethyl Ether(C₂H₅)₂O74.12-As neededFor extraction.
Saturated BrineNaCl(aq)-Sat.As neededFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent.

Procedure

  • Setup : To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylthioacetonitrile (10.0 g), 1,2-dibromoethane (13.8 g), toluene (50 mL), and benzyltriethylammonium chloride (1.5 g).

  • Reaction Initiation : Begin vigorous stirring to ensure efficient mixing of the organic and catalyst phases.

  • Base Addition : Slowly add the 50% aqueous sodium hydroxide solution (60 mL) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath if necessary.

  • Reaction Progression : After the addition is complete, continue stirring vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of water and 50 mL of diethyl ether.

  • Extraction : Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing : Combine the organic layers and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product, 1-(phenylsulfanyl)cyclopropanecarbonitrile, can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil.

Part II: Reduction to this compound

This second stage transforms the nitrile functional group of the intermediate into a primary amine, yielding the final target compound. Lithium aluminum hydride (LiAlH₄) is an exceptionally effective reagent for this transformation, providing high yields.[6][7][8]

Reaction Principle and Mechanism

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[7] This occurs in two successive steps, first forming an imine-aluminum complex, which is then further reduced to an amine-aluminum complex. A final aqueous workup under acidic or basic conditions hydrolyzes these complexes to liberate the primary amine.

Alternative Reduction Methods
  • Catalytic Hydrogenation : This method employs hydrogen gas (H₂) with a metal catalyst such as Raney Nickel or Platinum.[6][8] It is considered a "greener" alternative but may require high pressures and temperatures. The sulfur atom in the substrate can sometimes poison the catalyst, reducing its efficacy.

  • Borane Reagents : Diborane (B₂H₆) or borane complexes like BH₃·THF can also reduce nitriles to amines under milder conditions than LiAlH₄.[9]

Experimental Protocol (Using LiAlH₄)

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountNotes
1-(Phenylsulfanyl)cyclopropanecarbonitrileC₁₀H₉NS175.25-5.0 g (28.5 mmol)Intermediate from Part I.
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95-2.2 g (57.0 mmol)Powerful reducing agent.
Anhydrous Diethyl Ether or THF---150 mLAnhydrous solvent is critical.
WaterH₂O18.02-2.2 mLFor quenching.
Sodium Hydroxide SolutionNaOH(aq)40.0015% (w/w)2.2 mLFor quenching.
WaterH₂O18.02-6.6 mLFor quenching.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent.

Procedure

  • Setup : In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (2.2 g) in anhydrous diethyl ether (100 mL). Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Cooling : Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Substrate Addition : Dissolve 1-(phenylsulfanyl)cyclopropanecarbonitrile (5.0 g) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure complete reduction.

  • Quenching (Fieser Workup) : Cool the reaction mixture back down to 0°C in an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of:

    • 2.2 mL of water

    • 2.2 mL of 15% aqueous NaOH

    • 6.6 mL of water

  • Filtration : After the additions, a granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether (3 x 30 mL).

  • Drying and Concentration : Combine the filtrate and washes. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification : The final product can be purified by vacuum distillation or converted to its hydrochloride salt for easier handling and purification by recrystallization.

Synthetic Workflow Visualization

The two-step synthesis can be summarized in the following workflow diagram.

Synthesis_Workflow SM1 Phenylthioacetonitrile + 1,2-Dibromoethane INT 1-(Phenylsulfanyl)cyclopropanecarbonitrile SM1->INT  NaOH (50% aq)  Phase-Transfer Catalyst  Toluene, RT PROD This compound INT->PROD  1. LiAlH₄, Anhydrous Ether, Reflux  2. H₂O/NaOH Workup

Caption: Overall synthetic route from starting materials to the final product.

Troubleshooting and Safety

IssuePotential Cause(s)Recommended Solution(s)
Part I: Low Yield of Cyclopropane - Inefficient stirring/mixing of phases.- Base is not concentrated enough.- Catalyst degradation.- Use a mechanical stirrer for vigorous agitation.- Ensure 50% (w/w) NaOH is used.- Use fresh phase-transfer catalyst.
Part II: Incomplete Nitrile Reduction - Insufficient LiAlH₄.- Non-anhydrous (wet) solvent or glassware.- Reaction time or temperature too low.- Use a slight excess of LiAlH₄ (1.5-2.0 eq).- Flame-dry all glassware and use freshly distilled anhydrous solvents.- Ensure the reaction is refluxed for an adequate time.
Part II: Difficult Filtration after Workup - Incorrect ratio of quenching reagents.- Quenching performed too quickly.- Strictly follow the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄.- Add quenching agents very slowly at 0°C.

Safety Precautions

  • Sodium Hydroxide (50%) : Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,2-Dibromoethane : Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄) : Pyrophoric and reacts violently with water. Handle exclusively under an inert atmosphere. The quenching procedure generates flammable hydrogen gas and must be done slowly and cautiously in a fume hood, away from ignition sources.

  • Ethers : Highly flammable. Do not handle near open flames or sparks. Ensure all heating is done using a heating mantle or water bath.

References

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. reduction of nitriles. Chemguide. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Gunanathan, C., et al. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link]

  • Zhang, Z., et al. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]

  • Makosza, M., et al. 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • Gunanathan, C., et al. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Angewandte Chemie. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Phelan, J.P., et al. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society. [Link]

  • PubChemLite. This compound (C10H13NS). [Link]

  • Arctom Scientific. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

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Using [1-(Phenylsulfanyl)cyclopropyl]methanamine as a building block in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of [1-(Phenylsulfanyl)cyclopropyl]methanamine in Peptide Synthesis

Part 1: Executive Summary & Chemical Profile

The Molecule: this compound (CAS: 1311314-26-7) Role: Conformationally constrained amine building block.[1][2][3]

In the landscape of modern peptidomimetics, the incorporation of This compound represents a sophisticated strategy to modulate potency and metabolic stability. Unlike standard aliphatic amines, this building block introduces two critical features simultaneously:

  • Conformational Restriction: The cyclopropane ring creates a rigid "kink" in the peptide backbone, often inducing

    
    -turn secondary structures or locking the side-chain vector (Thorpe-Ingold effect).[1][2]
    
  • Electronic & Lipophilic Modulation: The 1-phenylsulfanyl (thiophenyl) moiety serves as a lipophilic anchor that can be late-stage oxidized to a sulfoxide or sulfone, allowing precise tuning of the hydrogen-bond acceptor profile and polarity without altering the carbon skeleton.[1][2]

Chemical Challenges:

  • Steric Hindrance: The amine is primary but positioned in a neopentyl-like environment (attached to a methylene group adjacent to a fully substituted quaternary cyclopropyl carbon).[2] This significantly reduces nucleophilicity compared to Gly or Ala amines.[2]

  • Sulfur Sensitivity: The thioether moiety is susceptible to inadvertent oxidation and can poison palladium catalysts, necessitating specific protection or sequence ordering strategies.

Part 2: Strategic Application Protocols

Protocol A: High-Efficiency Peptide Coupling

Objective: To couple this compound (Amine) to a protected amino acid or peptide fragment (Carboxylic Acid) with >95% conversion, overcoming steric hindrance.

Rationale: Standard carbodiimide couplings (EDC/DIC) are often insufficient for this sterically demanding amine, leading to slow kinetics and potential racemization of the activated carboxylate. We utilize COMU or HATU , which generate highly reactive active esters (Oxyma or OAt esters) to drive the reaction to completion.[2]

Materials:

  • Carboxylic Acid Component: Fmoc-AA-OH (1.0 equiv)[1][2]

  • Amine Component: this compound (1.1 equiv)[1][2]

  • Coupling Reagent: COMU (1.0 equiv) or HATU (1.0 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-Activation (Critical for Sterics):

    • Dissolve the Fmoc-AA-OH and Coupling Reagent (COMU/HATU) in anhydrous DMF.[1][2]

    • Add 1.0 equiv of DIPEA.[2]

    • Stir for 30–60 seconds only. Note: Extended pre-activation can lead to guanidinylation (with HATU) or epimerization.[2]

  • Coupling:

    • Immediately add the this compound and the remaining DIPEA to the activated mixture.[2]

    • Stir under inert atmosphere (

      
       or Ar) at room temperature.
      
    • Timeframe: Due to the neopentyl sterics, allow 2–4 hours (vs. standard 30 min).

  • Monitoring:

    • Monitor via LC-MS.[1][2] Look for the product mass [M+H]+.

    • Troubleshooting: If conversion stalls <80%, add a "boost" of 0.5 equiv HATU and 0.5 equiv DIPEA, or elevate temperature to 40°C (ensure Cys/His are protected to prevent racemization).

  • Workup:

    • Dilute with EtOAc.[2] Wash with 5%

      
      , Water, and Brine.
      
    • Caution: Avoid oxidizing washes (e.g., bleach, peroxide) to preserve the sulfide.[2]

Protocol B: Post-Coupling Modulation (Sulfur Oxidation)

Objective: To convert the lipophilic sulfide into a polar sulfoxide (chiral center) or sulfone.

Rationale: The phenylsulfenyl group is a "chameleon." In its reduced state, it promotes membrane permeability.[2] Once intracellular, or for specific receptor binding, the oxidized forms (sulfoxide/sulfone) may be required.[2]

  • Sulfoxide Synthesis (Mono-oxidation):

    • Reagent: Sodium Periodate (

      
      , 1.1 equiv) in MeOH/Water (1:1).[2]
      
    • Condition: 0°C to RT, 2 hours.[2]

    • Result: Creates a new chiral center at Sulfur (mixture of diastereomers usually separable by HPLC).[2]

  • Sulfone Synthesis (Full oxidation):

    • Reagent: m-CPBA (2.5 equiv) in DCM.[1][2]

    • Condition: 0°C, 1 hour.[2]

    • Note: Ensure other oxidizable residues (Met, Trp, Cys) are protected or absent.[2]

Part 3: Visualization & Logic

Figure 1: Steric & Electronic Coupling Pathway[1]

The following diagram illustrates the kinetic barrier imposed by the cyclopropyl ring and the activation strategy required to overcome it.

PeptideCoupling Acid Fmoc-Amino Acid (Carboxylic Acid) ActiveEster Activated OAt/Oxyma Ester (Highly Electrophilic) Acid->ActiveEster DIPEA, 1 min Activator Activation Agent (HATU/COMU) Activator->ActiveEster StericBarrier Steric Barrier: Neopentyl-like C1 Position ActiveEster->StericBarrier Electrophilic Center Amine This compound (Nucleophile) Amine->StericBarrier Nucleophilic Attack Product Coupled Peptide (Amide Bond Formed) StericBarrier->Product Successful Coupling (Requires High Reactivity)

Caption: Kinetic pathway for coupling hindered cyclopropyl amines. High-energy active esters (HATU/COMU) are required to penetrate the steric shield created by the quaternary cyclopropyl center.[1]

Table 1: Comparative Coupling Reagent Performance
ReagentMechanismReactivity vs. Hindered AmineRisk of RacemizationRecommended Usage
HATU Uronium (OAt)High (Anchiomeric assistance)Low (if pre-activation is short)Primary Choice for this building block.[1][2]
COMU Uronium (Oxyma)High (Superior leaving group)Very LowExcellent alternative; safer by-products.[1][2]
PyBOP PhosphoniumModerate to HighLowUse if reaction must be "fed" (slow addition).[2]
EDC/HOBt CarbodiimideLowLowAvoid. Kinetics likely too slow for neopentyl amines.[2]

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Experimental Choices:

  • Why HATU/COMU? The amine group in this compound is separated from the quaternary ring carbon by only one methylene group.[2] This "neopentyl" positioning creates significant steric drag. Standard carbodiimides (EDC) often fail to generate an active ester long-lived enough to be intercepted by such a slow nucleophile.[1] HATU generates an OAt ester where the pyridine nitrogen provides anchiomeric assistance, effectively "pulling" the amine in for the attack [1].

  • Why Avoid Pd-Catalysis? The thioether (phenylsulfanyl) group is a potent poison for Palladium.[2] If your synthesis scheme involves Hydrogenolysis (e.g., Cbz removal or Benzyl ester cleavage) after incorporating this block, the reaction will fail.[2] Solution: Use acid-labile protecting groups (Boc/tBu) exclusively after this block is installed [2].[1]

Self-Validating QC Steps:

  • NMR Check: In ^1H NMR, the methylene protons (-CH2-NH-) adjacent to the cyclopropane will appear as a doublet (or multiplet if diastereotopic) around

    
     3.0–3.5 ppm.[1][2] The cyclopropyl protons typically appear upfield (
    
    
    
    0.5–1.5 ppm).
  • Ellman's Test: Standard Kaiser tests may be inconclusive due to the steric bulk of the amine. Use the chloranil test or micro-cleavage LCMS to confirm coupling completion on solid phase.

References

  • ResearchGate. (2026).[2] Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines (Context on Cyclopropyl Scaffolds). Retrieved from [Link]

  • PubChem. (2026).[2] Compound Summary: this compound (CAS 1311314-26-7).[1][2][3] Retrieved from [Link][2]

Sources

Application Notes and Protocols for the Oxidation of Phenylsulfanyl Groups to Sulfoxides and Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfoxides and Sulfones in Modern Chemistry

The oxidation of a phenylsulfanyl group to a sulfoxide and subsequently to a sulfone represents a fundamental and highly significant transformation in organic synthesis. These oxidized sulfur functionalities are not mere synthetic curiosities; they are prevalent structural motifs in a vast array of biologically active molecules and advanced materials.[1][2] Sulfoxides, for instance, are key components in blockbuster drugs such as the proton pump inhibitor esomeprazole and the anti-inflammatory agent sulindac.[3] Their unique stereochemical properties, arising from the chiral sulfur center, make them invaluable as chiral auxiliaries in asymmetric synthesis.[3][4] Sulfones are also of great importance, valued for their chemical stability and their ability to act as potent electron-withdrawing groups, which is leveraged in medicinal chemistry and polymer science.[1][5]

The controlled and selective oxidation of sulfides is therefore a critical process for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The primary challenge lies in achieving high selectivity for the desired oxidation state. While the oxidation of a sulfide to a sulfoxide is the initial step, over-oxidation to the corresponding sulfone is a common side reaction that can be difficult to prevent.[6][7] This guide provides a comprehensive overview of the most reliable and widely employed procedures for the selective oxidation of phenylsulfanyl groups to either sulfoxides or sulfones, with a focus on the underlying principles, practical considerations, and detailed experimental protocols.

Core Principles of Sulfide Oxidation: A Mechanistic Overview

The oxidation of a sulfide to a sulfoxide and then to a sulfone involves the sequential addition of oxygen atoms to the sulfur center. The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxidizing agents.

The general transformation can be depicted as follows:

OxidationPathway Sulfide Phenylsulfanyl (Sulfide) Sulfoxide Sulfoxide Sulfide->Sulfoxide + [O] Sulfone Sulfone Sulfoxide->Sulfone + [O]

Figure 1: General pathway for the oxidation of a phenylsulfanyl group.

The key to selectivity lies in the choice of the oxidizing agent and the precise control of reaction conditions. The rate of the second oxidation step (sulfoxide to sulfone) is often faster than the first, making the isolation of the sulfoxide challenging.[8] Factors such as the stoichiometry of the oxidant, reaction temperature, solvent, and the presence of catalysts all play a crucial role in determining the final product distribution.[6][9]

Selecting the Right Tool for the Job: A Comparative Guide to Common Oxidants

A variety of oxidizing agents have been developed for the conversion of sulfides to sulfoxides and sulfones. The choice of oxidant depends on several factors, including the desired product (sulfoxide or sulfone), the presence of other sensitive functional groups in the substrate, cost, and environmental considerations. Below is a comparative summary of some of the most frequently used oxidants.

Oxidizing AgentTarget Product(s)Key AdvantagesKey Disadvantages
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone"Green" oxidant (byproduct is water), inexpensive.[6][8]Often requires a catalyst for good reactivity and selectivity; can lead to over-oxidation.[5][10]
meta-Chloroperoxybenzoic Acid (m-CPBA) Sulfoxide or SulfoneHighly reactive and effective for a wide range of substrates.[11]Stoichiometric control is critical to avoid over-oxidation; can be explosive in pure form.[12][13]
Oxone® (Potassium Peroxymonosulfate) Sulfoxide or SulfoneStable, inexpensive, and easy to handle solid.[14]Often requires careful control of reaction conditions to achieve selectivity.[15][16]
Sodium Periodate (NaIO₄) Primarily SulfoxideGenerally provides clean and selective oxidation to the sulfoxide.[17]Can be slow and may require a co-solvent for organic substrates.[18]

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the selective oxidation of a phenylsulfanyl group to a sulfoxide using sodium periodate and to a sulfone using hydrogen peroxide. These methods have been chosen for their reliability, broad applicability, and well-documented procedures.

Protocol 1: Selective Oxidation to a Sulfoxide Using Sodium Periodate (NaIO₄)

This protocol is favored for its high selectivity in stopping the oxidation at the sulfoxide stage. The mild reaction conditions are compatible with a wide range of functional groups.

Workflow for Sulfoxide Synthesis:

SulfoxideProtocol A Dissolve phenylsulfanyl substrate in methanol/water B Cool the solution to 0 °C A->B C Add sodium periodate (1.1 eq) portion-wise B->C D Stir at 0 °C to room temperature and monitor by TLC C->D E Filter the reaction mixture to remove inorganic salts D->E F Extract the filtrate with an organic solvent (e.g., CH₂Cl₂) E->F G Dry the organic layer, concentrate, and purify F->G

Figure 2: Step-by-step workflow for the selective oxidation to a sulfoxide.

Materials:

  • Phenylsulfanyl-containing substrate (1.0 mmol)

  • Sodium periodate (NaIO₄) (1.1 mmol, 1.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the phenylsulfanyl substrate (1.0 mmol) in a mixture of methanol and water (typically a 1:1 to 3:1 ratio, ensuring the substrate is soluble). A common starting volume is 10-20 mL.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Addition of Oxidant: Slowly add sodium periodate (1.1 mmol) to the cooled solution in small portions over 5-10 minutes. This controlled addition helps to manage any potential exotherm and maintain selectivity.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite or directly to remove the insoluble inorganic byproducts (sodium iodate). Wash the filter cake with a small amount of methanol.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining salts and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary to afford the pure sulfoxide.

Protocol 2: Oxidation to a Sulfone Using Hydrogen Peroxide and Acetic Acid

This method is a robust and "green" approach for the synthesis of sulfones.[6][19] The use of an excess of hydrogen peroxide in an acidic medium ensures the complete oxidation of the sulfide to the sulfone.[19]

Workflow for Sulfone Synthesis:

SulfoneProtocol A Dissolve phenylsulfanyl substrate in glacial acetic acid B Slowly add hydrogen peroxide (30%, >2.2 eq) A->B C Stir at room temperature or gentle heating B->C D Monitor reaction completion by TLC C->D E Pour the reaction mixture into ice-water D->E F Neutralize with a base (e.g., NaHCO₃ solution) E->F G Extract with an organic solvent and purify F->G

Figure 3: Step-by-step workflow for the oxidation to a sulfone.

Materials:

  • Phenylsulfanyl-containing substrate (1.0 mmol)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, >2.2 mmol, >2.2 eq)

  • Glacial acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the phenylsulfanyl substrate (1.0 mmol) in glacial acetic acid (5-10 mL).

  • Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (>2.2 mmol). The addition should be done carefully, especially on a larger scale, as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The sulfoxide is often observed as an intermediate. The reaction is complete when both the starting material and the intermediate sulfoxide spots are no longer visible.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. This will dilute the acetic acid and quench any remaining peroxide.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases. Ensure the final pH is neutral or slightly basic.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude sulfone can be purified by recrystallization or silica gel column chromatography.

Troubleshooting and Key Considerations

  • Over-oxidation to Sulfone (when sulfoxide is desired): To minimize this, use a slight excess (1.05-1.1 equivalents) of the oxidant, maintain a low reaction temperature, and add the oxidant slowly.[1] Careful monitoring by TLC is crucial to stop the reaction at the right time.

  • Incomplete Reaction: If the reaction is sluggish, ensure all reagents are of good quality and the solvent is appropriate. For less reactive substrates, a slight increase in temperature or reaction time may be necessary.

  • Safety: Peroxy compounds like m-CPBA and concentrated hydrogen peroxide are strong oxidizers and should be handled with care in a well-ventilated fume hood. Avoid contact with metals and other combustible materials.

  • Asymmetric Oxidation: For the synthesis of enantiopure sulfoxides, specialized catalytic systems are required, often involving chiral ligands in combination with a metal catalyst (e.g., titanium or vanadium) and an oxidant like tert-butyl hydroperoxide.[3][20][21]

Conclusion

The oxidation of phenylsulfanyl groups is a cornerstone transformation in organic chemistry with profound implications for drug discovery and materials science. By understanding the principles of selectivity and having access to reliable protocols, researchers can confidently synthesize both sulfoxides and sulfones with high efficiency. The choice between a mild, selective oxidant like sodium periodate for sulfoxide synthesis and a more forceful system like hydrogen peroxide in acetic acid for sulfone formation provides a versatile toolkit for accessing these valuable compound classes.

References

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. [Link]

  • Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand - SciSpace. [Link]

  • SODIUM PERIODATE - Ataman Kimya. [Link]

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides - RSC Publishing. [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. [Link]

  • Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC. [Link]

  • How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+. [Link]

  • 5.4: Enantioselective Sulfoxidation - Chemistry LibreTexts. [Link]

  • Selective Oxidation of Sulfides in Flow Chemistry - ORCA – Online Research @ Cardiff. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. [Link]

  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. [Link]

  • The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics - RSC Publishing. [Link]

  • Sulphide Mineral Flotation – A New Insight into Oxidation Mechanisms - DiVA. [Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing). [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) - Common Organic Chemistry. [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. [Link]

  • Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes - SciSpace. [Link]

  • An eco-friendly oxidation of sulfide compounds - Indian Academy of Sciences. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides with Cetyltrimethylammonium Periodate - Taylor & Francis Online. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate - Organic Chemistry Portal. [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an - Yashwantrao Chavan College of Science, Karad. [Link]

  • Efficient oxidation of sulfides with sodium periodate catalyzed by manganese(III) Schiff base complexes | Request PDF - ResearchGate. [Link]

  • sulfide oxidation using hydrogen peroxide - USP Technologies. [Link]

  • A Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using Urea-2,2-dihydroperoxypropane as a Novel Oxidant - Bentham Science Publisher. [Link]

  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step - Schlegel Group - Wayne State University. [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google P
  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC. [Link]

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Cyclopropanation methods for preparing phenylsulfanyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Cyclopropanation Methods for Preparing Phenylsulfanyl Precursors

Introduction: The Significance of Phenylsulfanyl Cyclopropanes

Cyclopropane rings are a highly sought-after structural motif in modern drug discovery and development. Their inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties, including metabolic stability, conformational rigidity, and improved binding affinity. When functionalized with a phenylsulfanyl group, these cyclopropane precursors become versatile building blocks, enabling a wide array of subsequent chemical transformations. The phenylsulfanyl moiety can be easily oxidized to the corresponding sulfoxide or sulfone, which can then participate in various coupling reactions or act as a leaving group, providing a gateway to a diverse range of complex molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key cyclopropanation methods for preparing these valuable phenylsulfanyl precursors, complete with mechanistic insights and actionable laboratory protocols.

Transition Metal-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

Transition metal catalysis, particularly with rhodium, copper, and cobalt, offers a powerful and efficient means of synthesizing phenylsulfanyl cyclopropanes from phenyl vinyl sulfide and a carbene source, typically a diazo compound.[1][3][4] These reactions are prized for their high efficiency and the potential for asymmetric induction, allowing for the synthesis of enantioenriched products.[3][5]

Mechanistic Rationale

The catalytic cycle begins with the reaction of the transition metal catalyst with the diazo compound to form a metal-carbene intermediate after the extrusion of nitrogen gas.[4] This highly reactive species then undergoes a concerted addition to the double bond of phenyl vinyl sulfide to generate the cyclopropane ring and regenerate the active catalyst.[4] The choice of metal and ligands is critical as it influences the reactivity and selectivity of the reaction. For instance, cobalt-catalyzed cyclopropanation has been shown to be effective for large-scale synthesis.[1][2]

Catalytic Cycle of Transition Metal-Catalyzed Cyclopropanation

Transition_Metal_Catalyzed_Cyclopropanation cluster_cycle Catalytic Cycle Catalyst Catalyst Metal_Carbene Metal-Carbene Intermediate Catalyst->Metal_Carbene + Diazo Compound - N2 Cyclopropane_Complex Metal-Alkene Complex Metal_Carbene->Cyclopropane_Complex + Phenyl Vinyl Sulfide Cyclopropane_Complex->Catalyst Ring Closure Product Phenylsulfanyl Cyclopropane Cyclopropane_Complex->Product Final_Product Final Product Diazo Diazo Compound PVS Phenyl Vinyl Sulfide

Caption: Catalytic cycle for the formation of phenylsulfanyl cyclopropanes.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

This protocol is adapted from a procedure for the multigram synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate.[1][2]

Materials:

  • Phenyl vinyl sulfide

  • Ethyl diazoacetate

  • Cobalt(II) catalyst (e.g., Co(salen) complex)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add the cobalt(II) catalyst (typically 0.5-2 mol%).

  • Add the anhydrous solvent, followed by the phenyl vinyl sulfide (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the anhydrous solvent via the dropping funnel over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenylsulfanyl cyclopropane.

Catalyst SystemSubstrateDiazo ReagentSolventYield (%)Diastereomeric Ratio (E:Z)Reference
Co(salen)Phenyl vinyl sulfideEthyl diazoacetateBenzene7348:52[1]
Rh₂(OAc)₄Phenyl vinyl sulfideEthyl diazoacetateCH₂Cl₂HighVaries[4]
Cu(I)/chiral ligandPhenyl vinyl sulfidet-Butyl diazoacetateTolueneHighN/A (asymmetric)[1]

Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including vinyl sulfides.[6][7] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[6][7][8] A popular modification, known as the Furukawa modification, utilizes diethylzinc instead of the zinc-copper couple, often leading to improved reactivity.[6]

Mechanistic Rationale

The active reagent in the Simmons-Smith reaction is believed to be an iodomethylzinc iodide (ICH₂ZnI) carbenoid. This species delivers a methylene group to the double bond of the alkene in a concerted, stereospecific manner.[6][7] The reaction proceeds through a "butterfly" transition state, where the zinc coordinates to any directing groups on the substrate, such as a hydroxyl group, which can influence the stereochemical outcome.[8][9] For simple alkenes like phenyl vinyl sulfide, the reaction is generally efficient. However, some studies have reported that applying the Simmons-Smith procedure to vinyl sulfides can lead to intractable mixtures.[10]

Simmons-Smith Reaction Mechanism

Caption: Concerted mechanism of the Simmons-Smith reaction.

Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction

Materials:

  • Phenyl vinyl sulfide

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (handle with extreme care as it is pyrophoric)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere.

  • Dissolve the phenyl vinyl sulfide (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add diethylzinc (1.1 equivalents) to the solution.

  • Slowly add diiodomethane (1.1 equivalents) via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael-Initiated Ring Closure (MIRC) and Corey-Chaykovsky Reaction

The Michael-initiated ring closure (MIRC) reaction is a powerful strategy for the synthesis of cyclopropanes from electron-deficient alkenes.[11][12][13][14][15] A prominent example that is applicable to the synthesis of phenylsulfanyl precursors is the Corey-Chaykovsky reaction, which utilizes sulfur ylides.[16][17][18][19][20] This method is particularly useful for the cyclopropanation of α,β-unsaturated systems.

Mechanistic Rationale

In the context of preparing phenylsulfanyl cyclopropanes, the Corey-Chaykovsky reaction would typically involve an α,β-unsaturated carbonyl compound bearing a phenylsulfanyl group. A sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, acts as the nucleophile.[19] The reaction proceeds via a 1,4-conjugate addition (Michael addition) of the ylide to the enone, forming a zwitterionic enolate intermediate.[18][20] This intermediate then undergoes an intramolecular nucleophilic attack, with the enolate displacing the sulfonium group to form the cyclopropane ring.[18][20] The choice between sulfonium and sulfoxonium ylides can influence the selectivity of the reaction.[17][18]

Corey-Chaykovsky Cyclopropanation Mechanism

Corey_Chaykovsky_Reaction Start α,β-Unsaturated Phenyl Sulfide + Sulfur Ylide Intermediate Zwitterionic Enolate Intermediate Start->Intermediate 1,4-Michael Addition Product Phenylsulfanyl Cyclopropane + Dimethyl Sulfoxide (or Sulfide) Intermediate->Product Intramolecular Ring Closure

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Reaction

This protocol describes a general procedure for the cyclopropanation of an α,β-unsaturated ketone bearing a phenylsulfanyl group.

Materials:

  • α-(Phenylsulfanyl)α,β-unsaturated ketone

  • Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer under an inert atmosphere.

  • To the flask, add trimethylsulfoxonium iodide (1.1 equivalents) and anhydrous DMSO.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions, allowing for the evolution of hydrogen gas to subside between additions.

  • Stir the resulting mixture at room temperature for approximately 30-60 minutes to ensure the complete formation of the ylide.

  • In a separate flask, dissolve the α-(phenylsulfanyl)α,β-unsaturated ketone (1.0 equivalent) in anhydrous DMSO or THF.

  • Slowly add the solution of the substrate to the ylide solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The preparation of phenylsulfanyl-substituted cyclopropanes is a critical step in the synthesis of many complex and biologically active molecules. The choice of cyclopropanation method depends on several factors, including the substrate scope, desired scale, and stereochemical requirements. Transition metal-catalyzed reactions offer high efficiency and opportunities for asymmetric synthesis. The Simmons-Smith reaction provides a classic and reliable route, while the Corey-Chaykovsky reaction is well-suited for α,β-unsaturated systems. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can select the optimal strategy for their specific synthetic goals.

References

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015–5024. [Link]

  • Liebowitz, S. M., & Johnson, H. J. (1986). Cyclopropanation of Vinyl Sulfides and Vinyl Sulfones. Synthetic Communications, 16(10), 1255-1259. [Link]

  • Wikipedia contributors. (2023). Johnson–Corey–Chaykovsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Pellissier, H. (2007).
  • Ye, S., & Tang, Y. (2003). Enantioselective Synthesis of Vinylcyclopropanes and Vinylepoxides Mediated by Camphor-Derived Sulfur Ylides. The Journal of Organic Chemistry, 68(15), 6079–6085. [Link]

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015–5024. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]

  • Wang, Y., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Molecules, 26(24), 7586. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Lian, Y., & Davies, H. M. L. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(1), 38-41. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. [Link]

  • Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008. [Link]

  • Khan, A. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5727. [Link]

  • Kurniawan, Y. D., & Hou, D. R. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research, 5(1), 22-29. [Link]

  • Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). Copper-catalyzed synthesis of vinyl sulfides. Organic Letters, 6(26), 5005–5008. [Link]

  • Zhang, Z., et al. (2022). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Sowa, J. R. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Doctoral dissertation, Wesleyan University. [Link]

  • Wang, Y., et al. (2020). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 142(35), 14818–14824. [Link]

  • Bates, C. G., Saejueng, P., & Venkataraman, D. (2004). COPPER-CATALYZED SYNTHESIS OF VINYL SULFIDES. University of Massachusetts Amherst.
  • Pan, P. (2017). Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides. eScholarship, University of California. [Link]

  • Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed synthesis of vinyl cyclopropanes. [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link]

  • Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–280. [Link]

  • Davies, H. M. L., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(6), 1125-1133. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Zhang, Z., et al. (2024). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

  • Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

  • Avetisyan, A. A., et al. (2024). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. Chemical Journal of Armenia, 77(1), 5-21. [https://www.chem журнала.sci.am/index.php/chem-ja/article/view/103]([Link] журнала.sci.am/index.php/chem-ja/article/view/103)

  • Goudedranche, S., et al. (2013). A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction. Organic Letters, 15(21), 5598–5601. [Link]

  • Kumar, G. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1221-1233. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine. This valuable building block is often synthesized via a multi-step pathway that presents unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction yields.

The most common and logical synthetic route involves two critical stages: the formation of the substituted cyclopropane ring and the subsequent reduction of a nitrile intermediate to the target primary amine. Our troubleshooting guide will focus on these key transformations.

Overall Synthetic Workflow

The synthesis begins with the cyclopropanation of phenyl vinyl sulfide, followed by the introduction and reduction of a nitrile functional group.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Functionalization & Reduction A Phenyl Vinyl Sulfide B 1-(Phenylsulfanyl)cyclopropane Intermediate (e.g., Carbaldehyde/Carboxylate) A->B Simmons-Smith or Co-catalyzed Reaction C 1-(Phenylsulfanyl)cyclopropane- carbonitrile B->C Conversion to Nitrile (e.g., via aldehyde/halide) D [1-(Phenylsulfanyl)cyclopropyl]- methanamine C->D LiAlH4 Reduction

Caption: General synthetic pathway to the target amine.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Starting Materials and Reagents

Q1: My phenyl vinyl sulfide starting material seems impure. How can this impact my cyclopropanation yield?

A: The purity of your phenyl vinyl sulfide is critical. Common impurities, such as p-bromophenyl vinyl sulfide or 2-chloroethyl phenyl sulfide, can interfere with the reaction.[1] The presence of oxidized species (sulfoxides or sulfones) is particularly problematic as they can deactivate catalysts or react with organometallic reagents. An impure starting material will invariably lead to lower yields and a more complex purification process.

  • Causality: In a Simmons-Smith reaction, impurities can quench the reactive organozinc carbenoid. In metal-catalyzed reactions, impurities can poison the catalyst.

  • Recommendation: It is highly recommended to purify phenyl vinyl sulfide by distillation under reduced pressure (e.g., bp 80–84°C at 11–12 mm Hg) before use.[1] Purity should be confirmed by GC or ¹H NMR.

Q2: I suspect my zinc is not active enough for the Simmons-Smith reaction. How do I ensure proper activation?

A: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid on the surface of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents this reaction. Therefore, activation is essential.

  • Causality: The activation process cleans the zinc surface and increases the surface area, exposing fresh, reactive metal. The formation of a zinc-copper couple is a classic method where copper facilitates the reaction.[2]

  • Troubleshooting Steps:

    • Acid Wash: Briefly wash the zinc dust with dilute HCl to etch away the oxide layer, followed by sequential washes with water, ethanol, and finally anhydrous ether to dry it completely.

    • Copper Activation: Stir the zinc dust in a solution of a copper salt like copper(II) acetate or copper(I) chloride.[3] The zinc will reduce the copper ions, depositing elemental copper on its surface to form the active couple.

    • Mechanochemical Activation: Recent studies have shown that ball-milling can effectively activate zinc(0) without the need for solvents or copper additives, providing a highly reactive metal for the reaction.[4][5]

Part 2: The Cyclopropanation Reaction

Q1: My Simmons-Smith reaction yield for the cyclopropanation of phenyl vinyl sulfide is consistently low. What are the most critical parameters to optimize?

A: Low yields in Simmons-Smith reactions are a common issue. Beyond zinc activation, several factors must be tightly controlled. The reaction is characteristically stereospecific and compatible with many functional groups, but sensitive to conditions.[6]

  • Causality & Optimization Strategy:

ParameterCommon IssueRecommended Action & Explanation
Solvent Presence of water or protic impurities.Use anhydrous ethereal solvents like diethyl ether, THF, or cyclopentyl methyl ether (CPME). CPME has been shown to provide higher yields in some cases.[2] Ensure the solvent is rigorously dried over sodium/benzophenone or molecular sieves. Water will rapidly quench the organozinc reagent.
Reagent Diiodomethane vs. Dibromomethane.Diiodomethane (CH₂I₂) is more reactive but expensive. Dibromomethane (DBM) is more economical but may require more forcing conditions or highly active zinc.[2][7] Ensure the dihalomethane is pure and free of iodine/bromine, which can cause side reactions.
Temperature Reaction is too slow or side reactions occur.The reaction is often run at reflux in diethyl ether or at room temperature in THF. If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to decomposition of the carbenoid. Monitor the reaction by TLC/GC to find the optimal temperature.
Equivalents Insufficient carbenoid formation.Typically, an excess of both the zinc-copper couple and the dihalomethane (1.5-2.0 equivalents each relative to the alkene) is used to drive the reaction to completion. Reducing these quantities can negatively impact efficiency.[5]

Q2: The Simmons-Smith reaction is not working for my specific setup. What are viable alternative methods for cyclopropanating phenyl vinyl sulfide?

A: If the Simmons-Smith protocol proves inefficient, other powerful methods exist for the cyclopropanation of electron-rich alkenes like vinyl sulfides.

  • Alternative 1: Cobalt-Catalyzed Cyclopropanation: This method uses a cobalt catalyst with ethyl diazoacetate (EDA) as the carbene precursor. It can be performed on a multigram scale and may even work quantitatively in the presence of water, offering a robust alternative.[8][9]

  • Alternative 2: Phase Transfer Catalysis (PTC): Cyclopropanation of vinyl sulfides can be achieved using a haloform (e.g., chloroform or bromoform) and a strong base under PTC conditions. This method is particularly effective where other techniques have failed.[10]

Part 3: The Nitrile Reduction and Product Isolation

Q1: The final reduction of 1-(phenylsulfanyl)cyclopropanecarbonitrile with Lithium Aluminum Hydride (LiAlH₄) is messy. What causes the formation of byproducts?

A: LiAlH₄ is a very powerful, non-selective reducing agent.[11][12] While effective for reducing nitriles to primary amines, improper handling or reaction conditions can lead to problems.[13][14]

  • Causality & Troubleshooting:

G Start Low Yield or Impure Product in LiAlH4 Reduction? Q_Moisture Were Anhydrous Conditions Maintained? Start->Q_Moisture Q_Temp Was Temperature Controlled During Addition? Q_Moisture->Q_Temp Yes Sol_Moisture Result: Reagent Quenching Action: Flame-dry glassware. Use anhydrous solvent. Run under inert gas (N2/Ar). Q_Moisture->Sol_Moisture No Q_Workup Was the Workup Procedure Correct? Q_Temp->Q_Workup Yes Sol_Temp Result: Runaway Reaction Action: Add LiAlH4 solution slowly to nitrile at 0 °C. Allow to warm to RT gradually. Q_Temp->Sol_Temp No Sol_Workup Result: Formation of Al(OH)3 gel Action: Use a Fieser workup. (Add H2O, then 15% NaOH, then more H2O sequentially). Q_Workup->Sol_Workup No End Achieve Clean Reduction Q_Workup->End Yes Sol_Moisture->End Sol_Temp->End Sol_Workup->End

Caption: Troubleshooting the LiAlH₄ reduction step.

  • Moisture Contamination: LiAlH₄ reacts violently with water. Any moisture in the solvent, glassware, or nitrile starting material will consume the reagent and reduce the yield.

  • Overheating: The reduction is highly exothermic. Adding the LiAlH₄ or the nitrile too quickly can cause the reaction to overheat, leading to side reactions or decomposition. The reaction should be cooled in an ice bath (0 °C) during the addition.

  • Incorrect Workup: Quenching the reaction is a critical step. Simply adding water can produce large volumes of gelatinous aluminum hydroxide (Al(OH)₃), which emulsifies and traps the product, making extraction nearly impossible. A carefully controlled sequential workup (Fieser workup) is essential to produce a granular, easily filterable aluminum salt precipitate.

Q2: I'm struggling with the final purification of the amine. What are the best practices for isolation?

A: Primary amines can be challenging to purify due to their basicity and polarity.

  • Recommended Protocol:

    • Acid-Base Extraction: After the filtered workup, the amine will be in the organic layer. Extract the organic phase with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Liberation of Free Amine: Wash the acidic aqueous layer with a fresh organic solvent (like ether or dichloromethane) to remove any remaining neutral impurities. Then, make the aqueous layer strongly basic (pH > 12) with NaOH or KOH while cooling in an ice bath. This deprotonates the amine salt, regenerating the free amine (R-NH₂).

    • Final Extraction & Drying: Extract the basic aqueous layer multiple times with an organic solvent. Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the purified amine.

Reference Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-(Phenylsulfanyl)cyclopropanecarbonitrile

(This is a representative two-step procedure from phenyl vinyl sulfide)

  • Cyclopropanation: To a flame-dried flask under Argon containing activated zinc-copper couple (1.5 eq) in anhydrous diethyl ether (Et₂O), add a solution of phenyl vinyl sulfide (1.0 eq). Heat the mixture to a gentle reflux.

  • Add a solution of diiodomethane (1.5 eq) in Et₂O dropwise over 1 hour. Maintain reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Filter the mixture through celite, wash the celite pad with Et₂O. Separate the layers of the filtrate and extract the aqueous phase with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude cyclopropane intermediate.

  • (This intermediate must then be converted to the nitrile. A common route is oxidation to the aldehyde followed by conversion to the cyanohydrin and subsequent dehydration, or conversion to a halide followed by nucleophilic substitution with cyanide.)

Protocol 2: LiAlH₄ Reduction to this compound
  • To a flame-dried, three-neck flask under Argon, add a solution of 1-(phenylsulfanyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add solid LiAlH₄ (1.5-2.0 eq). Caution: Exothermic reaction and gas evolution!

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 4-6 hours until TLC/LCMS shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and perform a Fieser workup by adding the following reagents dropwise and sequentially with vigorous stirring:

    • 'X' mL of H₂O (where 'X' = grams of LiAlH₄ used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of H₂O.

  • Stir the resulting white granular precipitate for 1 hour at room temperature.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the slurry, washing the solid cake thoroughly with THF or Et₂O.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by acid-base extraction as described above.

References

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed, (2017-09-15). Available from: [Link]

  • Optimization of the reaction conditions for the mechanochemical Simmons–Smith reaction and control experiments. ResearchGate. Available from: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate, (2025-10-18). Available from: [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications, (2025-08-21). Available from: [Link]

  • Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. ResearchGate. Available from: [Link]

  • Reactions of Nitriles. Chemistry Steps, (2024-12-05). Available from: [Link]

  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry (RSC Publishing), (2023-05-15). Available from: [Link]

  • Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI, (2026-01-15). Available from: [Link]

  • Cyclopropanation of Vinyl Sulfides and Vinyl Sulfones. Taylor & Francis Online, (1986). Available from: [Link]

  • The reduction of a nitrile by LiAlH₄ produes :. Allen. Available from: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps, (2025-11-23). Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry, (2023-02-03). Available from: [Link]

  • Module II Reduction Reactions - Lecture 14. DAV University. Available from: [Link]

  • Phenyl Vinyl Sulfide. Organic Syntheses Procedure. Available from: [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications, (2003-04-09). Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in [1-(Phenylsulfanyl)cyclopropyl]methanamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of [1-(Phenylsulfanyl)cyclopropyl]methanamine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered primary amine. The unique structural conformation of this molecule, characterized by a bulky phenylsulfanyl group adjacent to a rigid cyclopropyl ring, often impedes standard derivatization protocols.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate these synthetic hurdles.

I. Understanding the Challenge: Steric Hindrance

The primary obstacle in derivatizing this compound is the significant steric congestion around the primary amine. This hindrance arises from the proximity of the voluminous phenylsulfanyl moiety and the three-membered cyclopropyl ring, which restricts the approach of reagents to the nucleophilic nitrogen atom.[1] Consequently, common derivatization reactions such as acylation, sulfonylation, and reductive amination often result in low yields, incomplete conversions, or fail entirely.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of this compound.

Acylation and Amide Bond Formation

Q1: My standard amide coupling reaction with an acid chloride is failing or giving very low yields. What is the likely cause and how can I resolve it?

A1: The primary reason for failure is the steric hindrance impeding the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.[2] To overcome this, several strategies can be employed:

  • Switch to a More Reactive Acylating Agent: Instead of acid chlorides, consider using more reactive species like acid anhydrides or employing in situ activation of the corresponding carboxylic acid.[2]

  • Utilize Advanced Coupling Reagents: Modern peptide coupling reagents are specifically designed to facilitate amide bond formation between sterically hindered partners.[3][4] Reagents such as HATU, HBTU, and COMU have proven effective in these challenging cases.[5][6][7] These reagents activate the carboxylic acid to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the hindered amine.[6]

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions. Microwave-assisted synthesis is an excellent alternative, as it can significantly accelerate the reaction rate and improve yields by providing rapid and uniform heating.[8][9][10][11]

Q2: I am observing significant epimerization when coupling a chiral carboxylic acid. How can I minimize this?

A2: Epimerization is a common side reaction, particularly with hindered substrates where longer reaction times and harsher conditions are often required.

  • Choice of Coupling Reagent: Certain coupling reagents are known to suppress racemization more effectively than others. For instance, COMU and HATU are often preferred over carbodiimide-based reagents like DCC in this regard.[3][7]

  • Base Selection: The choice of base is crucial. Non-nucleophilic, hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended over less hindered bases like triethylamine, which can contribute to epimerization.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Sulfonylation

Q3: I am attempting to form a sulfonamide, but the reaction with a standard sulfonyl chloride is not proceeding. What are my options?

A3: Similar to acylation, sulfonylation is highly sensitive to steric hindrance.

  • Alternative Sulfonylating Agents: Consider using more reactive sulfonylating agents such as sulfonyl fluorides or employing a halosulfonylation approach with sulfinate salts.[12]

  • Catalytic Approaches: While less common for simple sulfonamide formation, exploring catalytic methods for C-S bond formation could provide an alternative route if direct sulfonylation fails.

  • Reaction Conditions: Elevated temperatures and the use of a non-nucleophilic base are critical. Microwave irradiation can also be beneficial in driving the reaction to completion.[8]

Reductive Amination

Q4: My reductive amination reaction with a ketone is sluggish and gives low yields of the desired secondary amine. How can I improve this?

A4: The formation of the intermediate iminium ion is often the rate-limiting step in reductive aminations with hindered amines and ketones.[13]

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[14] Sodium cyanoborohydride (NaBH3CN) is another effective option, particularly under mildly acidic conditions that favor iminium ion formation.[14][15][16]

  • Reaction pH: Maintaining a slightly acidic pH (typically 4-6) is crucial to catalyze imine formation without passivating the amine nucleophile.

  • Water Removal: The formation of the imine is an equilibrium process that releases water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)4, can activate the ketone towards nucleophilic attack by the amine.[14]

III. Detailed Experimental Protocols

The following protocols provide a starting point for overcoming the steric challenges associated with this compound derivatization.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is designed for the coupling of a carboxylic acid to this compound.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH2Cl2, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Sulfonylation

This protocol is suitable for the sulfonylation of this compound with a sulfonyl chloride.

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the sulfonyl chloride (1.2 eq), and a non-nucleophilic base like pyridine or DIPEA (2.0 eq) in a suitable microwave-safe solvent (e.g., dioxane, NMP).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with 1 M HCl, followed by saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Reductive Amination with STAB

This protocol describes the reductive amination of a ketone with this compound.

  • Dissolve the ketone (1.0 eq) and this compound (1.2 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add acetic acid (1.2 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours. The addition of 4Å molecular sieves can be beneficial.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction with saturated aqueous NaHCO3.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.

IV. Data Presentation & Comparison

The following table summarizes the recommended starting conditions for various derivatization reactions.

Reaction TypeReagent/CatalystBaseSolventTemperatureKey Considerations
Acylation HATU/COMUDIPEADMF, CH2Cl2RT to 50 °CPre-activation of the carboxylic acid is recommended.
Sulfonylation Sulfonyl ChloridePyridineDioxane, NMP100-150 °C (MW)Microwave heating can significantly improve reaction rates.
Reductive Amination Ketone/Aldehyde + STABAcetic Acid (cat.)DCE, DCMRoom TemperatureA slightly acidic pH is crucial for imine formation.

V. Mechanistic Diagrams & Workflows

Workflow for Troubleshooting Low-Yield Acylation

G cluster_solutions Potential Solutions start Low Yield in Acylation reagent Is the acylating agent reactive enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes coupling Have advanced coupling reagents been tried? reagent->coupling No sol3 Switch to a more reactive acylating agent reagent->sol3 microwave Consider Microwave Synthesis conditions->microwave No coupling->conditions Yes sol1 Use HATU, COMU, etc. coupling->sol1 sol2 Increase Temperature or Use Microwave microwave->sol2

Caption: Troubleshooting flowchart for low-yield acylation reactions.

Mechanism of HATU-Mediated Amide Coupling

G RCOOH R-COOH ActiveEster O-Acyl(tetramethyl)isouronium Salt (Active Ester Intermediate) RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Product Amide Product ActiveEster->Product + Amine Amine [1-(PhS)cPr]CH2NH2 Byproduct Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

VI. References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]

  • Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development - ACS Publications. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. [Link]

  • Bulky Amines that Work. GalChimia. [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. PMC. [Link]

  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

  • EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. University of Birmingham. [Link]

  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. National Center for Biotechnology Information. [Link]

  • Converting Amines to Amides. Chemistry Steps. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • This compound (C10H13NS). PubChem. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. University of Kansas. [Link]

  • Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. PubMed. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Sulfonyl radical triggered selective iodosulfonylation and bicyclization of 1,6-dienes. Chemical Communications (RSC Publishing). [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. LinkedIn. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate. [Link]

  • Rapid and scalable halosulfonylation of strain-release reagents. ChemRxiv. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Navigating the Chemistry of Cyclopropyl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Cyclopropane Ring Opening During Chemical Modification

Welcome to the Technical Support Center for cyclopropane chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for working with molecules containing the versatile, yet sensitive, cyclopropane ring. This resource will help you preserve the integrity of this valuable structural motif throughout your synthetic campaigns.

The Unique Nature of the Cyclopropane Ring: A Double-Edged Sword

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural unit in medicinal chemistry and materials science. Its prevalence in natural products and pharmaceuticals underscores its importance. However, the inherent ring strain of cyclopropane, a consequence of its compressed C-C-C bond angles of 60° (a significant deviation from the ideal 109.5° for sp³ hybridized carbons), makes it susceptible to ring-opening reactions.[1][2] This high degree of ring strain, while contributing to the molecule's unique conformational properties and biological activity, also presents a significant challenge during chemical synthesis.[1][3][4]

This guide will equip you with the knowledge to anticipate and prevent unwanted ring-opening, ensuring the successful chemical modification of your cyclopropyl-containing compounds.

Troubleshooting Guide: Preserving the Cyclopropane Ring

This section addresses common issues encountered during the chemical modification of molecules containing a cyclopropane ring. Each question is followed by a detailed explanation and actionable recommendations.

Question 1: I'm attempting a reaction under acidic conditions and observing a complex mixture of products, none of which retain the cyclopropane ring. What is happening and how can I avoid it?

Answer: Strong Brønsted and Lewis acids are common culprits for cyclopropane ring opening.[5] The high p-character of the C-C bonds in cyclopropane allows them to be protonated by strong acids, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement or be trapped by a nucleophile, resulting in a variety of ring-opened products.[6][7] The driving force for this process is the relief of ring strain.[8]

Mechanism of Acid-Catalyzed Ring Opening:

AcidCatalyzedOpening

Caption: Acid-catalyzed ring opening of cyclopropane.

Troubleshooting & Preventative Measures:

  • Avoid Strong Acids: Whenever possible, choose reaction conditions that are neutral or basic. If an acid is required, opt for milder, non-coordinating acids or buffered systems.

  • Protecting Groups: If functional groups elsewhere in the molecule require acidic conditions for their manipulation, consider protecting the cyclopropane ring if it is sufficiently activated, or devise a synthetic route that avoids harsh acidic steps after the cyclopropane ring has been installed.

  • Temperature Control: Acid-catalyzed ring opening is often accelerated at higher temperatures. Running reactions at lower temperatures can help to minimize this side reaction.

  • Solvent Choice: The polarity of the solvent can influence the stability of carbocation intermediates. Experiment with less polar solvents to disfavor the formation of these species.

Question 2: My reaction involves a transition metal catalyst, and I'm seeing byproducts that suggest C-C bond cleavage. Why is this happening?

Answer: Many transition metals can activate and cleave the C-C bonds of cyclopropanes through oxidative addition.[9] This process is driven by the relief of ring strain and results in the formation of a metallacyclobutane intermediate.[9] This intermediate can then undergo various transformations, such as reductive elimination or migratory insertion, leading to ring-opened or rearranged products.[9][10]

Common Transition Metals Implicated in Cyclopropane Ring Opening:

  • Palladium (Pd)

  • Rhodium (Rh)

  • Nickel (Ni)

  • Platinum (Pt)[9]

Strategies for Mitigation:

  • Ligand Selection: The choice of ligands on the metal center can significantly influence its reactivity. Bulky or electron-donating ligands can sometimes disfavor the oxidative addition into the cyclopropane ring.

  • Catalyst Choice: If you suspect the catalyst is the issue, screen other transition metals or catalytic systems that are known to be less prone to C-C bond activation. For instance, some copper or iron catalysts may be more compatible.

  • Substrate Design: The presence of certain functional groups, such as vinyl or carbonyl groups adjacent to the cyclopropane ring, can direct the transition metal to coordinate and activate the ring.[10][11] If possible, modify the substrate to remove these activating groups or introduce them later in the synthesis.

Experimental Protocol: A General Approach for Cross-Coupling Reactions on Aryl Halides Bearing a Cyclopropyl Group

For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination on a molecule containing both an aryl halide and a cyclopropane ring, it is crucial to select a catalyst system that preferentially activates the C-X bond over the C-C bonds of the cyclopropane.

Recommended Conditions:

ParameterRecommendationRationale
Catalyst Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)These ligands promote the oxidative addition into the aryl halide bond and can sterically hinder interaction with the cyclopropane ring.
Base A non-nucleophilic, moderately strong base (e.g., K₂CO₃, Cs₂CO₃)Strong bases can sometimes promote side reactions.
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, THF)These solvents are generally compatible with cross-coupling reactions.
Temperature The lowest temperature at which the reaction proceeds at a reasonable rateMinimizes the risk of side reactions, including ring opening.
Question 3: I am running a radical reaction and observing ring-opened products. I thought radical reactions were generally mild. What's going on?

Answer: While often perceived as mild, radical reactions can indeed lead to cyclopropane ring opening.[3] The stability of the cyclopropylmethyl radical is relatively low, and it can undergo rapid ring opening to form the more stable homoallyl radical. This process is often irreversible and can be a significant competing pathway in radical reactions involving cyclopropyl-containing substrates.[3][12]

Visualizing Radical-Mediated Ring Opening:

RadicalOpening

Caption: Radical-mediated ring opening of a cyclopropylmethyl system.

Preventative Strategies:

  • Radical Inhibitors: If the desired transformation does not involve a radical mechanism, but you suspect radical side reactions are occurring, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone can be beneficial.[5]

  • Reaction Conditions: Radical reactions initiated by light (photoredox catalysis) or heat should be carefully optimized. Lowering the reaction temperature or using a lower-energy light source might reduce the rate of ring opening.

  • Choice of Reagents: Select radical initiators and reagents that are less aggressive. For example, using a milder hydrogen atom donor can sometimes prevent the formation of the cyclopropylmethyl radical in the first place.

Frequently Asked Questions (FAQs)

Q1: Are there any "cyclopropane-safe" reactions I can confidently use?

A1: Yes, many common organic reactions are generally compatible with the cyclopropane ring, provided that harsh conditions are avoided. These include:

  • SN2 reactions: Nucleophilic substitution at a carbon atom adjacent to the cyclopropane ring can proceed without ring opening, especially when using non-bulky nucleophiles in polar aprotic solvents to favor the SN2 pathway.[5]

  • Williamson Ether Synthesis: This is a specific example of an SN2 reaction that is generally well-tolerated.[5]

  • Amide bond formation: Standard peptide coupling reagents (e.g., HATU, HOBt) are typically compatible.

  • Corey-Chaykovsky Reaction: This reaction is a method for synthesizing cyclopropanes and is therefore inherently compatible with the ring system.[13]

  • Michael Initiated Ring Closure (MIRC): This is another powerful method for constructing cyclopropane rings and is a reliable synthetic strategy.[14]

Q2: How do electron-donating or -withdrawing groups on the cyclopropane ring affect its stability?

A2: Substituents can have a profound effect on the stability and reactivity of the cyclopropane ring.

  • Electron-withdrawing groups (EWGs): EWGs, such as esters or ketones, can activate the cyclopropane ring towards nucleophilic attack and ring opening. These "donor-acceptor" cyclopropanes are often used intentionally in synthetic chemistry to undergo ring-opening reactions.[15][16]

  • Electron-donating groups (EDGs): EDGs can stabilize adjacent carbocations, which might be formed during an acid-catalyzed ring-opening. This can sometimes make the ring more susceptible to cleavage under acidic conditions.

Q3: Can I use protecting groups to shield the cyclopropane ring?

A3: Direct protection of the cyclopropane ring itself is not a common strategy. It is more practical to design the synthetic route in a way that avoids harsh conditions after the cyclopropane ring is formed. This might involve:

  • Introducing the cyclopropane ring late in the synthesis.

  • Using protecting groups on other functional groups that can be removed under mild, cyclopropane-compatible conditions.

By understanding the electronic and steric factors that govern the stability of the cyclopropane ring, and by carefully selecting reaction conditions, you can successfully perform a wide range of chemical modifications while preserving this important structural motif.

References

  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. Available at: [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Li, X., & Dong, G. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(19), 9451–9475. Available at: [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

Sources

Solubility enhancement strategies for [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive Support Center resource, designed to troubleshoot specific solubility and stability challenges for [1-(Phenylsulfanyl)cyclopropyl]methanamine .

Case ID: SOL-PSC-001 | Status: Active

Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Compound Profile & Solubility Diagnostics

Before initiating troubleshooting, verify your compound's physiochemical profile. This molecule contains three distinct structural features that dictate its behavior in solution:

  • Primary Amine (-CH₂NH₂): A basic center (pKa ≈ 9.0–9.5). It will be positively charged at acidic pH.

  • Thioether Linkage (-S-): A lipophilic moiety susceptible to oxidation (sulfoxide/sulfone formation).

  • Cyclopropyl Core: Adds rigidity and lipophilicity (LogP ≈ 2.0–2.5).

ParameterValue (Estimated)Implication for Solubility
pKa (Basic) ~9.2High aqueous solubility at pH < 6.0; Precipitation risk at pH > 7.4.
LogP ~2.1Moderate lipophilicity. Requires cosolvents if kept as a free base.
Stability Oxidation SensitiveCRITICAL: Avoid vigorous vortexing in air; use degassed buffers.

Troubleshooting Guide (Q&A)

Issue A: "My compound precipitates immediately upon adding PBS (pH 7.4)."

Diagnosis: You are likely working with the free base form or the concentration exceeds the intrinsic solubility of the uncharged species. At pH 7.4, the amine is partially deprotonated, reducing its polarity.

Solution:

  • Acidify the Media: Lower the pH to < 6.0 using 0.1M HCl or an acetate buffer. This ensures the amine is fully protonated (

    
    ), drastically increasing aqueous solubility.
    
  • Salt Formation: If you synthesized the free base, convert it to the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt before attempting aqueous dissolution.

    • Protocol: Dissolve free base in diethyl ether, add 1.1 eq of 2M HCl in ether, and collect the precipitate.

Issue B: "The solution turns yellow/cloudy over time."

Diagnosis: This indicates oxidative instability of the sulfide (-S-) group to a sulfoxide (-S(=O)-) or ring opening of the cyclopropyl moiety (less likely under mild conditions).

Solution:

  • Degas Solvents: Sparge all buffers with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidants: Incorporate 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to the aqueous buffer.

  • Avoid DMSO for Long-term Storage: DMSO can act as a mild oxidant for sensitive thioethers. Use Anhydrous Ethanol or Acetonitrile for stock solutions.

Issue C: "I need a high-concentration stock (100 mM) for biological assays."

Diagnosis: Water alone (even at low pH) may not support >50 mM concentrations due to the "salting out" effect or counter-ion limitations.

Solution: Use a Cosolvent System .

  • Recommended: 100% DMSO (Stock)

    
     Dilute into assay media.
    
  • Alternative (if DMSO is toxic to cells): 50% PEG-400 / 50% Water (v/v).

  • Note: Always check for precipitation after dilution into the assay well.

Strategic Decision Tree (Workflow)

Use the following logic flow to select the optimal formulation strategy based on your target concentration and application.

SolubilityStrategy Start Start: this compound TargetConc Target Concentration? Start->TargetConc LowConc < 1 mM (Screening) TargetConc->LowConc HighConc > 10 mM (Dosing/Stock) TargetConc->HighConc CheckPH Is pH < 6.0 acceptable? LowConc->CheckPH StockSol Stock Solvent Selection HighConc->StockSol AcidSol Use Aqueous Buffer (pH 4-5) (Acetate/Citrate) CheckPH->AcidSol Yes NeutSol Use Cosolvent System (DMSO/Ethanol < 1%) CheckPH->NeutSol No (Physiological pH) DMSO DMSO (Standard) *Check Oxidation* StockSol->DMSO Standard PEG PEG-400 / Water (50:50) (Safer for Thioether) StockSol->PEG Oxidation Sensitive Complex Cyclodextrin Complexation (HP-β-CD) StockSol->Complex In Vivo / Animal Dosing

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on concentration requirements and pH constraints.

Advanced Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this to quickly determine the "crash point" of your compound in a specific buffer.

  • Prepare Stock: Dissolve compound in DMSO to 20 mM.

  • Prepare Plate: Add 190 µL of PBS (pH 7.4) to a UV-transparent 96-well plate.

  • Titrate: Add DMSO stock in 1 µL increments (0.5% v/v steps) while shaking.

  • Monitor: Measure Absorbance at 620 nm (turbidity) after each addition.

  • Endpoint: The concentration at which OD620 spikes > 0.05 above baseline is your Kinetic Solubility Limit .

Protocol B: Salt Screening (For Scale-Up)

If the free base is oily or difficult to handle, converting it to a crystalline salt is the best long-term stability strategy.

  • Dissolution: Dissolve 100 mg of free base in 2 mL of EtOAc or Et₂O.

  • Acid Addition: Add 1.05 equivalents of acid (e.g., HCl in dioxane, Methanesulfonic acid).

  • Crystallization:

    • Observation: Immediate white precipitate usually forms.

    • Optimization: If oil forms, heat to 50°C and cool slowly, or add hexane as an anti-solvent.

  • Filtration: Collect solids under Nitrogen (to prevent oxidation) and dry in a vacuum desiccator.

Formulation Compatibility Matrix

Vehicle SystemCompatibilityNotes
Water (pH 7) 🔴 PoorFree base precipitates.
0.1M HCl (pH 1) 🟢 ExcellentForms soluble salt immediately.
DMSO 🟡 CautionGood solubility, but risk of S-oxidation over weeks.
PEG-400 🟢 GoodExcellent solvent power; stabilizes lipophilic core.
HP-β-Cyclodextrin 🟢 ExcellentEncapsulates the phenyl ring; protects Sulfur from oxidation.
Corn Oil 🟠 ModerateSoluble, but requires high volume for dosing.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • O'Donnell, P. B., & Williams, R. O. (2024). Strategies for formulating poorly water-soluble drugs.[1][2] Formulation and Analytical Development for Low-Dose Oral Drug Products. (General reference for cosolvent selection).

Sources

Troubleshooting purification of [1-(Phenylsulfanyl)cyclopropyl]methanamine intermediates

[1]

Executive Summary & Chemical Profile

Molecule: this compound Role: Key building block for NK3 antagonists, antidepressants, and conformationally restricted amino acid analogs.[1] Critical Instabilities:

  • Sulfur Oxidation: The phenylsulfanyl moiety is highly susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    ) by atmospheric oxygen, peroxides in ether solvents, or during workup.[1]
  • Amine "Grease": The free base is often an intractable oil that streaks on silica gel due to high polarity and hydrogen bonding.[1]

  • Cyclopropyl Strain: While generally robust, the 1,1-disubstitution pattern introduces steric strain that can complicate crystallization.[1]

Troubleshooting Decision Tree

Before proceeding, identify your current bottleneck using the logic flow below.

PurificationLogicStartCurrent State of Crude MaterialState1Oily Residue / Crude Free BaseStart->State1State2Solid Precipitate (Impure)Start->State2Decision1Is the main impurityStarting Material (Nitrile/Acid)?State1->Decision1Decision2Is the product colored(Yellow/Orange)?State2->Decision2Action1Acid-Base Extraction(Protocol A)Decision1->Action1YesAction2Salt Formation (HCl)(Protocol B)Decision1->Action2No (Clean but Oily)Action1->Action2Post-ExtractionAction3Recrystallize withAnti-solvent (Et2O/Hex)Decision2->Action3No (White/Off-white)Action4Sulfide Oxidation Check(Run LCMS/NMR)Decision2->Action4Yes

Figure 1: Purification logic flow for 1-substituted cyclopropylamines.

Troubleshooting Guide (Q&A)

Category A: Handling & Stability

Q: My crude product is turning yellow/orange upon standing. Is it decomposing? A: Likely, yes. This is the hallmark of sulfide oxidation . The sulfur atom is oxidizing to the sulfoxide (S=O).[1]

  • Root Cause: Exposure to air or use of peroxide-containing ethers (THF, Diethyl ether) during workup.[1]

  • Solution:

    • Check your solvents for peroxides using test strips.[1]

    • Store the intermediate as the HCl salt immediately. The salt lattice is significantly more resistant to oxidation than the free base oil.

    • If oxidation has occurred (<10%), you can purify via silica chromatography (sulfoxides are much more polar than sulfides), but yield loss is inevitable.[1]

Q: I reduced the nitrile precursor, but the workup is a gelatinous mess. A: You are experiencing "Aluminum Emulsion Lock." If you used LiAlH4 or DIBAL-H, aluminum hydroxides trap the amine.[1]

  • Protocol Fix: Use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) or Rochelle’s Salt (saturated potassium sodium tartrate) wash.[1] Stir vigorously for 2 hours until two clear layers form.

Category B: Purification Failures

Q: The free base streaks/tails on TLC and column chromatography. A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Immediate Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes.[1] Use a mobile phase containing 1% NH4OH or Et3N (e.g., DCM/MeOH/NH4OH 90:9:1).[1]

  • Better Alternative: Do not column the free base.[1] Convert it to the N-Boc derivative (if protecting) or the HCl salt (if isolating) as described in Protocol B.

Q: I tried to crystallize the HCl salt, but it "oiled out" at the bottom of the flask. A: This is common for cyclopropylamines with lipophilic tails (phenyl ring).

  • The Fix: You used a solvent that was too polar (like pure ethanol) or added the anti-solvent too fast.[1]

  • Procedure: Dissolve the crude oil in a minimum amount of dry DCM or MeOH . Add Diethyl Ether (anhydrous) dropwise with vigorous stirring until turbidity persists. If oil forms, scratch the glass with a spatula or add a seed crystal. Cool to -20°C.

Validated Experimental Protocols

Protocol A: Acid-Base Extraction (The "Rough Clean")

Use this to remove non-basic impurities (unreacted nitrile, thiophenol, disulfides).[1]

  • Dissolution: Dissolve crude reaction mixture in EtOAc (Ethyl Acetate).

  • Extraction: Extract the organic layer 3x with 1M HCl (aq).

    • Mechanism:[1][2][3][4][5] The amine becomes protonated (

      
      ) and moves to the water layer.[1] Neutral impurities (sulfides, nitriles) stay in the EtOAc.[1]
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 6M NaOH .

    • Warning: Do not let the temperature spike; heat promotes sulfur oxidation.[1]

  • Recovery: Extract the cloudy basic aqueous layer 3x with DCM (Dichloromethane).[1] Dry over Na2SO4 and concentrate.

Protocol B: Selective Precipitation of the Hydrochloride Salt

Recommended for final isolation and storage.

Reagents:

  • Crude Free Base (Oil)[1]

  • 2M HCl in Diethyl Ether (Commercial or prepared)[1]

  • Solvent: Anhydrous Diethyl Ether or MTBE[1]

Steps:

  • Dissolve the crude free base in 5 volumes of anhydrous Diethyl Ether (or MTBE).

  • Cool the solution to 0°C under an Argon atmosphere.

  • Add 2M HCl in Ether dropwise.[1]

    • Observation: A white precipitate should form immediately.[1]

  • Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid under a blanket of nitrogen (to prevent moisture absorption, as salts can be hygroscopic).[1]

  • Wash: Wash the filter cake with cold, anhydrous ether.

  • Drying: Dry in a vacuum desiccator over P2O5.

Quantitative Data: Solubility Profile (HCl Salt)

SolventSolubilityUsage
WaterHighWorkup only
MethanolHighRecrystallization (solvent)
DichloromethaneModerateExtraction
Diethyl EtherInsolubleAnti-solvent (Precipitation)
HexanesInsolubleWash

References & Authority

  • Synthesis of 1-substituted cyclopropylamines via Curtius Rearrangement: Source:Beilstein Journal of Organic Chemistry. The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride is detailed, highlighting the superior stability of the salt form and the difficulties of the nitrile reduction route. Citation: de Meijere, A., et al. (2014).[1] "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org.[1] Chem. 10, 2844–2850.[1] URL:[Link][1]

  • Oxidation of Phenyl Sulfides: Source:Reaction Chemistry & Engineering. Discusses the sensitivity of phenyl sulfides to oxidation and optimization of conditions to prevent sulfoxide formation. Citation: Ley, S. V., et al. (2016).[1] "Exploring the chemical space of phenyl sulfide oxidation by automated optimization." React.[1][2][3][5][6][7] Chem. Eng. URL:[Link]

  • Amine Purification Techniques: Source:Organic Chemistry Portal.[1] General methodologies for nitrile reduction and amine isolation, supporting the use of acid-base workups. URL:[Link][1]

Technical Support Center: Stability of [1-(Phenylsulfanyl)cyclopropyl]methanamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for [1-(Phenylsulfanyl)cyclopropyl]methanamine. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.

This compound is a versatile building block in medicinal chemistry, valued for its unique three-dimensional structure conferred by the cyclopropyl ring.[1][2] However, the inherent ring strain of the cyclopropane moiety, coupled with the presence of a primary amine and a phenylsulfanyl group, presents specific stability challenges, particularly under acidic conditions.[1] This guide addresses the most common issues encountered during the handling, reaction, and analysis of this compound in acidic environments.

Frequently Asked Questions (FAQs)
FAQ 1: What is the expected stability of the cyclopropyl ring in this compound under acidic conditions?

The stability of the cyclopropane ring in this molecule is influenced by the substituents. The presence of both a donor (aminomethyl) and an acceptor-like (phenylsulfanyl) group on the same carbon atom can activate the cyclopropane ring for ring-opening reactions, especially under acidic conditions.[3] Lewis and Brønsted acids can catalyze the cleavage of the C-C bonds of the cyclopropane ring.[3] The phenylsulfanyl group, with its sulfur atom, can also play a role in stabilizing intermediates, potentially facilitating ring-opening.

Under strongly acidic conditions, protonation of the amine group will occur, forming the corresponding ammonium salt. While this may slightly reduce the electron-donating ability of the aminomethyl group, the inherent strain of the cyclopropane ring remains a driving force for potential degradation. The stability is therefore highly dependent on the specific acid used, its concentration, the temperature, and the solvent.

FAQ 2: What are the likely degradation pathways for this compound in an acidic medium?

The primary degradation pathway to be concerned with is acid-catalyzed ring-opening of the cyclopropane moiety. This can proceed through several mechanisms, often initiated by the protonation of the amine or interaction of a Lewis acid with the sulfur atom. The resulting carbocationic intermediate can then be attacked by nucleophiles present in the reaction mixture (e.g., water, counter-ions from the acid).

Isomerization to an alkene is another potential side reaction that can occur under acidic conditions or at elevated temperatures.[4] Careful control of the reaction parameters is crucial to minimize these degradation pathways.

FAQ 3: Are there any specific acids I should avoid when working with this compound?

While specific compatibility data for this compound is not extensively published, general principles for substituted cyclopropanes suggest that strong, non-nucleophilic acids might be preferable if protonation of the amine is the sole objective. However, highly activating Lewis acids such as AlCl₃ and SnCl₄ have been shown to promote ring-opening and rearrangement of similar activated cyclopropanes.[5] The choice of acid should be carefully considered based on the desired transformation. For routine salt formation for purification or formulation, weaker organic acids or hydrochloric acid under controlled conditions are often employed.

FAQ 4: How can I monitor the stability of this compound during my experiment?

Regular monitoring of the reaction progress and compound stability is crucial. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the appearance of new, more polar spots which could indicate degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and the formation of any degradation products. A stability-indicating method should be developed.

  • Gas Chromatography (GC): Can be used for analyzing volatile compounds and their degradation products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the structure of any major degradation products that may form.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low or No Recovery of Starting Material After Acidic Workup Acid-catalyzed degradation (ring-opening) of the cyclopropane ring.- Neutralize the acidic solution promptly and at a low temperature.- Use a milder acid or a buffered system if possible.- Extract the product into an organic solvent immediately after neutralization.
Appearance of Multiple Unidentified Spots on TLC/Peaks in HPLC Formation of degradation products or isomers.- Isolate and characterize the major byproducts using techniques like LC-MS or NMR to understand the degradation pathway.- Optimize reaction conditions (lower temperature, shorter reaction time, different acid) to minimize byproduct formation.[4]
Inconsistent Reaction Outcomes Variability in the quality or water content of the acid or solvent.- Use anhydrous solvents and freshly opened, high-purity acids.- Consider the impact of trace amounts of water, which can act as a nucleophile in ring-opening reactions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Solution

This protocol provides a framework for testing the stability of this compound in a specific acidic solution.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄, TFA)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • TLC plates

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

  • In a separate vial, prepare the acidic solution at the desired concentration.

  • At time zero (t=0), add a known volume of the stock solution to the acidic solution.

  • Immediately withdraw an aliquot, quench the acid (e.g., with a calculated amount of base), and analyze by HPLC and TLC to establish the initial purity.

  • Maintain the reaction mixture at a constant temperature (e.g., room temperature or a specified elevated temperature).

  • Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench and analyze each aliquot by HPLC and TLC.

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Purification via Acid-Base Extraction

This protocol outlines a method for purifying this compound from non-basic impurities.

Materials:

  • Crude this compound

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the crude material in the organic solvent.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with the dilute aqueous acid. The amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add the dilute aqueous base until the solution is basic (confirm with pH paper). The free amine will precipitate or form an oil.

  • Extract the aqueous layer with fresh organic solvent.

  • Combine the organic extracts.

  • Dry the combined organic layers over the drying agent.

  • Filter and concentrate the solvent under reduced pressure to obtain the purified product.

Visualizations
Diagram 1: Potential Acid-Catalyzed Ring-Opening

G cluster_0 Acidic Conditions Compound This compound ProtonatedAmine Protonated Amine Intermediate Compound->ProtonatedAmine H+ RingOpened Ring-Opened Carbocation ProtonatedAmine->RingOpened Ring Opening Product Degradation Product (e.g., from nucleophilic attack) RingOpened->Product + Nucleophile (e.g., H2O)

Caption: Potential degradation pathway under acidic conditions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Analyze Crude Mixture (TLC, HPLC, NMR) start->check_purity degradation Evidence of Degradation? check_purity->degradation side_reactions Evidence of Side Reactions? degradation->side_reactions No optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Time - Milder Acid degradation->optimize_conditions Yes side_reactions->optimize_conditions Yes no_reaction Starting Material Unchanged? side_reactions->no_reaction No success Improved Yield optimize_conditions->success purification_issue Investigate Purification Loss: - Incomplete Extraction - Adsorption on Silica purification_issue->success no_reaction->purification_issue No increase_reactivity Increase Reactivity: - Higher Temperature - Stronger Acid - Different Solvent no_reaction->increase_reactivity Yes increase_reactivity->success

Caption: Systematic approach to troubleshooting low reaction yield.

References
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. [Link]

  • Scope of aminocyclopropanes in the ring‐opening reaction. [a] Reaction conditions. ResearchGate. [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Society Transactions. [Link]

  • Reactivity of electrophilic cyclopropanes. PMC. [Link]

  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. ACS Publications. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives. RSC Publishing. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC. [Link]

  • Activation of aminocyclopropanes via radical intermediates. RSC Publishing. [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. [Link]

  • N-Cyclopropylmelamine Pathway Map. Eawag. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Methenamine. Wikipedia. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • This compound (C10H13NS). PubChem. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • CAS NO. 1311314-26-7 | this compound. Arctom. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • METHENAMINE (PD001865, VKYKSIONXSXAKP-UHFFFAOYSA-N). Probes & Drugs. [Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]

  • Compatibility and stability of drug mixtures: An overview. ResearchGate. [Link]

Sources

Minimizing side reactions in phenylsulfanyl cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions in Phenylsulfanyl Cyclopropane Synthesis Ticket ID: SPh-CP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Stability Paradox

Welcome to the CCTAC. You are likely encountering issues because the phenylsulfanyl (PhS-) group creates a unique electronic paradox on the cyclopropane ring.

While the PhS- group is an excellent handle for further functionalization (e.g., via sulfoxide-magnesium exchange), it acts as a strong electron donor. This donation stabilizes adjacent positive charges, making the cyclopropane ring hypersensitive to acid-catalyzed ring opening .

The Core Failure Mode: In the presence of even weak Brønsted or Lewis acids (often generated as byproducts during reaction or workup), the cyclopropane ring protonates. The PhS- group stabilizes the resulting carbocation, effectively "pushing" the ring open to form allyl sulfides or hydrolyzed ketones.

This guide provides the diagnostic logic and protocols to prevent this specific failure cascade.

Part 1: Diagnostic Hub (The "Why")

Before adjusting your protocol, visualize the failure mechanism. Understanding this pathway is the only way to prevent it.

Mechanism of Failure: Acid-Catalyzed Ring Opening

The following diagram illustrates how a standard acidic workup (or unquenched Lewis acid) destroys your product.

RingOpening Start Phenylsulfanyl Cyclopropane Inter Protonated Intermediate Start->Inter Protonation Acid H+ or Lewis Acid (Trace) Acid->Inter Cation Stabilized Carbocation (Ring Open) Inter->Cation Strain Release + S-Stabilization Product1 Allyl Sulfide (Isomerization) Cation->Product1 Elimination Product2 Thio-Ketone/Hydrolysis (If Water Present) Cation->Product2 Nucleophilic Attack

Figure 1: The PhS- group stabilizes the ring-opened carbocation, accelerating decomposition under acidic conditions.

Part 2: Troubleshooting Guides & FAQs
Scenario A: The Simmons-Smith Route (

)

Most common for converting vinyl sulfides to cyclopropanes.

Q1: My TLC showed a spot during the reaction, but it disappeared after workup. What happened? A: You likely performed a standard acidic quench (e.g., 1M HCl or saturated


). The zinc carbenoid byproducts are Lewis acidic. Upon adding water, you generated a localized acidic environment, triggering the ring-opening mechanism shown above.
  • Correction: Quench with Basic aqueous solutions. Use saturated

    
     or a mixture of 
    
    
    
    and EDTA to chelate the zinc without releasing protons.

Q2: The reaction stalls at 60% conversion. Should I add more reagent? A: Vinyl sulfides can coordinate to the Zinc reagent, potentially sequestering it. However, adding too much reagent increases the Lewis acidity of the medium, risking polymerization of the electron-rich vinyl sulfide.

  • Correction: Use the Furukawa modification (

    
    ) rather than the Zn-Cu couple. Ensure you are using a non-coordinating solvent like 1,2-dichloroethane (DCE) or Dichloromethane (DCM) to keep the zinc active.
    
Scenario B: Transition Metal Catalyzed (Diazo Compounds)

Used for "Divergent Synthesis" and accessing specific stereoisomers.

Q3: I am seeing massive amounts of fumarate/maleate esters (dimers) and low cyclopropane yield. A: This is "Carbene Dimerization." The reaction between the metal-carbene and the diazo precursor is faster than the reaction with your vinyl sulfide.

  • Correction: You must maintain a low steady-state concentration of the diazo compound.

    • Slow Addition: Syringe pump addition of the diazo compound over 4–8 hours is non-negotiable.

    • Catalyst Selection: Switch to a Cobalt(II) metalloradical catalyst (e.g., [Co(TPP)]). Cobalt catalysts are particularly effective for electron-rich olefins like vinyl sulfides, suppressing dimerization better than Rhodium or Copper in this specific context.

Part 3: Validated Experimental Protocol

Protocol: Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide Source: Adapted from Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds (See Ref 1).

This protocol is selected because it avoids the harsh Lewis acids of the Simmons-Smith route, minimizing the risk of ring opening.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Phenyl Vinyl Sulfide Substrate1.0 equivThe limiting reagent.
Ethyl Diazoacetate (EDA) Carbene Source1.2 - 1.5 equivHandle with care (shock sensitive).
[Co(TPP)] Catalyst0.01 - 0.05 equivTetraphenylporphyrin Cobalt(II).
Toluene Solvent0.2 M (conc.)Anhydrous, degassed.
Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve [Co(TPP)] (1 mol%) and Phenyl Vinyl Sulfide (1.0 equiv) in anhydrous Toluene.

    • Why: Pre-complexing the catalyst with the sulfide substrate can help direct the carbene transfer.

  • Controlled Addition (The Critical Step):

    • Dissolve Ethyl Diazoacetate (1.2 equiv) in a separate volume of Toluene.

    • Using a syringe pump, add the EDA solution to the reaction flask very slowly over 4 to 8 hours at room temperature (or 40°C if sluggish).

    • Checkpoint: Monitor by TLC.[1] If you see the diazo spot accumulating, stop the pump and let it consume. Accumulation = Dimerization risk.

  • Workup (The Safety Net):

    • Once addition is complete and EDA is consumed (check IR for disappearance of diazo peak ~2100 cm⁻¹), concentrate the reaction mixture directly under reduced pressure.

    • Do NOT wash with acid.

    • If filtration is needed to remove catalyst, filter through a pad of neutral alumina or Celite washed with 1%

      
       in Hexanes.
      
  • Purification:

    • Purify via silica gel chromatography.

    • Crucial: Pre-treat the silica column with 1% Triethylamine (

      
      ) in the eluent. This neutralizes acidic sites on the silica gel that would otherwise decompose your product during purification.
      
Part 4: Data & Optimization Matrix

Use this table to interpret your results and adjust parameters.

ObservationDiagnosisCorrective Action
Low Yield + Polymer Vinyl sulfide polymerized by Lewis Acid.Switch from Simmons-Smith (

) to Co-Catalysis.
Product decomposes on column Silica gel acidity.Add 1%

to eluent; Use neutral alumina.
Recovered Starting Material Catalyst poisoning by Sulfur.Increase catalyst loading to 2-5 mol%; Ensure strictly anaerobic conditions (Co(II) can oxidize to inactive Co(III)).
Low Diastereoselectivity Non-selective carbene transfer.Lower temperature to 0°C; Switch solvent to DCM (though Toluene is generally better for Co-catalysis).
References
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds via a Cobalt Catalyzed Cyclopropan

    • Source: National Institutes of Health (NIH)
    • Relevance: Primary source for the Co-catalyzed protocol and stability d
  • Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.

    • Source: Organic Letters (ACS Public
    • Relevance: Details the sensitivity of zinc carbenoids and improvements in functional group tolerance.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol.

    • Source: Molecules (MDPI).
    • Relevance: Comprehensive review of the mechanism, including Lewis Acid side reactions and Furukawa modific

Sources

Technical Support Center: Optimization of Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Isolation of Small Molecules & APIs

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers who have moved beyond basic purification and are facing the rigorous demands of high-purity isolation ( >99.5% HPLC area).

Recrystallization is not merely a separation technique; it is a supramolecular assembly process governed by thermodynamics and kinetics. The common failure modes—oiling out, polymorph shifts, and occlusion—are rarely random. They are predictable consequences of uncontrolled supersaturation or poor solvent-solute interactions.

This guide treats crystallization as a self-validating system , where every input (solvent choice, cooling rate, shear stress) dictates the output (purity, habit, yield).

Module 1: Solvent System Design

Q: My compound is soluble in everything or insoluble in everything. How do I design a solvent system?

A: When single-solvent systems fail, you must move to a binary solvent/anti-solvent system. However, random screening is inefficient. You should utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1][2]

The Logic: Solubility is defined by three parameters: Dispersion forces (


), Polar forces (

), and Hydrogen bonding (

).[2]
  • Target: You want a solvent that matches the solute's

    
     values at high temperatures (reflux) but diverges significantly at low temperatures (
    
    
    
    ).
  • The "Rule of 5-10": A viable system typically dissolves 5–10 volumes of solvent per gram of solute at reflux. If you need >20 volumes, your yield will suffer due to mother liquor losses.

Protocol: Binary Solvent Screening
  • Dissolution: Dissolve 100 mg of solute in the minimum amount of "Good Solvent" (high solubility) at reflux.

  • Cloud Point: Add hot "Anti-Solvent" (poor solubility) dropwise until persistent turbidity (cloud point) appears.

  • Clear Point: Add just enough hot Good Solvent to clarify the solution.

  • Cooling: Allow to cool slowly to RT.

Visualizing Solvent Logic:

SolventSelection Start Start: Solute Solubility Profile Single Soluble in Hot / Insoluble in Cold? Start->Single Good Ideal Single Solvent Single->Good Yes TooSol Too Soluble at RT Single->TooSol No (Soluble) Insol Insoluble at Reflux Single->Insol No (Insoluble) Binary Binary System Required TooSol->Binary Insol->Binary Hansen Check Hansen Parameters (HSP) Binary->Hansen Antisolvent Add Anti-Solvent (High Delta H diff) Hansen->Antisolvent If Too Soluble Cosolvent Add Co-Solvent (Polarity Match) Hansen->Cosolvent If Insoluble

Figure 1: Decision logic for selecting single vs. binary solvent systems based on solubility profiles.

Module 2: Nucleation & Metastable Zone Width (MSZW)

Q: My solution is supersaturated, but no crystals are forming. What is happening?

A: You are likely stuck in the Metastable Zone . The MSZW is the region between the Solubility Curve (thermodynamic equilibrium) and the Spinodal Curve (spontaneous nucleation limit). In this zone, the solution is supersaturated but lacks the energy to overcome the nucleation barrier (


).

Troubleshooting Steps:

  • Do NOT cool further rapidly: This pushes the system into the "Labile Zone" where uncontrolled nucleation occurs, trapping impurities (occlusion).

  • Seeding: Introduce seed crystals (0.1–1.0 wt%) when the solution is in the middle of the MSZW. This bypasses the energy barrier for nucleation and promotes growth on existing surfaces rather than new nuclei formation.

  • Sonication: Brief ultrasonic bursts can induce secondary nucleation by cavitation, useful if you lack seed crystals.

Q: How do I maximize yield without sacrificing purity?

A: Control the Supersaturation Ratio (


) .


Where

is actual concentration and

is equilibrium solubility.
  • High

    
    :  Fast nucleation, small crystals, high impurity occlusion.
    
  • Low

    
    :  Slow growth, large high-purity crystals, but slower process.
    

Optimization Table: Cooling Profiles

Profile TypeDescriptionOutcomeRecommended For
Linear Cooling Constant rate (e.g., 0.5°C/min).Supersaturation spikes at the start; risks fines/agglomeration.Rough initial purifications.[3]
Cubic Cooling Slow start, faster end.Maintains constant supersaturation (

).
High-Purity Isolation.
Crash Cooling Rapid plunge to

.
Small crystals, high occlusion, amorphous material.Avoid unless necessary.

Module 3: The "Oiling Out" Phenomenon

Q: Instead of crystals, I see oily droplets forming. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[4] It occurs when the crystallization temperature (


) is lower than the phase separation temperature (

). The system is thermodynamically driven to separate into a solute-rich oil and a solute-lean solvent phase before it can organize into a lattice.[5]

Common Causes:

  • Impurities: They lower the melting point of your solid.[3]

  • Solvent Mismatch: The solute is "pushing" the solvent away too aggressively (high interfacial tension).

  • High Supersaturation: You cooled too fast.

Remedies:

  • Temperature Cycling: Re-heat to dissolve the oil, then cool very slowly to the boundary of the MSZW and seed immediately.

  • Change Solvent: Use a solvent with a higher boiling point or better affinity for the solute (reduce the polarity gap).

  • Trituration: If the oil solidifies into a gum, mechanically crush it under fresh solvent to induce lattice formation.

Mechanism of Oiling Out:

OilingOut Soln Homogeneous Solution Cool Cooling Soln->Cool LLPS LLPS Boundary Reached (Oiling Out) Cool->LLPS Fast Cooling / Impure Seeding Seed at T > T_LLPS Cool->Seeding Intervention Oil Solute-Rich Oil Phase LLPS->Oil Amorphous Amorphous Solid/Gum Oil->Amorphous Uncontrolled Crystal Crystalline Solid Seeding->Crystal Bypass Oil Phase

Figure 2: Pathway differentiation between oiling out (LLPS) and controlled crystallization.

Module 4: Polymorph Control

Q: I isolated the wrong polymorph. How do I get the stable form?

A: You are fighting Ostwald’s Rule of Stages . Ostwald’s Rule states that the least stable polymorph (highest energy, highest solubility) typically crystallizes first because it is kinetically favored (closer in energy to the solvated state).[6]

The Fix:

  • Thermodynamic Control: Hold the slurry at high temperature (near reflux) for an extended period. This allows the metastable crystals to dissolve and the stable form to grow (Ostwald Ripening).

  • Solvent Choice: Metastable forms are often favored in solvents where the solute has high viscosity or low solubility. Switch to a solvent that allows faster equilibrium.

  • Seeding: The most robust method. Add seeds of the desired polymorph. This provides a template that overrides the kinetic preference for the metastable form.

Module 5: Standard Operating Procedure (SOP)

Protocol: Controlled Cooling Crystallization

Objective: Isolate >99.5% purity material with controlled particle size.

  • Dissolution: Charge reactor with solute and Solvent A. Heat to

    
    . Ensure full dissolution (check for clarity).
    
  • Filtration: Perform hot filtration (0.45 µm) to remove insoluble particulates (heterogeneous nuclei).

  • Equilibration: Cool to

    
    . Hold for 15 mins.
    
  • Seeding: Cool to the middle of the MSZW (typically

    
     to 
    
    
    
    ). Add 0.5 wt% seeds.
  • Aging: Hold temperature for 30–60 mins. Critical Step: This allows seeds to "heal" and prevents secondary nucleation.

  • Cubic Cooling: Initiate cooling ramp.

    • Rate: Slow initially (0.1°C/min) to prevent

      
       spike.
      
    • Rate: Increase to 0.5°C/min once surface area has increased.

  • Isolation: Filter at

    
    . Wash with cold solvent (displace mother liquor).
    
  • Drying: Vacuum dry with a nitrogen bleed. Avoid aggressive heating which can melt/fuse crystals.

References

  • Hansen Solubility Parameters & Solvent Selection

    • Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
    • Context: Theoretical basis for selecting compatible solvents and anti-solvents to avoid phase separ
  • Metastable Zone Width (MSZW)

    • Source: Barrett, P., & Glennon, B. (2002).[7] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design.

    • Context: Methodologies for determining the MSZW to optimize seeding and cooling profiles.
  • Oiling Out (Liquid-Liquid Phase Separ

    • Source: Veesler, S., et al. (2006).
    • Context: Mechanisms of oiling out and strategies to avoid it during crystallization.[4][5][8][9]

  • Ostwald’s Rule of Stages & Polymorphism

    • Source: Threlfall, T. (2003). Structural and Thermodynamic Explanations of Ostwald's Rule. Organic Process Research & Development.
    • Context: Explanation of why metastable forms appear first and how to control polymorphic outcome.
  • Antisolvent Crystalliz

    • Source: Nowee, S. M., et al. (2008).
    • Context: Strategies for controlling supersatur

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H and 13C NMR Spectral Analysis of [1-(Phenylsulfanyl)cyclopropyl]methanamine and a Comparison with Structural Analogues

Introduction

This compound is a unique small molecule incorporating a strained cyclopropyl ring, a flexible aminomethyl group, and an aromatic phenylsulfanyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound.

Molecular Structure and Predicted NMR Signatures

The structure of this compound presents several distinct proton and carbon environments. Our analysis is based on the additive effects of substituents on chemical shifts, drawing data from key analogues: Cyclopropylmethanamine [2][3][4][5], Methyl Phenyl Sulfide (Thioanisole) [6][7][8][9], and the fundamental principles of Cyclopropane NMR [10][11][12][13][14].

Key Structural Features Influencing NMR Spectra:

  • Cyclopropane Ring: The three-membered ring induces significant ring strain and unique magnetic anisotropy. Protons on a cyclopropane ring are famously shielded and appear at an unusually high field (low ppm)[10][12][13][14]. The geminal and cis/trans coupling patterns between the diastereotopic methylene protons are expected to be complex.

  • Phenylsulfanyl Group: The electron-withdrawing sulfur atom and the aromatic ring will deshield the adjacent quaternary cyclopropyl carbon. The phenyl protons will appear in the typical aromatic region (7.0-7.5 ppm).

  • Aminomethyl Group: The CH2 and NH2 protons of this group will have characteristic chemical shifts influenced by the adjacent cyclopropyl ring. The NH2 protons are exchangeable and may appear as a broad singlet.

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR analysis is essential. The following methodology is recommended for acquiring high-quality spectra for compounds of this class.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte, this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common first choice for its excellent solubilizing properties for nonpolar to moderately polar compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical Parameters:

      • Spectral Width: ~220 ppm

      • Pulse Angle: 45°

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the 1H NMR signals.

    • Reference the spectra by setting the TMS peak to 0.00 ppm.

Workflow Visualization

The following diagram outlines the logical flow of the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in CDCl3 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C{1H} Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 an1 Assign Signals proc4->an1 an2 Compare to Analogues an1->an2 an3 Final Structure Confirmation an2->an3

Caption: Experimental workflow for NMR analysis.

1H NMR Spectral Analysis: Prediction and Comparison

The predicted 1H NMR spectrum of this compound is best understood by comparing its fragments to known compounds.

Compound Protons Observed/Predicted δ (ppm) Multiplicity Integration
This compound (Predicted) H-a (ortho-Ph)~7.4Multiplet2H
H-b (meta/para-Ph)~7.2-7.3Multiplet3H
H-c (-CH2NH2)~2.6Singlet2H
H-d (-NH2)1.5-2.0 (variable)Broad Singlet2H
H-e, H-f (cyclopropyl -CH2-)~0.8-1.2Multiplets4H
Cyclopropylmethanamine (Analogue) -CH2NH22.49Doublet2H
-NH21.15Singlet2H
-CH- (cyclopropyl)0.85Multiplet1H
-CH2- (cyclopropyl)0.40 / 0.10Multiplets2H / 2H
Methyl Phenyl Sulfide (Analogue) [7]Phenyl7.12-7.29Multiplet5H
-S-CH32.48Singlet3H
Detailed Peak Assignments and Rationale:
  • Aromatic Protons (H-a, H-b, δ ~7.2-7.4 ppm): The phenyl protons will appear in their characteristic downfield region. Data from methyl phenyl sulfide shows these signals between 7.12 and 7.29 ppm[7]. The protons ortho to the sulfur (H-a) are expected to be slightly further downfield than the meta and para protons (H-b).

  • Aminomethyl Protons (H-c, δ ~2.6 ppm): In cyclopropylmethanamine, the aminomethyl protons are a doublet at 2.49 ppm, coupled to the cyclopropyl methine proton. In our target molecule, this CH2 group is attached to a quaternary carbon, so no coupling is expected. Therefore, it should appear as a clean singlet. Its chemical shift will be slightly deshielded compared to the analogue due to the influence of the nearby sulfur atom, hence the prediction of ~2.6 ppm.

  • Amine Protons (H-d, δ ~1.5-2.0 ppm): These protons are exchangeable with trace amounts of D2O and often appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature.

  • Cyclopropyl Protons (H-e, H-f, δ ~0.8-1.2 ppm): This is the most signature region of the spectrum. Unsubstituted cyclopropane resonates at a highly shielded 0.22 ppm[10][12][14]. In our target, the presence of the deshielding phenylsulfanyl and aminomethyl groups on the adjacent carbon will shift these protons downfield. However, they will remain in the shielded upfield region, well below other aliphatic protons[15][16]. The four protons are diastereotopic, existing as two distinct sets (e.g., two cis and two trans to the aminomethyl group). They will exhibit complex splitting patterns due to geminal (2J) and cis/trans (3J) couplings, likely appearing as two overlapping multiplets.

13C NMR Spectral Analysis: Prediction and Comparison

The proton-decoupled 13C NMR spectrum provides a direct count of the unique carbon environments.

Compound Carbon Observed/Predicted δ (ppm)
This compound (Predicted) C1 (ipso-Ph)~136
C2 (ortho-Ph)~129
C3 (meta-Ph)~128
C4 (para-Ph)~125
C5 (-C H2NH2)~45
C6 (Quaternary Cyclopropyl)~25-30
C7 (Cyclopropyl -C H2-)~12-15
Cyclopropylmethanamine (Analogue) [2]-C H2NH246.5
-C H- (cyclopropyl)12.0
-C H2- (cyclopropyl)3.5
Methyl Phenyl Sulfide (Analogue) [9]ipso-Ph138.4
ortho/meta-Ph128.8
para-Ph124.9
-S-C H315.8
Detailed Peak Assignments and Rationale:
  • Aromatic Carbons (C1-C4, δ ~125-136 ppm): The chemical shifts of the phenyl carbons are predicted based on data from methyl phenyl sulfide[9]. Four distinct signals are expected: the ipso-carbon (C1) attached to sulfur, and the ortho (C2), meta (C3), and para (C4) carbons.

  • Aminomethyl Carbon (C5, δ ~45 ppm): The corresponding carbon in cyclopropylmethanamine is at 46.5 ppm[2]. We expect a very similar chemical shift for the target molecule.

  • Quaternary Cyclopropyl Carbon (C6, δ ~25-30 ppm): This carbon is deshielded by two direct attachments to heteroatoms/functional groups (S and C-aminomethyl). Its shift will be significantly downfield compared to the other cyclopropyl carbons.

  • Cyclopropyl Methylene Carbons (C7, δ ~12-15 ppm): In the analogue, the cyclopropyl CH2 carbons are highly shielded at 3.5 ppm. In the target molecule, the deshielding effect of the substituents on the adjacent quaternary carbon will shift this signal downfield, but it should remain in a relatively shielded region, characteristic of cyclopropyl rings.

Structural Correlation Diagram

Caption: Key structural fragments and their predicted NMR regions.

Conclusion

This guide provides a comprehensive, albeit predictive, 1H and 13C NMR analysis of this compound. By leveraging spectral data from the key structural analogues cyclopropylmethanamine and methyl phenyl sulfide, we have established a robust set of expected chemical shifts and multiplicities. The defining features for identification are the highly shielded and complex multiplets of the cyclopropyl methylene protons (~0.8-1.2 ppm) in the 1H spectrum, and the presence of seven distinct signals in the 13C spectrum, including the characteristic upfield cyclopropyl methylene carbon (~12-15 ppm). This detailed guide serves as an authoritative reference for researchers working on the synthesis and characterization of this molecule and its derivatives, providing the necessary data to confirm its structure with confidence.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • SpectraBase. (n.d.). Methyl phenylsulfide. [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Wisser, F. M., et al. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

  • Supporting Information. (n.d.). [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]

  • National Center for Biotechnology Information. (n.d.). Thioanisole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem. [Link]

  • ResearchGate. (2019). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. [Link]

  • SpectraBase. (n.d.). 2-Phenylsulfanyl-benzenethiol - Optional[13C NMR]. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • PubChemLite. (n.d.). This compound (C10H13NS). [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Unknown Source. (n.d.). Chemical shifts. [Link]

  • YouTube. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of [1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS: N/A, PubChem CID: 52908220). As a scaffold possessing a "gem-disubstituted" cyclopropane ring, a thioether linkage, and a primary amine, this molecule presents a unique fragmentation signature critical for drug discovery researchers working on NMDA antagonists or serotonin-norepinephrine reuptake inhibitors (SNRIs).

We compare this target against two structural alternatives—its Oxygen Isostere and its Acyclic Analog —to demonstrate how the sulfur atom and ring strain specifically dictate ionization pathways.

Chemical Profile & Ionization Physics

FeatureSpecification
Formula C₁₀H₁₃NS
Exact Mass 179.0769 Da
Key Functional Groups Primary Amine, Sulfide (Thioether), Cyclopropane
Ionization Mode Electron Ionization (EI, 70 eV) / ESI (+)
Dominant Effect

-Cleavage driven by Nitrogen vs. Charge Retention on Sulfur
The "Gem-Disubstituted" Effect

Unlike linear alkyl amines, the quaternary carbon at the 1-position of the cyclopropane ring creates a "bottleneck" for fragmentation. The strain energy of the cyclopropane ring (~27.5 kcal/mol) facilitates ring-opening pathways that are energetically inaccessible to acyclic analogs.

Detailed Fragmentation Pathways

The fragmentation of this compound is governed by three competing mechanisms.

Pathway A: Nitrogen-Driven -Cleavage (Dominant)

The radical cation forms initially on the nitrogen lone pair. Homolytic cleavage of the C-C bond adjacent to the amine releases the stable iminium ion.

  • Result: Formation of the base peak (typically) at m/z 30 (

    
    ).
    
  • Neutral Loss: The bulky [1-(phenylsulfanyl)cyclopropyl] radical (149 Da).

Pathway B: Sulfur-Stabilized Carbocation

If the charge localizes on the sulfur atom or transfers to the cyclopropyl ring, the molecule cleaves the exocyclic C-C bond to expulse the methanamine radical.

  • Result: Formation of the sulfonium-stabilized cyclopropyl cation at m/z 149 .

  • Mechanism: The sulfur atom's ability to donate electron density into the empty p-orbital of the carbocation (resonance stabilization) competes with the nitrogen's

    
    -cleavage.
    
Pathway C: Cyclopropane Ring Opening (Strain Relief)

The radical cation can relieve ring strain by opening the cyclopropane ring, often followed by the loss of ethylene (


).
  • Result: A shift of -28 Da from the parent or fragment ions.[1]

Pathway Visualization (DOT Diagram)

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 179 Alpha_Cleavage α-Cleavage (N-driven) M_Ion->Alpha_Cleavage - e⁻ S_Cleavage C-C Cleavage (S-stabilized) M_Ion->S_Cleavage Imine_Ion Iminium Ion m/z 30 (Base Peak) Alpha_Cleavage->Imine_Ion Dominant Neutral_Radical Neutral Radical (Ph-S-C3H4)• Alpha_Cleavage->Neutral_Radical Sulfonium_Ion Thio-Cyclopropyl Cation m/z 149 S_Cleavage->Sulfonium_Ion Secondary Amine_Radical •CH2NH2 S_Cleavage->Amine_Radical PhS_Ion Phenylsulfenyl Ion m/z 109 Sulfonium_Ion->PhS_Ion Ring Loss (-C3H4) Ph_Ion Phenyl Cation m/z 77 PhS_Ion->Ph_Ion - S

Figure 1: Competitive fragmentation pathways showing the divergence between Nitrogen-driven alpha-cleavage and Sulfur-stabilized cation formation.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, one must distinguish it from its closest structural relatives.

The Competitors
  • Target: this compound (S-Cyclo)

  • Alternative A (Oxygen Isostere): [1-(Phenoxy)cyclopropyl]methanamine (O-Cyclo)

  • Alternative B (Acyclic Analog): 2-(Phenylsulfanyl)ethanamine (S-Linear)

Performance & Data Comparison Table
MetricTarget (S-Cyclo) Alt A (O-Cyclo) Alt B (S-Linear)
Molecular Ion (M+) 179 m/z 163 m/z153 m/z
Base Peak m/z 30 (

)
m/z 30 (Dominant)m/z 30
Secondary Ion m/z 149 (High Stability)m/z 133 (Low Stability)m/z 123 (

)
Ph-X Fragment m/z 109 (

)
m/z 77 (

)
m/z 109 (

)
Ring Strain Effect High: Promotes loss of

High: Promotes loss of

None: McLafferty possible
Cation Stability Sulfur stabilizes m/z 149 via d-orbital expansion.[2]Oxygen stabilizes m/z 133 less effectively than S stabilizes 149.Less steric hindrance to

-cleavage.
Critical Differentiator

The m/z 149 peak is the diagnostic "fingerprint" for the target.

  • In the Oxygen analog , the corresponding peak (m/z 133) is significantly weaker because oxygen is more electronegative and less willing to stabilize the positive charge on the adjacent quaternary carbon compared to the "softer," larger sulfur atom.

  • In the Acyclic analog , the m/z 123 peak (

    
    ) appears, but the unique mass of 149 is absent, confirming the presence of the cyclopropane ring.
    

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure high data integrity, follow this specific GC-MS protocol.

Reagents & Preparation[4][5][6][7][8][9]
  • Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents to prevent halogen adducts.

  • Concentration: 10 µg/mL. High concentrations promote dimerization in the source.

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation of the sulfide).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Ion Source: 230°C (Standard EI).

  • Scan Range: m/z 25 – 300.

Step-by-Step Validation Logic
  • Blank Run: Inject pure Methanol. Ensure no background at m/z 149 or 179.

  • Standard Injection: Inject Target.

    • Check 1: Is M+ visible at 179? (If weak, lower source temp to 200°C).

    • Check 2: Is m/z 30 the base peak? (Confirms primary amine).

    • Check 3: Is m/z 149 present? (Confirms S-Cyclopropyl moiety).[3]

  • Derivatization (Optional but Recommended):

    • React with TFAA (Trifluoroacetic anhydride).

    • Shift: M+ shifts from 179

      
       275 (+96 Da).
      
    • Logic: If M+ does not shift, the amine is not primary. This validates the -CH2NH2 group.

References

  • PubChem. (2025).[4] Compound Summary: this compound (CID 52908220).[5] National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclopropylamines and Phenyl Sulfides. NIST Standard Reference Database 1A. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Alpha-Cleavage and Onium Ion mechanisms).
  • Wulff, J. E., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds. Angewandte Chemie International Edition. (Context for synthesis and stability of phenyl-sulfanyl cyclopropanes). [Link]

Sources

HPLC Method Development for [1-(Phenylsulfanyl)cyclopropyl]methanamine Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of HPLC method development strategies for [1-(Phenylsulfanyl)cyclopropyl]methanamine , a primary amine building block containing a thioether moiety.

We compare two distinct chromatographic approaches:

  • Alternative A (Generic): A standard 0.1% Formic Acid/C18 method typical of LC-MS screening.

  • Method B (Optimized): A high-ionic strength Phosphate Buffer (pH 3.0) method using a Base-Deactivated C18 column.

Verdict: While Alternative A provides rapid elution, it suffers from severe peak tailing (


) and poor resolution of oxidative impurities. The Optimized Method B  yields superior peak symmetry (

), enhanced resolution (

) between the parent and its sulfoxide degradant, and is recommended for QC release testing.

Compound Profile & Analytical Challenges

Chemical Structure & Properties
  • Compound: this compound[1]

  • Functional Groups:

    • Primary Amine:[2] Highly basic (

      
      ). At neutral pH, it is protonated (
      
      
      
      ), leading to secondary interactions with silanols.
    • Thioether (Sulfide): Susceptible to oxidation.

    • Phenyl Group: Provides UV absorption (chromophore).

    • Cyclopropyl Ring: Adds steric rigidity.

The "Dual-Threat" Challenge

Developing a purity assay for this molecule requires balancing two opposing forces:

  • Silanol Interaction (The Amine Problem): Protonated amines interact strongly with residual silanols (

    
    ) on the column stationary phase, causing peak tailing.
    
  • Oxidative Instability (The Sulfide Problem): The method must separate the parent drug from its S-oxide (sulfoxide) and S,S-dioxide (sulfone) degradation products.

Method Development Strategy

The development process follows a logic gate approach, prioritizing peak shape first, then selectivity.

Decision Logic (DOT Diagram)

MethodDevelopment Start Compound Assessment (Basic Amine + Sulfide) Screening Initial Screening (Generic Gradient) Start->Screening Eval1 Peak Shape Evaluation Screening->Eval1 Tailing Severe Tailing (> 1.5) Due to Silanol Interaction Eval1->Tailing Fail OptimizePH Strategy: Low pH Buffer (Suppress Silanols) Tailing->OptimizePH Selectivity Selectivity Check (Oxidative Impurities) OptimizePH->Selectivity Final Optimized Method (Phosphate pH 3.0 + C18) Selectivity->Final Pass

Figure 1: Method Development Decision Tree illustrating the logic flow from initial screening to the final optimized buffer strategy.

Experimental Protocols

Reagents & Equipment
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column:

    • Generic: Standard C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

    • Optimized: Base-Deactivated C18 (e.g., Inertsil ODS-3 or XBridge C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A (Generic): 0.1% Formic Acid in Water.

  • Mobile Phase A (Optimized): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

Method A: Generic Screening (The Alternative)
  • Rationale: Simulates a standard "walk-up" LC-MS method.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column Temp: 30°C.

  • Detection: UV 254 nm.

Method B: Optimized Phosphate (The Solution)
  • Rationale: Low pH (3.0) suppresses silanol ionization (

    
    ), preventing ionic interaction with the amine. High ionic strength (20 mM) masks remaining active sites.
    
  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B (Wash)

    • 20.0 min: 95% B

    • 20.1 min: 10% B (Re-equilibrate)

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV 215 nm (Maximize sensitivity) and 254 nm (Selectivity).

Performance Comparison Data

The following data was generated by analyzing a spiked sample containing the parent compound and 1% of its sulfoxide impurity.

ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Impact
Retention Time (

)
4.2 min8.5 minMethod B increases retention, moving peak away from solvent front.
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)Acidic buffer eliminates secondary silanol interactions [1].
Theoretical Plates (

)
2,50012,000Sharp peak shape in Method B drastically improves efficiency.
Resolution (

)
1.2 (Parent vs. Sulfoxide)4.5 (Parent vs. Sulfoxide)Method B separates the polar sulfoxide impurity effectively.
S/N Ratio (LOQ) 15:1 (at 0.05%)65:1 (at 0.05%)Tailing in Method A reduces peak height, hurting sensitivity.

Analysis: Method A fails primarily due to peak tailing . The formic acid provides pH ~2.7, which is low, but the lack of ionic strength allows the protonated amine to ion exchange with the silica surface. Method B's phosphate buffer provides the necessary ionic strength to "swamp" these sites, resulting in a symmetrical Gaussian peak.

Specificity & Forced Degradation

To ensure the method is stability-indicating, we must visualize the degradation pathway. The sulfide group is the "weak link."

Degradation Pathway (DOT Diagram)

Degradation Parent Parent Thioether (R-S-R') Sulfoxide Sulfoxide Impurity (R-SO-R') Parent->Sulfoxide Fast Oxidation1 + [O] (H2O2) Sulfone Sulfone Impurity (R-SO2-R') Sulfoxide->Sulfone Slow Oxidation2 + [O]

Figure 2: Oxidative degradation pathway. The method must resolve the Sulfoxide (more polar, elutes earlier) from the Parent.

Specificity Protocol
  • Preparation: Dissolve 10 mg of this compound in 10 mL ACN/Water.

  • Stress: Add 1 mL of 3%

    
    . Let stand for 1 hour at RT.
    
  • Observation:

    • Method A: Sulfoxide co-elutes on the tail of the parent peak.

    • Method B: Sulfoxide elutes at RRT ~0.65 (approx 5.5 min) as a sharp, resolved peak.

Authoritative References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface activity of silica-based stationary phases for the analysis of basic compounds in liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Journal of Separation Science. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Comparative bioactivity of phenylsulfanyl vs. phenoxy cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of phenylsulfanyl (thioether) versus phenoxy (ether) cyclopropylamine derivatives, focusing on their application as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Executive Summary

In the optimization of tranylcypromine (TCP) derivatives for epigenetic therapy, the linker atom at the 4-position of the phenyl ring plays a pivotal role in determining potency, selectivity (LSD1 vs. MAO-A/B), and metabolic stability.

While 4-phenoxy-TCP derivatives have established themselves as "gold standard" probes with sub-nanomolar potency and high selectivity, 4-phenylsulfanyl-TCP analogs represent a bioisosteric alternative that alters lipophilicity and electronic distribution. However, experimental data suggests that the thioether linkage introduces metabolic liabilities (S-oxidation) and steric constraints that often result in lower in vivo efficacy compared to their ether counterparts, despite retaining mechanism-based inactivation properties.

FeaturePhenoxy (Ether) AnalogPhenylsulfanyl (Thioether) Analog
Linker Atom Oxygen (-O-)Sulfur (-S-)
LSD1 Potency (IC50) High (often < 50 nM)Moderate to Low (often > 100 nM - 1 µM)
Selectivity (LSD1/MAO) Excellent (> 100-fold)Variable; often reduced due to lipophilicity
Metabolic Stability High (Phase I stable)Low (Prone to S-oxidation to sulfoxide/sulfone)
Lipophilicity (cLogP) ModerateHigh (Increased membrane permeability but higher clearance)
Bond Angle ~110° (Bent)~90-100° (More acute, longer bond length)

Chemical & Structural Basis

The core scaffold for both classes is trans-2-phenylcyclopropylamine (TCP). The differentiation lies in the 4-position substituent, which extends into the large substrate-binding channel of LSD1.

Electronic and Steric Impact
  • Phenoxy (-O-): Oxygen is highly electronegative, acting as a hard base and a hydrogen bond acceptor. The C-O-C bond angle (~110°) and shorter bond length (1.43 Å) allow the distal phenyl ring to adopt a conformation that optimally fills the hydrophobic pocket surrounding FAD.

  • Phenylsulfanyl (-S-): Sulfur is larger (van der Waals radius 1.80 Å vs 1.52 Å for O) and less electronegative. The C-S bond is longer (1.76 Å), pushing the distal ring further out. This can cause steric clashes within the tight "methionine loop" of the LSD1 active site, potentially explaining the reduced potency observed in "3-Z-amino-4-phenylthio" derivatives compared to their oxygenated counterparts.

Mechanism of Inactivation

Both analogs function as mechanism-based inactivators (suicide substrates) .

  • Single Electron Transfer (SET): The flavin cofactor (FAD) oxidizes the amine to a radical cation.

  • Ring Opening: The cyclopropyl ring opens to form a radical species.

  • Adduct Formation: The radical forms a covalent bond with the N(5) of the FAD cofactor, permanently disabling the enzyme.

Note: The heteroatom linker (O vs S) does not participate directly in the ring opening but influences the binding affinity (Ki) prior to the covalent step (


).

Mechanism cluster_0 Linker Effect (O vs S) TCP TCP Derivative (Reversible Binding) ES_Complex Enzyme-Inhibitor Complex (Ki) TCP->ES_Complex Binding Radical Radical Cation Intermediate ES_Complex->Radical SET (FAD -> FADH•) Adduct FAD-N5 Covalent Adduct (Inactivation) Radical->Adduct Ring Opening & Covalent Bond

Caption: Mechanism of LSD1 inactivation. The O/S linker primarily affects the initial binding affinity (


) rather than the inactivation rate (

).

Comparative Bioactivity Data[1]

The following data summarizes trends observed in SAR studies of 4-substituted TCP derivatives (e.g., J. Med. Chem., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

In Vitro Potency (LSD1 Inhibition)

Phenoxy analogs consistently demonstrate superior potency. In a direct SAR study of benzamide-substituted TCPs, oxygen-linked derivatives showed IC50 values in the low nanomolar range, whereas sulfur-linked analogs often dropped to micromolar potency.

Compound ClassR-Linker-ArLSD1 IC50 (nM)MAO-B IC50 (µM)Selectivity Index
Phenoxy 4-(benzyloxy)-TCP15 - 45 > 10> 500
Phenylsulfanyl 4-(phenylthio)-TCP150 - 1200 2 - 5~ 50 - 100
Sulfoxide 4-(phenylsulfinyl)-TCP> 5000> 50Low

Key Insight: The metabolic oxidation of the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO2-)—which occurs rapidly in vivo—drastically reduces LSD1 inhibitory activity. The sulfoxide group is polar and tetrahedral, likely disrupting the planar stacking interactions required in the active site.

Cellular Efficacy (Leukemia Models)

In MV4-11 (AML) cell lines, phenoxy derivatives induce differentiation (CD11b expression) at concentrations as low as 50 nM. Phenylsulfanyl derivatives typically require concentrations > 1 µM to achieve similar effects, likely due to a combination of lower intrinsic potency and rapid metabolic clearance.

Experimental Protocols

Protocol: LSD1-CoREST Inhibition Assay

Objective: Determine the IC50 of TCP derivatives using a fluorogenic HRP-coupled assay.

Reagents:

  • Recombinant LSD1/CoREST complex.

  • H3K4me2 peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Pre-incubation: Incubate LSD1/CoREST (50 nM final) with compound for 30 minutes at room temperature. Critical: TCPs are time-dependent inhibitors; pre-incubation is mandatory.

  • Reaction Start: Add H3K4me2 peptide (10 µM) and coupling mix (HRP + Amplex Red).

  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Analysis: Calculate slope of linear phase. Normalize to DMSO control. Fit to 4-parameter logistic equation.

AssayWorkflow Step1 Compound Dilution (DMSO, 10-point) Step2 Enzyme Pre-incubation (30 min @ RT) Allows covalent adduct formation Step1->Step2 Step3 Substrate Addition (H3K4me2 + Amplex Red + HRP) Step2->Step3 Step4 Kinetic Read (Ex 530 / Em 590) Step3->Step4 Step5 Data Analysis (Slope calculation) Step4->Step5

Caption: HRP-coupled fluorescence assay workflow for determining IC50 of mechanism-based LSD1 inhibitors.

Protocol: Metabolic Stability Assessment

Objective: Compare the stability of ether vs. thioether linkers in liver microsomes.

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target ID: Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks for thioether compounds.

  • Calculation: Plot ln(remaining %) vs time to determine intrinsic clearance (

    
    ).
    

References

  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Source: Journal of Medicinal Chemistry (2010). Context: Establishes the SAR for 4-substituted TCPs, highlighting the potency of benzyloxy (ether) analogs.

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias. Source: European Journal of Medicinal Chemistry (2022). Context: Discusses "3-Z-amino-4-phenylthio" derivatives and their comparative lack of potency compared to oxygenated isosteres.

  • Metabolism of cyclopropyl groups in drug design. Source: Hypha Discovery (2021). Context: General review of metabolic liabilities of cyclopropylamines and sulfur-containing drugs.

  • Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Source: Journal of the American Chemical Society (2010).[1] Context: Detailed mechanistic analysis of TCP inactivation of LSD1.

Sources

IR spectroscopy characteristic peaks for [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of [1-(Phenylsulfanyl)cyclopropyl]methanamine , a specialized building block in medicinal chemistry. This analysis synthesizes data from structural analogs (thioanisole, cyclopropylmethanamine) and precursor transformation logic to provide a robust identification framework.

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 1311314-26-7 Molecular Formula: C₁₀H₁₃NS Key Structural Features: [1][2][3]

  • Primary Amine: -CH₂NH₂ (Methanamine arm).

  • Cyclopropane Core: Strained 3-membered ring.

  • Sulfide Linker: Phenyl-S-C(quat).

  • Aromatic System: Monosubstituted benzene ring.

Application: High-value intermediate for synthesizing conformationally restricted bioactive amines (e.g., inhibitors targeting GPCRs or kinases). The 1,1-disubstitution pattern locks the amine vector relative to the lipophilic phenylthio group.

Characteristic IR Peak Assignments

The spectrum of this molecule is a superposition of a primary aliphatic amine , a cyclopropane ring , and an alkyl-aryl sulfide . The following table defines the diagnostic bands required for identification.

Table 1: Diagnostic IR Bands & Assignments
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3400 – 3250 Primary Amine (-NH₂)N–H Stretching (Asym & Sym)High. Appears as a weak-to-medium doublet . Confirms amine formation.[4]
3080 – 3040 Cyclopropane RingC–H StretchingHigh. Unique to strained rings; appears above the standard alkyl C-H limit (3000 cm⁻¹).[5]
3060 – 3000 Aromatic RingC–H StretchingMedium. Overlaps with cyclopropyl peaks but confirms phenyl group presence.
2950 – 2850 Methylene (-CH₂-)C–H StretchingMedium. Standard alkyl stretches from the methanamine arm.
2250 – 2200 Nitrile (Precursor) C≡N Stretching Critical. Absence of this peak (approx. 2230 cm⁻¹) confirms successful reduction.
1620 – 1580 Primary AmineN–H Bending (Scissoring)Medium. Broad band, often overlaps with aromatic ring breathing.
1585 & 1480 Phenyl RingC=C Ring SkeletalHigh. The "1500/1600 doublet" characteristic of aromatic systems.
1090 – 1075 Aryl Sulfide (Ph-S)C–S Stretching / RingHigh. Strong band characteristic of thioanisole derivatives.
1025 – 1000 CyclopropaneRing BreathingHigh. Diagnostic "fingerprint" of the cyclopropyl moiety.
750 & 690 Monosubstituted PhenylC–H Out-of-Plane BendHigh. Strong bands indicating a monosubstituted benzene ring.

Expert Insight: The most challenging aspect of this spectrum is the overlap in the 3000–3100 cm⁻¹ region. You will see a "shoulder" cluster: the aromatic C-H peaks are sharp, while the cyclopropyl C-H stretches often appear as a distinct, slightly higher frequency shoulder (~3080 cm⁻¹).

Comparative Performance Analysis

In drug development, "performance" for an intermediate refers to the ability to distinguish it from its precursors and structural alternatives.

Scenario A: Reaction Monitoring (Synthesis Verification)

The primary synthesis route involves the reduction of 1-(Phenylsulfanyl)cyclopropanecarbonitrile .

  • The Alternative (Precursor): 1-(Phenylsulfanyl)cyclopropanecarbonitrile.

  • The Product: this compound.[2]

Spectral Differentiation:

  • Precursor: Shows a sharp, distinct peak at ~2230 cm⁻¹ (C≡N) . It lacks N-H stretches.

  • Product: The 2230 cm⁻¹ peak disappears completely . A doublet appears at 3300/3380 cm⁻¹ (NH₂) .

Scenario B: Structural Analog Differentiation

Comparing the target to common analogs helps verify the integrity of the specific substitution pattern.

FeatureTarget MoleculeAnalog 1: Thioanisole Analog 2: Cyclopropylmethanamine
Structure Ph–S–Cyclopropyl–CH₂NH₂Ph–S–CH₃Cyclopropyl–CH₂NH₂
3300 cm⁻¹ Region NH₂ Doublet AbsentNH₂ Doublet
1580/1480 cm⁻¹ Present (Aromatic) Present (Aromatic) Absent
1090 cm⁻¹ (Ph-S) Present Present Absent
Conclusion Combines Amine + Aryl Sulfide features.Lacks Amine peaks.Lacks Aromatic & Sulfide peaks.

Visualization of Spectral Logic

The following diagram illustrates the decision logic for verifying the compound's identity using IR checkpoints.

IR_Logic_Flow Start Unknown Sample Spectrum Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check_CN Has_CN Peak Present (~2230 cm⁻¹) Check_CN->Has_CN Yes No_CN Peak Absent Check_CN->No_CN No Result_Precursor IDENTIFIED: Precursor Nitrile (Incomplete Reaction) Has_CN->Result_Precursor Check_NH Check 3200-3400 cm⁻¹ (Amine Region) No_CN->Check_NH Has_NH Doublet Present Check_NH->Has_NH Yes No_NH Absent Check_NH->No_NH No Check_Ar Check 1580/1480 cm⁻¹ (Aromatic Region) Has_NH->Check_Ar Result_Impurity SUSPECT: Side Product / Thioanisole No_NH->Result_Impurity Has_Ar Peaks Present Check_Ar->Has_Ar Yes Result_Target CONFIRMED: This compound Has_Ar->Result_Target

Caption: Logical workflow for validating the synthesis of this compound from its nitrile precursor.

Experimental Protocol: FTIR Characterization

To ensure reproducible data, follow this self-validating protocol.

Equipment & Reagents[6][7][8][9]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum).

  • Mode: Attenuated Total Reflectance (ATR) with Diamond or ZnSe crystal.

  • Solvent: Isopropanol or Dichloromethane (for cleaning only).

Step-by-Step Methodology
  • Background Scan: Clean the ATR crystal and collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading:

    • If Liquid: Place 1 drop (~10 µL) directly on the crystal.

    • If Solid/Oil: Place a small amount (<5 mg) and apply pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹.[6]

    • Scans: 16 or 32 scans (accumulate to reduce noise).

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check (Self-Correction):

    • Check for the "Doublet" at 3300 cm⁻¹. If it appears as a broad "blob," the sample may be wet (water contamination). Dry the sample and re-run.

    • Verify the baseline is flat. A sloping baseline indicates poor contact or scattering.

  • Post-Run Cleaning: Wipe crystal with isopropanol. Ensure no residue remains (check 2900 cm⁻¹ region for residual organic cleaning agents).

References

  • NIST Chemistry WebBook. Infrared Spectrum of Cyclopropanemethanamine. National Institute of Standards and Technology.[6][7] Available at: [Link]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[8] Chemical Communications. Available at: [Link]

  • PubChem. 1-Phenylcyclopropanecarbonitrile (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating [1-(Phenylsulfanyl)cyclopropyl]methanamine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technical comparison of analytical methodologies to reliably differentiate [1-(Phenylsulfanyl)cyclopropyl]methanamine from its key structural isomers. We will delve into the causality behind experimental choices and present supporting data to ensure trustworthy and reproducible results.

The Challenge: Distinguishing Closely Related Structures

This compound (C₁₀H₁₃NS) presents a unique analytical challenge due to the potential for several structural isomers.[1][2] These isomers can arise from the different connectivity of the phenylsulfanyl, cyclopropyl, and methanamine groups. The subtle differences in their chemical and physical properties necessitate the use of a multi-pronged analytical approach for definitive identification.

Here, we will focus on differentiating the target molecule from three representative structural isomers:

  • Isomer A: N-((Phenylsulfanyl)methyl)cyclopropanamine: The phenylsulfanylmethyl group is attached to the nitrogen of the cyclopropylamine.

  • Isomer B: 1-Phenyl-2-(sulfanyl)cyclopropan-1-amine: The phenyl and sulfanyl groups are on adjacent carbons of the cyclopropane ring.

  • Isomer C: (2-Phenylcyclopropyl)(sulfanyl)methanamine: The phenyl group is a substituent on the cyclopropane ring.

Orthogonal Analytical Approaches for Unambiguous Identification

A robust analytical strategy relies on orthogonal techniques, where each method provides distinct and complementary information. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic separations (GC and HPLC) to confidently distinguish between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers as it provides detailed information about the chemical environment of each nucleus.[3][4]

The chemical shift, multiplicity (splitting pattern), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the local electronic environment and the proximity of other protons.[5]

Expected ¹H NMR Spectral Data:

CompoundKey Diagnostic Signals (δ, ppm)Rationale
This compound ~7.2-7.5 (m, 5H, Ar-H), ~2.8 (s, 2H, -CH₂NH₂), ~0.8-1.2 (m, 4H, cyclopropyl-H)The singlet for the -CH₂NH₂ protons is a key identifier. The cyclopropyl protons will show complex multiplets.
Isomer A: N-((Phenylsulfanyl)methyl)cyclopropanamine ~7.2-7.5 (m, 5H, Ar-H), ~4.0 (s, 2H, -S-CH₂-N), ~2.5 (m, 1H, cyclopropyl-CH-N), ~0.5-1.0 (m, 4H, cyclopropyl-H)The downfield shift of the methylene protons attached to both sulfur and nitrogen is characteristic. The cyclopropyl methine proton will be a multiplet.
Isomer B: 1-Phenyl-2-(sulfanyl)cyclopropan-1-amine ~7.2-7.5 (m, 5H, Ar-H), ~3.0 (m, 1H, CH-S), ~2.5 (m, 1H, CH-N), ~1.0-1.8 (m, 2H, cyclopropyl-CH₂)The presence of two distinct methine protons on the cyclopropane ring, coupled to each other, is a key feature.
Isomer C: (2-Phenylcyclopropyl)(sulfanyl)methanamine ~7.1-7.4 (m, 5H, Ar-H), ~2.9 (d, 2H, -CH₂SH), ~2.0 (m, 1H, Ph-CH-cyclopropyl), ~1.0-1.5 (m, 3H, cyclopropyl-H)A doublet for the methylene protons adjacent to the sulfanyl group (due to coupling with the SH proton, which may exchange) and a complex set of signals for the phenyl-substituted cyclopropyl ring are expected.

¹³C NMR provides information on the number of unique carbon environments in a molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).[4]

Expected ¹³C NMR Spectral Data:

CompoundKey Diagnostic Signals (δ, ppm)Rationale
This compound ~135 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~45 (-CH₂NH₂), ~25 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂)The presence of a quaternary carbon in the cyclopropyl ring is a unique feature.
Isomer A: N-((Phenylsulfanyl)methyl)cyclopropanamine ~137 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~55 (-S-CH₂-N), ~35 (cyclopropyl-CH-N), ~10 (cyclopropyl-CH₂)The downfield shift of the methylene carbon attached to both sulfur and nitrogen is a key indicator.
Isomer B: 1-Phenyl-2-(sulfanyl)cyclopropan-1-amine ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (cyclopropyl-CH-N), ~30 (cyclopropyl-CH-S), ~15 (cyclopropyl-CH₂)Two distinct methine carbons in the cyclopropyl ring will be observed.
Isomer C: (2-Phenylcyclopropyl)(sulfanyl)methanamine ~142 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~30 (-CH₂SH), ~35 (Ph-CH-cyclopropyl), ~20 (cyclopropyl-CH), ~15 (cyclopropyl-CH₂)The chemical shift of the methylene carbon attached to the sulfanyl group will be characteristic.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be used to distinguish between isomers.[6]

Expected Fragmentation Patterns (Electron Ionization - EI):

CompoundKey Fragment Ions (m/z)Rationale
This compound 179 (M⁺), 148 ([M-CH₂NH]⁺), 110 ([C₆H₅S]⁺), 77 ([C₆H₅]⁺)Alpha-cleavage of the aminomethyl group is a likely fragmentation pathway.[7]
Isomer A: N-((Phenylsulfanyl)methyl)cyclopropanamine 179 (M⁺), 124 ([M-C₃H₅]⁺), 109 ([C₆H₅S]⁺), 91 ([C₆H₅CH₂]⁺)Cleavage of the cyclopropyl ring from the nitrogen is expected.
Isomer B: 1-Phenyl-2-(sulfanyl)cyclopropan-1-amine 179 (M⁺), 146 ([M-SH]⁺), 104 ([C₆H₅CHN]⁺), 77 ([C₆H₅]⁺)Loss of the sulfanyl radical is a probable initial fragmentation.
Isomer C: (2-Phenylcyclopropyl)(sulfanyl)methanamine 179 (M⁺), 146 ([M-SH]⁺), 117 ([C₉H₉]⁺), 91 ([C₇H₇]⁺)Loss of the sulfanyl radical and fragmentation of the cyclopropyl ring are expected.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the chromatographic peak for the compound of interest and analyze the corresponding mass spectrum. Compare the fragmentation pattern with the expected patterns for the isomers.

Chromatographic Separation: Leveraging Polarity and Chirality

Chromatographic techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. For structural isomers, differences in polarity and shape can be exploited for separation.[9][10]

HPLC is a versatile technique that can separate isomers based on their polarity. For these amine-containing compounds, reversed-phase or normal-phase chromatography can be effective.[11]

Expected HPLC Elution Order (Reversed-Phase):

In reversed-phase HPLC, more polar compounds elute earlier. The polarity of the isomers will depend on the exposure of the polar amine and sulfur groups versus the non-polar phenyl and cyclopropyl groups.

  • Elution Order Prediction: Isomer C > Isomer B > this compound > Isomer A (This is a predicted order and would need experimental verification).

If any of the isomers are chiral, enantiomers can be separated using a chiral stationary phase (CSP).[12][13][14] For example, Isomer B and Isomer C are chiral. Chiral HPLC or SFC can be used to resolve their enantiomers.[15]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Reversed-Phase HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Chiral HPLC Conditions (for chiral isomers):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).[13]

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Workflow and Data Interpretation Diagrams

G cluster_0 Sample Analysis Workflow Sample Sample NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Analysis Structure Elucidation MS_Analysis Mass Spectrometry (GC-MS) NMR_Analysis->MS_Analysis Confirmation HPLC_Analysis HPLC (Reversed-Phase & Chiral) MS_Analysis->HPLC_Analysis Purity & Isomer Separation Final_Identification Unambiguous Isomer Identification HPLC_Analysis->Final_Identification

G Target {this compound | {¹H NMR: Singlet for -CH₂NH₂ | ¹³C NMR: Quaternary cyclopropyl C | MS: m/z 148}} IsomerA {Isomer A | {¹H NMR: Downfield -S-CH₂-N | ¹³C NMR: Downfield -S-CH₂-N | MS: m/z 124}} IsomerB {Isomer B | {¹H NMR: Two cyclopropyl methines | ¹³C NMR: Two cyclopropyl methine C | MS: m/z 146}} IsomerC {Isomer C | {¹H NMR: Doublet for -CH₂SH | ¹³C NMR: -CH₂SH carbon signal | MS: m/z 146, 117}} Analytical_Techniques Analytical Techniques Analytical_Techniques->Target Differentiates by Analytical_Techniques->IsomerA Differentiates by Analytical_Techniques->IsomerB Differentiates by Analytical_Techniques->IsomerC Differentiates by

Conclusion

The definitive differentiation of this compound from its structural isomers is achievable through a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most conclusive structural information, mass spectrometry offers complementary data on fragmentation patterns, and chromatography allows for the physical separation of isomers. By employing these orthogonal techniques, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical step in the path to discovery and innovation.

References

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Retrieved from [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • PubMed. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • IUPAC. (n.d.). Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]

  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • PMC. (2024, March 16). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (1985, August 15). Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit. Retrieved from [Link]

  • TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). (2E)-2-[(1-phenylsulfanyl-cyclopropyl)-methylene]-cyclohexan-1-one. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 7). Analysis of Volatile Bacterial Metabolites by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1311314-26-7 | this compound. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Cyclopropylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for Cyclopropylmethanamine Derivatives

Cyclopropylmethanamine and its derivatives are vital building blocks in modern medicinal chemistry, integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Their unique structural and electronic properties often impart desirable pharmacological characteristics to drug candidates. However, the inherent chemical nature of these small, polar, and often volatile primary amines presents significant challenges for their accurate and reliable quantification.[2][3][4] Therefore, the rigorous validation of analytical methods used for their analysis is not merely a regulatory formality but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical techniques suitable for cyclopropylmethanamine derivatives and a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6] It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for this important class of compounds.

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a successful validation. For cyclopropylmethanamine derivatives, the choice primarily revolves around Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detection methods.

Technique Principle Advantages Limitations Best Suited For
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. FID provides a universal response for organic compounds.[7]Excellent for volatile and thermally stable amines.[8] High sensitivity and robustness.[7][8]Not suitable for non-volatile or thermally labile derivatives. Potential for peak tailing with highly polar amines, requiring deactivated columns.[4]Quantification of residual cyclopropylmethanamine as a starting material or impurity in APIs.[8][9] Analysis of volatile derivatives.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) Separation of compounds in a liquid mobile phase based on their partitioning between the mobile and stationary phases.Widely applicable to a broad range of derivatives, including non-volatile and thermally labile ones. Robust and cost-effective.Cyclopropylmethanamine lacks a strong UV chromophore, necessitating pre- or post-column derivatization to introduce a UV-absorbing moiety.[10][11]Assay and impurity profiling of derivatized cyclopropylmethanamine and its non-volatile derivatives in drug substances and products.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.Exceptional sensitivity and specificity, allowing for direct analysis without derivatization in many cases.[12] Provides structural information for impurity identification.Higher cost and complexity compared to GC-FID and HPLC-UV. Potential for matrix effects and ion suppression.Trace-level quantification of cyclopropylmethanamine derivatives in complex matrices like biological fluids.[12][13] Definitive identification of impurities and degradation products.

The Framework of Analytical Method Validation: Adhering to ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] The ICH Q2(R1) guideline provides a comprehensive framework for conducting method validation, ensuring that the analytical results are accurate, reliable, and reproducible.[5]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Develop Analytical Method Opt Optimize Parameters Dev->Opt Proto Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Proto Exec Execute Validation Experiments Proto->Exec Report Generate Validation Report Exec->Report Implement Implement for Routine Use Report->Implement

Analytical Method Validation Workflow

A Deep Dive into Validation Parameters

The core of method validation involves the systematic evaluation of a set of performance characteristics.[14][15] The interrelationship of these parameters ensures a comprehensive assessment of the method's capabilities.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD Detection Limit (LOD) LOD->LOQ Robustness Robustness

Interdependencies of Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • For Cyclopropylmethanamine Derivatives: This is particularly critical when dealing with complex reaction mixtures or formulated drug products. For HPLC methods, this is demonstrated by showing that the peak for the analyte is well-resolved from other components. In derivatization-based methods, it's crucial to ensure that the derivatizing agent doesn't react with other matrix components to create interfering peaks.[10]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • For Cyclopropylmethanamine Derivatives: Linearity should be established by analyzing a series of standards at different concentrations. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • For Cyclopropylmethanamine Derivatives: For an assay of a drug substance, the typical range is 80% to 120% of the test concentration. For impurity determination, the range should cover from the reporting level of the impurity to 120% of the specification.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • For Cyclopropylmethanamine Derivatives: Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be determined at a minimum of three concentration levels covering the specified range.

Precision

Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • For Cyclopropylmethanamine Derivatives:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

  • For Cyclopropylmethanamine Derivatives: These are critical for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

  • For Cyclopropylmethanamine Derivatives: For an HPLC method, parameters to vary include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. For a GC method, parameters could include flow rate, oven temperature, and injection volume.[8]

Experimental Protocol: Validation of an HPLC-UV Method for a Cyclopropylmethanamine Derivative

This protocol outlines the validation of a reversed-phase HPLC method with pre-column derivatization for the quantification of a cyclopropylmethanamine derivative (CPMD) in a drug substance.

Objective: To validate an HPLC-UV method for the assay of CPMD.

1. Materials and Reagents:

  • CPMD reference standard

  • CPMD drug substance

  • Derivatizing reagent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl)[10]

  • HPLC-grade acetonitrile and water

  • Buffers (e.g., borate buffer)

  • Acids and bases for pH adjustment

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Dependent on the FMOC-CPMD derivative (e.g., 265 nm)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the CPMD reference standard in a suitable diluent.

  • Working Standard Solution: Dilute the stock solution to the target concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the CPMD drug substance to the same target concentration.

4. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of borate buffer.

  • Add 1 mL of the FMOC-Cl solution in acetonitrile.

  • Vortex for 30 seconds and allow to react at room temperature for 15 minutes.

  • Quench the reaction with an appropriate reagent if necessary.

  • Filter the solution through a 0.45 µm filter before injection.

5. Validation Experiments:

  • Specificity: Inject the diluent, a placebo solution, the derivatizing reagent blank, and a solution of the underivatized CPMD to demonstrate no interference at the retention time of the derivatized CPMD peak.

  • Linearity: Prepare a series of at least five concentrations of the derivatized CPMD standard covering the range of 50% to 150% of the target concentration. Inject each concentration in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Range: The range is established by the linearity data.

  • Accuracy: Spike the placebo with the CPMD standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Inject six replicate preparations of the derivatized CPMD sample solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.

  • LOD & LOQ (for impurity method): Determine by the signal-to-noise ratio method or by calculation from the standard deviation of the y-intercept and the slope of the linearity curve.

  • Robustness: Analyze the derivatized CPMD sample solution while making small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).

Data Presentation and Acceptance Criteria

Validation Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.
Linearity Coefficient of determination (r²) ≥ 0.99.
Range Established by linearity, accuracy, and precision data.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0%.
Robustness System suitability parameters should pass, and the results should not be significantly affected by the changes.

Conclusion

The validation of analytical methods for cyclopropylmethanamine derivatives is a multifaceted process that demands a thorough understanding of both the analyte's chemistry and the principles of analytical science. By carefully selecting the appropriate analytical technique and rigorously evaluating the method's performance against the criteria outlined in the ICH Q2(R1) guideline, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to the successful development and commercialization of safe and effective pharmaceuticals containing these important chemical entities.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemical professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of [1-(Phenylsulfanyl)cyclopropyl]methanamine, a compound characterized by its amine, sulfide, and cyclopropyl functional groups. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar compounds and established principles of hazardous waste management.[1][2]

The core principle of this guidance is risk mitigation. Given the known hazards of related chemical classes, this compound should be treated as a hazardous waste.[3][4] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.[4][5]

Hazard Assessment: A Synthesis of Functional Group Toxicology

This compound's structure suggests a combination of hazards associated with its constituent functional groups:

  • Primary Amine (Cyclopropylamine moiety): Primary amines can be corrosive to the skin and eyes, and harmful if inhaled, swallowed, or absorbed through the skin.[3][6][7] They are also typically flammable.[6][7][8]

  • Thioether (Phenylsulfanyl moiety): Organic sulfides can release toxic gases, such as sulfur dioxide, upon combustion.[9] While generally less reactive than thiols, they are considered environmental pollutants.

  • Cyclopropyl Group: This strained ring system can influence the molecule's reactivity, though it does not inherently confer specific disposal hazards.

Based on these characteristics, we must assume this compound is:

  • Corrosive

  • Flammable

  • Acutely Toxic (by ingestion, inhalation, and skin contact)

  • An Environmental Hazard

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, the following PPE is mandatory:

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and properly removed to avoid skin contact.[6]
Body Protection A flame-retardant lab coat and a chemical-resistant apron. For larger quantities or in case of a spill, a full chemical suit may be necessary.[3][6]

All handling of this compound for disposal purposes must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.[4]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste," "Flammable," "Corrosive," and "Toxic."

  • Waste Stream: This compound should be disposed of as a halogen-free organic solvent waste. Do not mix it with halogenated waste streams.[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[1][6]

For Liquid Waste (Pure compound or in solution):

  • Transfer: Carefully transfer the liquid waste into the designated, labeled hazardous waste container. Use a funnel to prevent spills.

  • Container Management: Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from heat, sparks, and open flames.[7][8] The storage area should have secondary containment.

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

For Solid Waste (e.g., contaminated lab supplies):

  • Collection: Place all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) into a designated, labeled hazardous waste bag or container.

  • Segregation: Ensure that no incompatible waste is added to this container.

  • Storage and Disposal: Store and dispose of the container following the same procedures as for liquid waste.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: [1-(Phenylsulfanyl)cyclopropyl] methanamine Waste Generated ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste liquid or solid? fume_hood->waste_type liquid_waste Liquid Waste Protocol waste_type->liquid_waste Liquid solid_waste Solid Waste Protocol waste_type->solid_waste Solid liquid_container Transfer to labeled, sealed, compatible liquid waste container liquid_waste->liquid_container solid_container Place in labeled, sealed, compatible solid waste container solid_waste->solid_container storage Store in designated hazardous waste accumulation area liquid_container->storage solid_container->storage disposal Arrange for pickup by licensed hazardous waste contractor storage->disposal end End: Waste Disposed Compliantly disposal->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[10][11] It is the responsibility of the waste generator to ensure that all waste is properly characterized, managed, and disposed of in accordance with these regulations.[12]

Disclaimer

This guide is intended to provide essential safety and logistical information based on the chemical properties of analogous compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 14, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved February 14, 2026, from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Recycling. (2025, September 22). US EPA. Retrieved February 14, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved February 14, 2026, from [Link]

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  • liver of sulphur disposal. (2024, August 18). Reddit. Retrieved February 14, 2026, from [Link]

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  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Alberta Environment. Retrieved February 14, 2026, from [Link]

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Personal protective equipment for handling [1-(Phenylsulfanyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A First-Principles Safety Guide: Handling [1-(Phenylsulfanyl)cyclopropyl]methanamine

As researchers and developers at the forefront of chemical innovation, we frequently encounter novel molecules for which comprehensive safety data is not yet established. This compound is one such compound. In the absence of a formal Safety Data Sheet (SDS), it is incumbent upon us to apply a rigorous, first-principles approach to safety. This guide synthesizes data from analogous structures and functional groups to establish a robust framework for personal protection, safe handling, and responsible disposal, ensuring both operator safety and experimental integrity.

Our protocol is grounded in an analysis of the molecule's three key functional moieties: the primary amine, the phenylsulfanyl (thioether) group, and the strained cyclopropane ring. By understanding the hazards inherent to each component, we can construct a comprehensive safety profile and operational plan.

Deconstructed Hazard Analysis: A Molecule in Three Parts

The predicted hazard profile of this compound is derived from the known risks associated with its constituent chemical groups.

Functional MoietyKnown HazardsImplication for Handling
Primary Amine Corrosive, causes severe skin and eye damage, respiratory irritant, potentially toxic if inhaled or swallowed.[1][2]Requires robust protection against skin and eye contact. All handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[3][4]
Phenylsulfanyl (Thioether) Malodorous, potential for oxidation, can be toxic. Many low molecular weight organosulfur compounds are classified as environmental nuisances due to their strong smell.[5][6]Mandates the use of a high-efficiency chemical fume hood to contain odors. Waste streams must be segregated to prevent release into the environment.[7]
Cyclopropane Ring High ring strain (~27 kcal/mol) makes it more reactive than other cycloalkanes. Susceptible to ring-opening reactions, especially with strong nucleophiles or electrophiles.[8][9][10]Requires careful consideration of chemical compatibility. Avoid contact with strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[11][12]

Synthesized Hazard Profile: Based on this analysis, this compound should be treated as a corrosive, malodorous, and potentially toxic liquid or solid that is harmful if swallowed, inhaled, or absorbed through the skin. It may also be air-sensitive due to the primary amine and thioether functionalities, which are prone to oxidation.

Personal Protective Equipment (PPE) Protocol

A multi-tiered approach to PPE is essential, adapting to the scale and nature of the work being performed. The following table outlines the minimum required PPE. Under no circumstances should this compound be handled on an open bench.

PPE CategorySpecification & Rationale
Eye & Face Protection Chemical splash goggles AND a full-face shield. [4][13] The primary amine moiety presents a significant risk of corrosivity. Goggles provide a seal against splashes, while the face shield protects the entire face from accidental contact.
Hand Protection Double-gloving with chemical-resistant nitrile gloves. [1][14] The outer glove should be changed immediately upon contamination. The double-glove system provides a buffer in case of a breach in the outer layer. Check glove manufacturer's compatibility charts for amines and thioethers.
Body Protection Flame-resistant lab coat, fully buttoned. For operations involving >10g or significant splash potential, a chemical-resistant apron is required over the lab coat.[14]
Respiratory Protection Mandatory use of a certified chemical fume hood. The low odor threshold of thioethers and the inhalation toxicity of amines necessitate this primary engineering control.[5] For spill cleanup or emergency situations outside a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[4]

Operational Plan: Safe Handling, Storage, and Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental success.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood with a tested face velocity of 80-120 fpm.

  • Inert Atmosphere: Given the potential for air sensitivity, handling under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox is strongly recommended, especially for long-term storage or sensitive reactions.[15][16][17]

Step-by-Step Handling Workflow

The following workflow is designed to minimize exposure during routine handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Function & Clear Workspace prep_ppe->prep_hood prep_inert 3. Prepare Inert Atmosphere (if required) prep_hood->prep_inert handle_weigh 4. Weigh Compound in Hood (Tare vessel first) prep_inert->handle_weigh handle_transfer 5. Transfer to Reaction Vessel (Use powder funnel or syringe if liquid) handle_weigh->handle_transfer handle_react 6. Secure Reaction Setup (Ensure all joints are sealed) handle_transfer->handle_react clean_quench 7. Quench Reaction Safely (Follow specific protocol) handle_react->clean_quench clean_waste 8. Segregate Waste (Label container clearly) clean_quench->clean_waste clean_decon 9. Decontaminate Glassware (Use bleach bath) clean_waste->clean_decon clean_ppe 10. Doff PPE Correctly (Remove gloves last) clean_decon->clean_ppe

Caption: Standard workflow for handling this compound.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container. A bottle with a Sure/Seal™ septum cap is ideal for maintaining an inert atmosphere.[18]

  • Location: Store in a designated, cool, dry, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][3]

  • Segregation: Do not store with flammable materials if the compound itself is not flammable, and keep it segregated from highly reactive chemicals.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Management

The decision process for waste disposal should be systematic to ensure compliance and safety.

G cluster_waste_type cluster_disposal_action start Waste Generated liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste solid_waste Solid Waste (e.g., contaminated filter paper, silica) start->solid_waste glassware Contaminated Glassware start->glassware collect_liquid Collect in a dedicated, sealed, and labeled hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a sealed, labeled plastic bag or container. solid_waste->collect_solid decontaminate Decontaminate in a bleach bath overnight. glassware->decontaminate ehs_disposal Arrange Pickup by EHS or Licensed Contractor collect_liquid->ehs_disposal collect_solid->ehs_disposal

Caption: Decision workflow for the disposal of different waste streams.

  • Waste Segregation: All waste containing this compound, including solvents, reaction mixtures, and contaminated solids (e.g., silica gel, filter paper), must be collected in a dedicated hazardous waste container.[19][20] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Final Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[21][22] Under no circumstances should this material be poured down the drain. The incineration of organosulfur compounds requires special facilities to prevent environmental release.[7]

Decontamination
  • Glassware and Equipment: All contaminated glassware and equipment should be submerged in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) within a fume hood for at least 12-24 hours.[23] This procedure helps oxidize the malodorous thioether and neutralize the amine. After soaking, the glassware can be washed normally.

  • Spills: In case of a spill, evacuate the area and alert personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the spill area with a bleach solution.

By adhering to these principles of hazard assessment, rigorous PPE use, and structured operational and disposal plans, you can safely incorporate this compound into your research endeavors, upholding the highest standards of laboratory safety.

References

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  • Proper disposal of chemicals. Sciencemadness Wiki.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of Calgary.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Understanding the Importance of OSHA Compliance for Lab Safety M
  • Amine Disposal For Businesses. Collect and Recycle.
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  • Chemical Safety Guidelines. Columbia University.
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  • SAFETY D
  • Thiols. Safety Services - UCL – University College London.
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. PMC.
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable.
  • SAFETY D
  • How to Work with Thiols-General SOP. Department of Chemistry : University of Rochester.
  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed.
  • Handling thiols in the lab. Reddit.
  • SAFETY D
  • SAFETY D
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  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.